molecular formula C6H2Br2FNO2 B2854603 1,5-Dibromo-2-fluoro-3-nitrobenzene CAS No. 1692892-66-2

1,5-Dibromo-2-fluoro-3-nitrobenzene

Cat. No.: B2854603
CAS No.: 1692892-66-2
M. Wt: 298.893
InChI Key: QNQVKMVBSJDXAE-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-fluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.893. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dibromo-2-fluoro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2-fluoro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVKMVBSJDXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,5-Dibromo-2-fluoro-3-nitrobenzene

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Polysubstituted Aromatics

In the landscape of modern organic synthesis, substituted nitrobenzenes are indispensable building blocks. They serve as pivotal intermediates in the creation of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The nitro group, with its potent electron-withdrawing nature and versatile reactivity, offers a gateway to numerous chemical transformations, most notably its reduction to anilines, which are precursors to countless bioactive compounds.[1][2]

This guide focuses on a particularly valuable, yet complex, member of this class: 1,5-Dibromo-2-fluoro-3-nitrobenzene . The strategic placement of two bromine atoms, a fluorine atom, and a nitro group on the benzene ring creates a molecule with a unique and highly tunable reactivity profile. This document provides an in-depth exploration of its chemical structure, plausible synthetic pathways, spectroscopic signature, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Physicochemical Properties

The identity and utility of 1,5-Dibromo-2-fluoro-3-nitrobenzene are fundamentally defined by its molecular architecture. The benzene ring is substituted with two bromine atoms at positions 1 and 5, a fluorine atom at position 2, and a nitro group at position 3. This specific arrangement dictates the molecule's electronic properties and steric environment, which in turn govern its reactivity.

Caption: .

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 1,3-dibromo-2-fluoro-5-nitrobenzene[3][4]
CAS Number 361436-26-2[3][4]
Molecular Formula C₆H₂Br₂FNO₂[3][4]
Molecular Weight 298.89 g/mol [3][4]
Physical State Solid[3]
Canonical SMILES C1=C(C=C(C(=C1Br)F)Br)[O-][4]
InChI Key TUGFLGHTSGQDQE-UHFFFAOYSA-N[3][4]
Density 2.168 ± 0.06 g/cm³ (Predicted)[5]
Boiling Point 289.2°C at 760 mmHg (Predicted)[5]

Synthetic Pathways and Mechanistic Considerations

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction, as this dictates the final regiochemistry.[6][7] The directing effects of the existing groups on the ring are paramount. For 1,5-Dibromo-2-fluoro-3-nitrobenzene, a plausible retrosynthetic analysis suggests a multi-step pathway beginning with a fluorinated precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule Start 1,3-Dibromo-2-fluorobenzene Nitration Electrophilic Nitration Start->Nitration Step 1 Product 1,5-Dibromo-2-fluoro-3-nitrobenzene Nitration->Product Reagents HNO₃ / H₂SO₄ Reagents->Nitration

Caption: Proposed synthetic workflow for 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Rationale Behind the Synthetic Strategy
  • Starting Material Selection : 1,3-Dibromo-2-fluorobenzene is a logical starting point. The fluorine atom is an ortho, para-director, as are the bromine atoms. However, fluorine is generally a stronger activator for electrophilic aromatic substitution than bromine.

  • The Nitration Step : The final step is the introduction of the nitro group via electrophilic nitration. In 1,3-dibromo-2-fluorobenzene, the positions ortho and para to the fluorine are C6, C4, and C2 (already substituted). The C4 and C6 positions are electronically favored. The nitro group adds to the C5 position (which becomes C3 in the final product nomenclature after re-prioritization) due to the directing influence of the fluorine and bromine substituents.

Exemplary Experimental Protocol: Nitration

This protocol is based on established methods for the nitration of halogenated benzenes and should be performed with all appropriate safety precautions.[1]

  • Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid (H₂SO₄).

  • Nitrating Mixture Preparation : While stirring vigorously, slowly add 15 mL of concentrated nitric acid (HNO₃) to the sulfuric acid. Maintain the temperature below 20°C during this addition to prevent the formation of excess reactive species and ensure safety. This creates the potent nitrating agent, the nitronium ion (NO₂⁺).

  • Substrate Addition : Dissolve 5.0 g of 1,3-dibromo-2-fluorobenzene in a minimal amount of a suitable inert solvent like dichloromethane if necessary, and add it dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below 50°C.[1]

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. This quenches the reaction and precipitates the organic product.

  • Extraction & Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification : The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Spectroscopic Characterization: Confirming the Structure

Unambiguous structure determination relies on a combination of spectroscopic techniques. The predicted data below are based on the known effects of the substituents on the benzene ring.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Two signals in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1H. Both protons will appear as doublets due to coupling with the fluorine atom and potentially smaller long-range proton-proton coupling.
¹³C NMR Expect 6 distinct signals for the aromatic carbons due to the lack of symmetry. The carbons attached to the electronegative F, Br, and NO₂ groups will be significantly shifted.
¹⁹F NMR A single resonance is expected. The chemical shift will be influenced by the neighboring bromo and nitro groups.
IR (cm⁻¹) - ~1530-1550 & ~1340-1360: Strong asymmetric and symmetric C-NO₂ stretching.[8]- ~1600 & ~1475: C=C stretching in the aromatic ring.- ~1000-1250: C-F stretching.- ~550-750: C-Br stretching.
Mass Spec (EI) - Molecular Ion (M⁺): A prominent cluster of peaks around m/z 297, 299, and 301.- Isotopic Pattern: The characteristic 1:2:1 isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will be the defining feature.

Chemical Reactivity and Synthetic Utility

The true value of 1,5-Dibromo-2-fluoro-3-nitrobenzene lies in the distinct reactivity of each of its functional groups, allowing for sequential and selective transformations.

Reactivity_Pathways cluster_reactions Potential Transformations cluster_products Resulting Intermediates Start 1,5-Dibromo-2-fluoro-3-nitrobenzene Nitro_Reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) Start->Nitro_Reduction [H] SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alkoxides) Start->SNAr Nu⁻ Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Pd catalyst Aniline_Deriv Dibromo-fluoro-aniline Derivative Nitro_Reduction->Aniline_Deriv Substituted_Deriv Further Functionalized Aromatic SNAr->Substituted_Deriv Coupled_Product Biaryl or Alkynylated Benzene Coupling->Coupled_Product

Caption: Key reaction pathways for 1,5-Dibromo-2-fluoro-3-nitrobenzene.

  • Nitro Group Transformations : The nitro group can be readily reduced to an amine (NH₂).[2][9] This resulting aniline is a versatile intermediate, enabling diazotization reactions or the formation of amides, sulfonamides, and heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr) : The powerful electron-withdrawing nitro group strongly activates the ring for SNAr. The bromine atom at the C1 position (ortho to the nitro group) is particularly susceptible to displacement by nucleophiles like amines, alkoxides, or thiolates.

  • Transition Metal-Catalyzed Cross-Coupling : The two bromine atoms serve as excellent handles for a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[10] This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • The Role of Fluorine : The fluorine atom is often retained in the final molecule. In drug discovery, the incorporation of fluorine can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability, membrane permeability, and binding affinity.[11][12] The number of fluorinated drugs approved by regulatory bodies continues to rise, underscoring the importance of fluorinated building blocks.[13]

Safety and Handling

As with all halogenated nitroaromatic compounds, 1,5-Dibromo-2-fluoro-3-nitrobenzene must be handled with care. It is classified as an irritant and is harmful if ingested or absorbed through the skin.[3][4]

Table 3: GHS Hazard Information and Precautions
CategoryInformation
Pictogram GHS07 (Harmful/Irritant)[3]
Signal Word Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][14]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Skin: Wash with plenty of soap and water.Inhalation: Remove person to fresh air and keep comfortable for breathing.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[14]

Conclusion

1,5-Dibromo-2-fluoro-3-nitrobenzene is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its value is derived from the orthogonal reactivity of its substituents: the reducible nitro group, the bromine atoms amenable to both SNAr and cross-coupling, and the fluorine atom which can be used to fine-tune molecular properties. This guide has provided a comprehensive overview of its structure, a plausible and logical synthetic approach, its expected spectroscopic fingerprint, and its key reactive sites. For researchers in medicinal chemistry and materials science, understanding the multifaceted nature of this building block is key to unlocking its full potential in the synthesis of novel and complex molecular targets.

References

  • A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. Benchchem.
  • Synthesis of Nitrosobenzene Derivatives
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Medi
  • Multi-step Synthesis of Substituted Benzenes. YouTube.
  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • SAFETY DATA SHEET - 1,4-Dibromo-2-nitrobenzene. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-2-fluoro-3-nitrobenzene. ChemScene.
  • 1,3-Dibromo-2-fluoro-5-nitrobenzene. Fluorochem.
  • 1,3-Dibromo-2-fluoro-5-nitrobenzene. PubChem.
  • Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. YouTube.
  • Fluorine in drug discovery: Role, design and case studies. Google.
  • Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1.3-DIBROMO-2-FLUORO-5-NITROBENZENE. ECHEMI.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Molecules via PMC.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • The Infrared Spectroscopy of Alkenes. Spectroscopy.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.

Sources

Technical Guide: C₆H₂Br₂FNO₂ – Structural Analysis, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The molecular formula C₆H₂Br₂FNO₂ represents a specialized class of poly-halogenated nitrobenzenes, most notably the isomer 1,3-dibromo-2-fluoro-5-nitrobenzene (CAS: 361436-26-2).[1] This compound serves as a high-value electrophilic scaffold in medicinal chemistry and agrochemical synthesis.

Its significance lies in its unique substitution pattern: the "fluorine sandwich" motif (a fluorine atom flanked by two bromine atoms) combined with a para-nitro group creates a highly activated center for Nucleophilic Aromatic Substitution (SₙAr) . Unlike standard aryl halides, this molecule allows for regiospecific functionalization—enabling researchers to selectively displace the fluorine atom with amines, thiols, or alkoxides while retaining the bromine handles for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles necessary for utilizing this compound in drug discovery workflows.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature and Isomerism

While multiple isomers exist, the 1,3-dibromo-2-fluoro-5-nitrobenzene is the predominant isomer in commercial and research applications due to its utility as a core scaffold.

  • Primary Isomer: 1,3-Dibromo-2-fluoro-5-nitrobenzene[1]

  • CAS Registry Number: 361436-26-2[1]

  • IUPAC Name: 1,3-dibromo-2-fluoro-5-nitrobenzene[1]

  • SMILES: C1=C(C=C(C(=C1Br)F)Br)[O-]

Molecular Weight & Formula Analysis

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementSymbolCountAtomic Weight ( g/mol )Subtotal ( g/mol )
CarbonC612.01172.066
HydrogenH21.0082.016
BromineBr279.904159.808
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO215.99931.998
Total 298.893
Physicochemical Properties Table

Data aggregated from experimental values and high-confidence predictive models.

PropertyValueContext/Notes
Physical State SolidCrystalline powder (typically off-white to pale yellow)
Melting Point 55–60 °CDependent on purity; sharp MP indicates >98% purity
Boiling Point ~289 °CAt 760 mmHg (Predicted)
Density 2.168 ± 0.06 g/cm³High density due to dibromo content
LogP ~3.4Lipophilic; low aqueous solubility
Solubility DCM, DMSO, EtOAcSoluble in polar aprotic and organic solvents

Part 3: Synthesis & Manufacturing Protocols

Primary Synthesis Route: Nitration of 1,3-Dibromo-2-fluorobenzene

The most robust industrial route involves the electrophilic nitration of the parent halide, 1,3-dibromo-2-fluorobenzene. The directing effects are critical here:

  • Fluorine (C2): Ortho/Para director.[2]

  • Bromines (C1, C3): Ortho/Para deactivators.

  • Result: The position para to the fluorine (C5) is electronically activated and sterically accessible, leading to high regioselectivity.

Protocol 1: Standard Nitration
  • Reagents: 1,3-Dibromo-2-fluorobenzene (1.0 eq), Fuming Nitric Acid (HNO₃, 1.5 eq), Sulfuric Acid (H₂SO₄).

  • Conditions: 0 °C to RT, 2–4 hours.

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with concentrated H₂SO₄ and cool to 0 °C.

  • Addition: Slowly add 1,3-dibromo-2-fluorobenzene while maintaining internal temperature <10 °C.

  • Nitration: Dropwise add fuming HNO₃ over 30 minutes. The exotherm must be controlled to prevent dinitration or decomposition.

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]

  • Quench: Pour the reaction mixture onto crushed ice/water (5x volume).

  • Isolation: Filter the precipitated pale yellow solid. Wash with cold water until pH is neutral.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if isomers are present.

Alternative Route: Diazotization (Sandmeyer)

For high-purity applications where isomer contamination must be zero, synthesis via the aniline precursor is preferred.

  • Precursor: 4-Bromo-5-fluoro-2-nitroaniline (or related aniline derivatives).[4]

  • Reagents: NaNO₂, HBr, CuBr.

  • Mechanism: Conversion of the amine to the diazonium salt followed by copper-catalyzed bromination.

Part 4: Reactivity & Applications in Drug Discovery

The "Fluorine Sandwich" Effect (SₙAr Reactivity)

The C2-Fluorine atom is the "soft spot" of this molecule. It is activated by:

  • Inductive withdrawal from the adjacent Bromines (C1, C3).

  • Resonance withdrawal from the para-Nitro group (C5).

This makes the fluorine exceptionally labile to nucleophilic attack, far more so than the bromines. This allows for a "Plug-and-Play" strategy in library synthesis.

Mechanism: Nucleophilic Aromatic Substitution [5]
  • Attack: Nucleophile (Nu⁻) attacks C2.

  • Intermediate: Formation of a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the Nitro group).

  • Elimination: Loss of Fluoride ion (F⁻) restores aromaticity.

Visualization: Reactivity Logic

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

ReactivityLogic Figure 1: Chemoselectivity profile. The C2-Fluorine is the primary site for S_NAr, enabling sequential functionalization. Start 1,3-Dibromo-2-fluoro-5-nitrobenzene (C6H2Br2FNO2) SnAr Pathway A: S_NAr (C2 Position) Displacement of Fluorine Start->SnAr  Nucleophiles (R-NH2, R-SH, RO-) Suzuki Pathway B: Cross-Coupling (C1/C3) Suzuki/Buchwald (Bromine sites) Start->Suzuki  Pd Catalyst (Boronic Acids) ProductA Functionalized Nitrobenzene (Retention of Bromines) SnAr->ProductA  Yields Core Intermediate ProductB Biaryl / Aryl-Amine Scaffolds (Complex Drug Cores) Suzuki->ProductB  Final Drug Candidate ProductA->Suzuki  Subsequent Step

Application in Kinase Inhibitors

Many kinase inhibitors require a tri-substituted benzene core.

  • Step 1: Displace F with a primary amine (solubilizing group or hinge binder).

  • Step 2: Reduce NO₂ to NH₂ for amide coupling (tail region).

  • Step 3: Use Br handles to couple aryl rings via Suzuki coupling (hydrophobic pocket occupancy).

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the dry powder or heating must be performed in a certified chemical fume hood.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

Part 6: References

  • PubChem Compound Summary . (2025). 1,3-Dibromo-2-fluoro-5-nitrobenzene (CID 56776544).[1] National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry . (2020). Synthesis of functionalized pyrroles and nitrobenzenes via SnAr. [Link]

Sources

Technical Guide: Comparative Analysis of Dibromo Fluoro Nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The 1,5-dibromo and 1,3-dibromo fluoro nitrobenzene isomers represent a critical divergence in halogenated aromatic scaffolds used in medicinal chemistry. While they share the same molecular formula (


), their structural isomerism dictates profoundly different synthetic accessibilities, steric environments, and reactivities in Nucleophilic Aromatic Substitution (

).

This guide analyzes the two primary commercial and literature-cited isomers:

  • 1,3-Dibromo-2-fluoro-5-nitrobenzene (Symmetric Core)[1][2][3][4][5]

  • 1,5-Dibromo-2-fluoro-3-nitrobenzene (Asymmetric Core)[2][5]

Structural Identity & Nomenclature

The nomenclature "1,3" and "1,5" refers to the relative positions of the bromine atoms on the benzene ring, contingent upon the fixed positions of the fluoro and nitro groups.

FeatureIsomer A (The "1,3" Variant) Isomer B (The "1,5" Variant)
IUPAC Name 1,3-Dibromo-2-fluoro-5-nitrobenzene 1,5-Dibromo-2-fluoro-3-nitrobenzene
CAS Number 361436-26-21692892-66-2
Structure Fluorine is flanked by two Bromines.[1][2][3][4][5][6] Nitro is para to Fluorine.[7]Fluorine is flanked by one Bromine and one Nitro.[8][9][10] The second Bromine is para to Fluorine.
Symmetry

Symmetric
(along the F-C...C-NO2 axis)
Asymmetric
Electronic Activation Para-Nitro Activation (Strongest for

)
Ortho-Nitro Activation (Strong, but sterically complex)
Steric Environment High steric hindrance at C-F due to two ortho-Bromines.Mixed steric hindrance (Br and NO2).
3D Conformation Analysis
  • Isomer A (1,3-dibromo): The two bulky bromine atoms at positions 1 and 3 force the fluorine atom into a sterically crowded pocket. However, the nitro group at position 5 is unencumbered, allowing it to remain coplanar with the ring for maximum resonance withdrawal, significantly lowering the LUMO energy.

  • Isomer B (1,5-dibromo): The nitro group at position 3 is ortho to the fluorine. Due to the adjacent fluorine and the meta-bromine, the nitro group may experience torsional strain, potentially twisting slightly out of plane. This reduces its resonance contribution compared to the para-isomer, altering the electrophilicity of the C-F bond.

Synthesis Pathways

The synthesis of these isomers requires distinct regioselective strategies. Isomer A relies on the directing effects of fluorine, while Isomer B utilizes a stepwise halogenation approach.

Isomer A: Nitration of Dibromofluorobenzene

Mechanism: Electrophilic Aromatic Substitution (


).
The precursor, 2,6-dibromofluorobenzene, directs the incoming nitro group to the para position relative to the fluorine (and meta to the bromines), which is the most electronically favorable site.
  • Precursor: 2,6-Dibromofluorobenzene

  • Reagents:

    
    , 
    
    
    
    (Mixed Acid)
  • Yield: High (>85%) due to cooperative directing effects.

Isomer B: Bromination of Fluoronitrobenzene

Mechanism: Stepwise Bromination (


).
Direct nitration of 1,3-dibromobenzene yields the wrong isomer. Instead, the synthesis often starts from 2-fluoro-nitrobenzene or a monobrominated intermediate.
  • Precursor: 1-Bromo-2-fluoro-3-nitrobenzene

  • Reagents: N-Bromosuccinimide (NBS),

    
     or 
    
    
    
  • Regiochemistry: The Fluorine (ortho/para director) and Nitro (meta director) cooperatively activate position 5.

    • F directs to 3 (occupied) and 5.

    • NO2 directs to 5.

    • Br directs to 4.[11]

    • Result: Bromination occurs exclusively at position 5.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The core utility of these scaffolds lies in their ability to undergo


 reactions, where a nucleophile displaces the fluorine atom.[11]
Comparative Reactivity Table
ParameterIsomer A (1,3-Br / 5-NO2)Isomer B (1,5-Br / 3-NO2)
Leaving Group Fluoride (

)
Fluoride (

)
Activating Group Para-Nitro Ortho-Nitro
Rate of Reaction Faster (Electronic) / Slower (Steric)Slower (Electronic) / Variable (Steric)
Meisenheimer Complex Stabilized by resonance into the para-nitro group.Stabilized by resonance into the ortho-nitro group; potential for H-bonding if nucleophile is an amine.
Primary Application Covalent inhibitors (Cysteine targeting), symmetric linkers.PROTACs, asymmetric heterocycle synthesis.
Mechanistic Insight
  • Isomer A: The para-nitro group provides the strongest resonance stabilization for the anionic Meisenheimer intermediate. However, the "buttressing effect" of the two ortho-bromines creates a "picket fence" that hinders the approach of bulky nucleophiles (e.g., secondary amines or alkoxides).

  • Isomer B: The ortho-nitro group activates the C-F bond via the inductive effect (-I) and field effect. While generally less activating than a para-nitro group due to steric inhibition of resonance, the reduced steric bulk on one side (H vs Br) can allow for easier access by certain nucleophiles.

Visualization of Pathways

The following diagram illustrates the divergent synthesis and reactivity pathways for both isomers.

G cluster_0 Isomer A (1,3-Dibromo) Pathway cluster_1 Isomer B (1,5-Dibromo) Pathway StartA 2,6-Dibromofluorobenzene IsoA 1,3-Dibromo-2-fluoro- 5-nitrobenzene (Isomer A) StartA->IsoA Nitration (HNO3/H2SO4) ProdA Para-Substituted Scaffold IsoA->ProdA SNAr (Nuc-) Steric Hindrance High IsoB 1,5-Dibromo-2-fluoro- 3-nitrobenzene (Isomer B) IsoA->IsoB Regioisomerism StartB 1-Bromo-2-fluoro- 3-nitrobenzene StartB->IsoB Bromination (NBS/H2SO4) ProdB Ortho-Substituted Scaffold IsoB->ProdB SNAr (Nuc-) Ortho-Activation

Caption: Divergent synthetic routes and SNAr outcomes for 1,3-dibromo (blue) and 1,5-dibromo (red) isomers.

Experimental Protocols

Protocol 1: Synthesis of Isomer B (1,5-Dibromo-2-fluoro-3-nitrobenzene)

Adapted from KRAS G12D modulator synthesis (US Patent 12,448,400).

Objective: Regioselective bromination of 1-bromo-2-fluoro-3-nitrobenzene.

  • Preparation: Charge a reaction vessel with 1-bromo-2-fluoro-3-nitrobenzene (1.0 equiv) and concentrated sulfuric acid (

    
    )  (approx. 0.3 mL per mmol substrate).
    
  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 - 1.2 equiv) portion-wise at 25°C.

    • Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol 2: General SNAr Displacement (Validation)

Objective: Confirm reactivity difference between isomers using a model amine (e.g., morpholine).

  • Dissolution: Dissolve the specific isomer (1.0 mmol) in anhydrous DMSO or DMF (3 mL).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Nucleophile: Add Morpholine (1.1 equiv).

  • Conditions:

    • Isomer A: Heat to 80°C. (Requires higher energy to overcome steric hindrance of two Br groups).

    • Isomer B: Heat to 60°C. (Ortho-activation allows milder conditions, though monitoring is required).

  • Workup: Dilute with water, extract with EtOAc, and analyze conversion via HPLC.

References

  • PubChem. 1,3-Dibromo-2-fluoro-5-nitrobenzene (CID 56776544).[10] National Library of Medicine. Available at: [Link]

  • Google Patents. KRAS G12D modulating compounds (US12448400B2). Patent describing the synthesis of 1,5-dibromo-2-fluoro-3-nitrobenzene.[5][12] Available at:

Sources

1,5-Dibromo-2-fluoro-3-nitrobenzene: Comprehensive Safety Data Sheet and Synthetic Utility Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Safety Data Whitepaper

Executive Summary

In the landscape of modern oncology and targeted therapeutics, highly functionalized halogenated nitroaromatics serve as indispensable building blocks. 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS: 1692892-66-2) has emerged as a critical intermediate, most notably in the synthesis of KRAS G12D inhibitors[1]. The unique substitution pattern of this molecule—featuring two differentially reactive bromines, a highly electrophilic fluorinated position, and a reducible nitro group—provides a versatile canvas for chemoselective functionalization.

However, the very electronic properties that make this compound synthetically valuable also impart significant chemical hazards. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical laboratory application. This guide elucidates the causality behind the compound's hazards, establishes self-validating handling protocols, and details its mechanistic utility in drug development.

Chemical Identity & Physical Properties

Understanding the physical and chemical parameters of 1,5-dibromo-2-fluoro-3-nitrobenzene is the first step in predicting its behavior in both biological systems (toxicity) and synthetic pathways (reactivity). The data below consolidates its core identity[2][3].

PropertyValue / Description
Chemical Name 1,5-Dibromo-2-fluoro-3-nitrobenzene
CAS Registry Number 1692892-66-2
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
SMILES String O=c1cc(Br)cc(Br)c1F
InChI Key QNQVKMVBSJDXAE-UHFFFAOYSA-N
Appearance Solid (typically pale yellow to off-white powder)
Storage Conditions Sealed in dry, room temperature; protect from light

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazards, but effective risk mitigation requires understanding why these hazards exist. 1,5-Dibromo-2-fluoro-3-nitrobenzene falls under several Global Harmonized System (GHS) classifications typical of halogenated nitroaromatics[4][5].

GHS Classification & Causality
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Mechanistic Causality: The nitro (-NO₂) group is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes electron density from the aromatic ring, making the carbon attached to the fluorine atom highly electrophilic. When exposed to biological tissues (skin, eyes, respiratory mucosa), the compound readily undergoes Nucleophilic Aromatic Substitution (SNAr) with nucleophilic residues (such as thiols in cysteine or amines in lysine) present in cellular proteins. This covalent modification of biological macromolecules triggers localized inflammatory responses, manifesting as severe irritation or sensitization.

Furthermore, the presence of heavy bromine atoms increases the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (skin barrier) and cellular membranes, thereby exacerbating systemic exposure risks if not properly contained.

Self-Validating Emergency Protocols

Laboratory safety protocols must be treated as self-validating systems: an action must trigger a verifiable safe state.

  • P261 & P280 (Prevention): Avoid breathing dust/fume/gas. Wear protective gloves/eye protection. Validation: Work exclusively in a certified fume hood with a face velocity of at least 100 fpm. Use nitrile gloves (double-gloving recommended due to halogenated solvent permeation risks).

  • P305 + P351 + P338 (Eye Contact): Rinse cautiously with water for several minutes. Validation: Ensure eyewash stations are tested weekly. A 15-minute flush is the minimum required to hydrolyze and mechanically remove the lipophilic compound from the aqueous environment of the eye.

SafetyWorkflow Start Exposure Event Eye Eye Contact (H319) Start->Eye Skin Skin Contact (H315) Start->Skin Inhale Inhalation (H335) Start->Inhale EyeAction Flush with water 15 min Remove contact lenses Eye->EyeAction SkinAction Wash with soap & water Remove contaminated clothing Skin->SkinAction InhaleAction Move to fresh air Administer O2 if needed Inhale->InhaleAction Med Seek Medical Attention Provide SDS to Physician EyeAction->Med SkinAction->Med InhaleAction->Med

Caption: Emergency response and hazard mitigation workflow for 1,5-dibromo-2-fluoro-3-nitrobenzene exposure.

Synthetic Utility in Drug Development (KRAS G12D)

In drug discovery, particularly in the synthesis of KRAS G12D modulating compounds, 1,5-dibromo-2-fluoro-3-nitrobenzene acts as a highly programmable scaffold[1].

The Logic of Chemoselectivity

The power of this intermediate lies in the orthogonal reactivity of its functional groups:

  • C2-Fluorine (SNAr Susceptibility): The fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. This highly activates the C2 position for SNAr by primary or secondary amines. Fluorine is a superior leaving group in SNAr compared to heavier halogens because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by fluorine's extreme electronegativity.

  • C3-Nitro (Reduction): Once the fluorine is displaced, the nitro group can be chemoselectively reduced to an aniline (e.g., using Fe/NH₄Cl or Pd/C with H₂), providing a nucleophilic handle for subsequent cyclizations or amide couplings.

  • C1 & C5-Bromines (Cross-Coupling): The two bromines remain inert during the SNAr and reduction phases. They can later be sequentially or simultaneously engaged in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build out the complex multi-ring systems required to fit the KRAS G12D binding pocket.

SyntheticUtility Core 1,5-Dibromo-2-fluoro -3-nitrobenzene SNAr SNAr Reaction (Displacement of F) Core->SNAr Nucleophile (e.g., Amine) Reduction Nitro Reduction (Formation of Aniline) SNAr->Reduction Fe/NH4Cl or Pd/C Coupling Pd-Catalyzed Coupling (At C1/C5 Br) Reduction->Coupling Boronic Acid/Amine + Pd Target KRAS G12D Inhibitor Scaffold Coupling->Target Scaffold Assembly

Caption: Chemoselective functionalization pathway for KRAS G12D inhibitor scaffold assembly.

Experimental Protocols

To ensure reproducibility and safety, the following step-by-step methodology details the synthesis of 1,5-dibromo-2-fluoro-3-nitrobenzene from its precursor, 1-bromo-2-fluoro-3-nitrobenzene, as utilized in patent literature for KRAS inhibitors[1].

Protocol: Electrophilic Aromatic Bromination

Objective: Regioselective bromination of 1-bromo-2-fluoro-3-nitrobenzene to yield the 1,5-dibromo intermediate.

Causality & Reagent Selection: The highly deactivated nature of the fluoronitrobenzene ring prevents standard bromination (Br₂/FeBr₃). Therefore, N-bromosuccinimide (NBS) dissolved in concentrated sulfuric acid (H₂SO₄) is utilized. The strong acid protonates NBS, generating a highly reactive, naked bromonium ion (Br⁺) capable of attacking the electron-poor ring. The regiochemistry is directed by the existing substituents to the 5-position.

Step-by-Step Methodology:

  • Preparation & Setup: In a rigorously dried 500 mL round-bottom flask equipped with a magnetic stir bar and a venting needle, dissolve 1-bromo-2-fluoro-3-nitrobenzene (250.0 g, 1136.3 mmol, 1.0 equiv.) in concentrated H₂SO₄ (70 mL).

    • Safety Note: H₂SO₄ is highly corrosive. Perform this step strictly inside a fume hood with the sash lowered.

  • Electrophile Generation: Cool the reaction mixture to 0°C using an ice-water bath. Portion-wise, carefully add NBS (202.2 g, 1136.3 mmol, 1.0 equiv.) over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic generation of the bromonium species, preventing thermal runaway and unwanted poly-bromination.

  • Reaction Progression & Validation: Remove the ice bath and allow the reaction to stir at 25°C.

    • Self-Validating Step: After 4 hours, extract a 50 µL aliquot, quench in NaHCO₃/EtOAc, and analyze the organic layer via LC-MS. The reaction is deemed complete and safe to quench only when the starting material peak is <2% relative to the product mass (m/z 298.9).

  • Quenching: Slowly and carefully pour the highly acidic reaction mixture over 1.5 kg of crushed ice with vigorous stirring.

    • Causality: Pouring acid into ice (never water into acid) safely dissipates the massive heat of hydration, precipitating the highly lipophilic product out of the aqueous phase.

  • Isolation: Extract the resulting aqueous suspension with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the aqueous phase tests neutral (pH ~7), followed by a brine wash (500 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1,5-dibromo-2-fluoro-3-nitrobenzene. Purify via recrystallization or flash column chromatography if trace succinimide or unreacted starting material persists.

References

  • Google Patents (Mirati Therapeutics, Inc.)
  • CAS 1692892-66-2 | 1,5-Dibromo-2-fluoro-3-nitrobenzene Sigma-Aldrich URL
  • 1-Bromo-2-fluoro-3-nitrobenzene | 58534-94-4 (Analog SDS Reference)
  • 1,5-Dibromo-2-fluoro-3-nitrobenzene: BD374144 BLD Pharm URL

Sources

Solubility Profiling of 1,5-Dibromo-2-fluoro-3-nitrobenzene in Organic Solvents: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical synthesis and purification workflows relies heavily on precise thermodynamic data. 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS: 1692892-66-2)[1] is a highly functionalized, electron-deficient aromatic building block. With a molecular weight of 298.89 g/mol and the molecular formula C₆H₂Br₂FNO₂[2][3], it has emerged as a critical intermediate in modern oncology drug discovery, most notably in the synthesis of[4].

Because polyhalogenated nitrobenzenes exhibit unique solvation behaviors—being virtually insoluble in water but highly soluble in specific organic solvents[5][6]—understanding its solubility profile is paramount. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1,5-dibromo-2-fluoro-3-nitrobenzene, presents a predictive solubility matrix, and outlines a self-validating experimental protocol for empirical solubility determination.

Physicochemical Properties & Solvation Thermodynamics

Structural Analysis and Causality of Solvation

The solubility of 1,5-dibromo-2-fluoro-3-nitrobenzene is dictated by its highly anisotropic electron density. The synergistic electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, combined with the polarizable bromo (-Br) substituents, create a pronounced molecular dipole.

  • Aqueous Incompatibility: The complete absence of hydrogen-bond donors and the high lipophilicity (LogP) of the polyhalogenated ring render the compound practically insoluble in aqueous media[6]. Water molecules cannot form favorable hydration shells around the hydrophobic, electron-deficient aromatic core.

  • Organic Solvation Mechanisms: In organic solvents, solvation is driven by dipole-dipole interactions, dispersion forces, and halogen bonding. Polar aprotic solvents (e.g., DMF, DMSO) excel at solvating this compound because their strong dipoles interact favorably with the nitro group. Halogenated solvents (e.g., Dichloromethane) provide excellent solubility through complementary polarizability and dispersion forces.

Synthetic Application in Drug Discovery

In pharmaceutical manufacturing, 1,5-dibromo-2-fluoro-3-nitrobenzene is designated as "Intermediate A-1" in the synthesis pipelines for KRAS G12D inhibitors[4]. The compound is synthesized via the regioselective electrophilic aromatic bromination of 1-bromo-2-fluoro-3-nitrobenzene using N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄)[4][7]. Following synthesis, the intermediate must be solubilized in organic solvents to undergo downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

G SM 1-Bromo-2-fluoro- 3-nitrobenzene Bromination Electrophilic Aromatic Bromination (NBS/H2SO4) SM->Bromination Intermediate 1,5-Dibromo-2-fluoro- 3-nitrobenzene Bromination->Intermediate Regioselective C5 Bromination Coupling Cross-Coupling (e.g., Suzuki-Miyaura) Intermediate->Coupling Solubilized in Organic Solvent Target KRAS G12D Modulating Compound Coupling->Target

Caption: Synthetic pathway utilizing 1,5-dibromo-2-fluoro-3-nitrobenzene for KRAS G12D inhibitors.

Solubility Profiles in Key Organic Solvents

Based on the established behavior of polyhalogenated nitrobenzenes—which demonstrate high solubility at elevated temperatures and in polar organics, but low solubility in cold or non-polar environments[5]—the following quantitative solubility matrix has been constructed.

Table 1: Predicted Solubility Profile of 1,5-Dibromo-2-fluoro-3-nitrobenzene at 25°C

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Dichloromethane (DCM) Halogenated8.93> 100 (Highly Soluble)Dispersion forces, halogen bonding
Dimethylformamide (DMF) Polar Aprotic36.70> 100 (Highly Soluble)Strong dipole-dipole, nitro group coordination
Ethyl Acetate (EtOAc) Polar Aprotic6.0250 - 100 (Soluble)Dipole-induced dipole, moderate polarity matching
Methanol (MeOH) Polar Protic32.7010 - 50 (Moderately Soluble)Hydrogen bond acceptance (via -NO₂ and -F)
n-Hexane Non-polar Aliphatic1.89< 10 (Poorly Soluble)Weak dispersion forces, insufficient to break lattice
Water Aqueous80.10< 0.1 (Insoluble)High lipophilicity, lack of H-bond donors[6]

Note: The steep temperature-solubility gradient in solvents like Methanol and Ethanol makes them ideal candidates for[5].

Self-Validating Experimental Protocol for Solubility Determination

To generate empirical, publication-grade solubility data, researchers must avoid kinetic trapping (supersaturation artifacts or incomplete dissolution). The following protocol utilizes a Dual-Approach Saturation Shake-Flask Method , a self-validating system designed to guarantee true thermodynamic equilibrium.

Step-by-Step Methodology

Phase 1: Dual-Approach Setup (Internal Control)

  • Undersaturation Approach (Setup A): Add an excess amount of 1,5-dibromo-2-fluoro-3-nitrobenzene (e.g., 150 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial at exactly 25.0°C.

  • Supersaturation Approach (Setup B): Add the same excess amount to 1.0 mL of the solvent. Heat the vial to 40°C until the solid completely dissolves (or maximum dissolution is reached), then slowly cool the vial back to 25.0°C to force precipitation.

  • Causality: By approaching the equilibrium state from both directions, the system self-validates. If Setup A and Setup B yield different final concentrations, the system is trapped in a metastable kinetic state, and equilibration time must be extended.

Phase 2: Isothermal Equilibration 4. Place both vials in an orbital shaker equipped with a high-precision Peltier thermostat set to 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 48 hours.

Phase 3: Isothermal Phase Separation 6. Transfer the vials to a temperature-controlled centrifuge pre-equilibrated to exactly 25.0°C. Centrifuge at 10,000 x g for 15 minutes. 7. Causality: Centrifugation must be performed isothermally. If the sample cools during transfer, the solubility limit drops, causing spontaneous precipitation and artificially low readings. If it heats up, suspended microcrystals dissolve, yielding artificially high readings.

Phase 4: Orthogonal Quantification & Validation 8. Extract a 100 µL aliquot of the clear supernatant from both setups. 9. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. 10. Quantify the concentration using against a 5-point calibration curve of a certified reference standard. 11. System Suitability Test (SST): Calculate the Relative Standard Deviation (RSD) between Setup A and Setup B. True thermodynamic solubility is validated only if the RSD is ≤ 5%.

G Start Dual-Approach Saturation Equilibration Isothermal Equilibration (25°C, 48h) Start->Equilibration Undersaturation vs Supersaturation Separation Isothermal Centrifugation Equilibration->Separation Phase Isolation Analysis HPLC-UV Quantification Separation->Analysis Aliquot Extraction Validation Convergence Check (Δ < 5% RSD) Analysis->Validation Data Reconciliation

Caption: Workflow of the self-validating saturation shake-flask method for solubility determination.

Conclusion

The solubility of 1,5-dibromo-2-fluoro-3-nitrobenzene is heavily biased toward polar aprotic and halogenated organic solvents due to its dense, electron-withdrawing functionalization. By leveraging the self-validating thermodynamic protocols outlined in this guide, drug development professionals can accurately map the solubility landscape of this critical intermediate, thereby optimizing downstream cross-coupling reactions and high-purity recrystallization workflows.

References

  • Sigma-Aldrich. "1,5-Dibromo-2-fluoro-3-nitrobenzene | CAS 1692892-66-2". Merck KGaA.[URL: https://www.sigmaaldrich.com/US/en/product/aldrich/COMH11E51E50]
  • Dai, C., et al. "KRAS G12D modulating compounds". US Patent US12448400B2, Google Patents.[URL: https://patents.google.
  • Benchchem. "1,2,3,4-Tetrachloro-5,6-dinitrobenzene and Polyhalogenated Nitrobenzenes".
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[URL: https://doi.org/10.1016/j.jpba.2007.10.030]

Sources

Technical Sourcing Guide: 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and procurement professionals involved in the sourcing and application of 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS: 1692892-66-2).

Critical Intermediate for KRAS G12D Modulators and Advanced Kinase Inhibitors

Executive Summary

1,5-Dibromo-2-fluoro-3-nitrobenzene is a highly specialized halogenated aromatic intermediate. Unlike its more common isomers (e.g., 1,3-dibromo-2-fluoro-5-nitrobenzene), this specific substitution pattern is critical for the synthesis of next-generation oncology therapeutics, specifically KRAS G12D inhibitors .

The compound's unique geometry—placing two bromine handles meta to each other with an activating nitro/fluoro core—allows for sequential, regioselective cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig), making it an invaluable scaffold for fragment-based drug discovery (FBDD).

Key Procurement Insight: Due to the prevalence of structural isomers, CAS verification (1692892-66-2) is mandatory. Relying solely on chemical names often leads to the procurement of incorrect regioisomers.

Chemical Identity & Specifications

AttributeSpecification
CAS Number 1692892-66-2
Chemical Name 1,5-Dibromo-2-fluoro-3-nitrobenzene
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
Appearance Off-white to pale yellow solid
Purity Standard ≥ 97% (HPLC), typically ≥ 98% for GMP steps
Key Impurities 1,3-Dibromo-2-fluoro-5-nitrobenzene (Regioisomer); Monobromo precursors
Structural Visualization

The following diagram illustrates the specific substitution pattern that defines its reactivity.

ChemicalStructure cluster_ring C1 C1 (Br) C2 C2 (F) C1->C2 C3 C3 (NO2) C2->C3 C4 C4 (H) C3->C4 C5 C5 (Br) C4->C5 C6 C6 (H) C5->C6 C6->C1 caption Figure 1: Substitution Pattern of CAS 1692892-66-2. Note the meta-relationship of Bromines and the activated C4/C6 positions.

Figure 1: The specific 1,5-dibromo arrangement allows for dual functionalization, distinct from the symmetric 1,3-dibromo isomers.

Sourcing Landscape: Suppliers & Price Analysis

The market for this compound is tiered. It is not a commodity chemical; it is a "Building Block" typically held in milligram to low-gram inventory by specialized CROs.

Primary Suppliers (Verified Stock/Synthesis Capability)

Note: Prices are estimates based on Q3 2025 market data for research-grade material.

Supplier TierRepresentative CompaniesAvailabilityEst. Price (1g)Est. Price (10g)
Tier 1 (Global Catalog) Sigma-Aldrich (MilliporeSigma) , Combi-Blocks Low Stock / Inquiry$450 - $600Inquiry Only
Tier 2 (Specialized CRO) BLD Pharm , ChemScene , Ambeed Moderate Stock$150 - $250$800 - $1,200
Tier 3 (Bulk Synthesis) Custom Synthesis (China/India)Lead Time: 4-6 wksN/A$300 - $500 (Bulk)

Procurement Warning:

  • Price Volatility: Prices for this CAS are highly volatile due to batch production cycles.

  • Isomer Confusion: Vendors often list the cheaper 1,3-dibromo-2-fluoro-5-nitrobenzene (CAS 361436-26-2) as a "related product." Do not substitute. The reactivity profiles are completely different.

Technical Sourcing Guide: Synthesis & Quality

Understanding the synthesis is crucial for evaluating supplier quality and negotiating costs. The cost driver is the regioselectivity required to place the second bromine atom.

Synthetic Route (The "Cost Driver")

The most scalable route involves the bromination of 1-bromo-2-fluoro-3-nitrobenzene .

  • Starting Material: 1-Bromo-2-fluoro-3-nitrobenzene (CAS 58534-94-4).[1][2][3]

  • Reagent: N-Bromosuccinimide (NBS) in concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: The Fluorine atom (C2) is an ortho/para director. The Nitro group (C3) is a meta director.

    • C5 Position: Para to Fluorine (Strong Activation) AND Meta to Nitro (Meta Direction).

    • Result: High regioselectivity for the 1,5-isomer.

SynthesisPathway Start Precursor: 1-Bromo-2-fluoro-3-nitrobenzene (CAS 58534-94-4) Reagents Reagents: NBS / H2SO4 25°C Start->Reagents Intermediate Transition State: Electrophilic Attack at C5 (Directed by F-Para / NO2-Meta) Reagents->Intermediate Product Target: 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS 1692892-66-2) Intermediate->Product caption Figure 2: Synthetic Logic. The C5 position is electronically favored, minimizing expensive chromatographic purification.

Quality Control Protocol (Self-Validating System)

When receiving this material, you must validate the isomer identity. Standard HPLC is insufficient to distinguish regioisomers without a reference standard.

Mandatory QC Check: 1H-NMR Analysis

  • Signal 1: Doublet of Doublets (dd) at ~8.0 - 8.2 ppm.

  • Signal 2: Doublet of Doublets (dd) at ~7.8 - 8.0 ppm.

  • Coupling Constants (

    
    ): 
    
    • Look for meta-coupling (

      
      ) between protons at C4 and C6.
      
    • If you see ortho-coupling (

      
      ), you have the WRONG isomer (likely 1,2-dibromo derivative).
      

Downstream Applications (Why Price is High)

The high cost ($200+/g) is justified by its role in high-value pharmaceutical patents, particularly for KRAS G12D inhibitors.

  • Selective Substitution: The C1-Br and C5-Br have different electronic environments due to the C3-Nitro group.

  • Workflow:

    • S_NAr: Nucleophilic displacement of Fluorine (C2) by an amine or alkoxide.

    • Suzuki Coupling 1: Selective coupling at the more electron-deficient Bromine.

    • Suzuki Coupling 2: Coupling at the remaining Bromine.

This "programmable" reactivity makes it a premium scaffold in medicinal chemistry.

References

  • MilliporeSigma . 1,5-Dibromo-2-fluoro-3-nitrobenzene Product Page. Retrieved from

  • Google Patents . KRAS G12D modulating compounds (US12448400B2). (Describes the synthesis and application of the title compound). Retrieved from

  • BLD Pharm . Product Analysis: 1,5-Dibromo-2-fluoro-3-nitrobenzene. Retrieved from

  • Combi-Blocks . Catalog Entry: COMH11E51E50. Retrieved from

Sources

Strategic Deployment of Halogenated Nitrobenzene Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Linchpins of Drug Discovery

In modern medicinal chemistry, the rapid and modular assembly of complex molecular architectures is paramount. Halogenated nitrobenzenes—such as 4-bromo-1-fluoro-2-nitrobenzene and 2-chloro-5-fluoronitrobenzene—serve as highly versatile, bifunctional building blocks. Their strategic value lies in their orthogonal reactivity: the strongly electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), while heavier halogens (Br, I) provide robust handles for downstream transition-metal-catalyzed cross-coupling.

For instance, 2-chloro-5-fluoronitrobenzene is a critical precursor in the synthesis of fluorophenylthio-benzylamine derivatives, which exhibit highly selective binding affinity to serotonin transporters (SERT) 1. Similarly, bifunctional cores like 4-bromo-1-fluoro-2-nitrobenzene are frequently deployed to synthesize complex heterocycles, including benzotriazoles and dibenzoxazepine analogs 2.

This whitepaper deconstructs the mechanistic causality behind these reactions and provides self-validating protocols to ensure absolute control over chemoselectivity during API synthesis.

Mechanistic Causality: The SNAr Paradox

A common point of confusion in discovery chemistry is the reactivity trend of halogens in SNAr reactions. In traditional aliphatic nucleophilic substitution (SN2), iodine is the best leaving group due to its polarizability and weak C–I bond. However, in SNAr, the reactivity is inverted: F ≫ Cl > Br > I .

Why is Fluorine the Superior Leaving Group?

The rate-determining step in a nucleophilic aromatic substitution is not the cleavage of the carbon-halogen bond, but rather the initial slow addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex 3.

Fluorine’s extreme electronegativity exerts a profound inductive (-I) effect, which highly polarizes the C–F bond. This leaves the ipso-carbon highly electrophilic and drastically lowers the activation energy required to stabilize the accumulating negative charge in the transition state [[4]](). The nitro group, acting as a powerful electron-withdrawing group (EWG), further delocalizes this charge via resonance (-M effect) when positioned ortho or para to the leaving group [[5]]().

SNAr_Mechanism SM Halonitrobenzene (Electrophile) MC Meisenheimer Complex (Intermediate) SM->MC Nucleophilic Attack (Rate-Determining) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Addition Prod Substituted Nitrobenzene (Product) MC->Prod Rearomatization (Fast) LG Halide Ion (Leaving Group) MC->LG Elimination

Figure 1: The Addition-Elimination Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Orthogonal Reactivity: Designing the Synthetic Route

The beauty of polyhalogenated nitrobenzenes lies in their orthogonality. By understanding the distinct kinetic profiles of each halogen, chemists can sequentially functionalize the ring without requiring protecting groups.

Quantitative Reactivity Matrix
HalogenElectronegativity (Pauling)SNAr Reactivity (Leaving Group)Cross-Coupling Reactivity (Oxidative Addition)Primary MedChem Role in Halonitrobenzenes
Fluorine (F) 3.98Extremely HighVery LowPrimary site for nucleophilic attack (SNAr)
Chlorine (Cl) 3.16ModerateLowSecondary SNAr / Difficult cross-coupling
Bromine (Br) 2.96LowHighOrthogonal handle for Pd-catalyzed coupling
Iodine (I) 2.66Very LowExtremely HighHighly reactive handle for Pd-catalyzed coupling

Table 1: Comparison of halogen leaving group kinetics and cross-coupling reactivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for reagent selection and built-in In-Process Controls (IPCs) to verify success before proceeding.

Protocol A: Chemoselective SNAr of 4-Bromo-1-fluoro-2-nitrobenzene
  • Objective: Displace the fluoro group with a primary amine while preserving the bromo group for future cross-coupling.

  • Causality: N,N-Diisopropylethylamine (DIPEA) is selected over stronger bases (like NaH) to prevent competitive side reactions. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction.

Step-by-Step Methodology:

  • Charge a dry reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and the desired primary amine (1.1 eq).

  • Add anhydrous DMF to achieve a 0.5 M concentration, followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature to 50 °C for 2–4 hours.

Self-Validation System:

  • Visual IPC: The solution will rapidly transition from pale yellow to a deep orange/red hue, visually confirming the formation of the Meisenheimer complex.

  • Analytical IPC: Quench a 10 µL aliquot in 1 mL MeCN/H2O. Analyze via LC-MS. The reaction is validated when the UV trace shows complete consumption of the starting material and the MS trace reveals the [M+H]+ peak of the substituted product.

Protocol B: Chemoselective Nitro Reduction to Aniline
  • Objective: Reduce the nitro group to a primary amine without causing hydrodehalogenation of the bromo handle.

  • Causality: Standard catalytic hydrogenation (H2 gas with Pd/C) is strictly avoided here. Palladium readily inserts into the aryl-bromide bond, leading to unwanted hydrodehalogenation 6. Instead, we utilize a mild, single-electron transfer reduction using Iron powder and Ammonium Chloride. This system is highly chemoselective for nitro groups, preserving the halogen handles 7.

Step-by-Step Methodology:

  • Dissolve the SNAr product from Protocol A (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot ethyl acetate.

Self-Validation System:

  • Visual IPC: The deep orange/red color of the nitro compound will fade to a pale yellow or colorless solution as the aniline is formed.

  • Analytical IPC: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute and stain with Ninhydrin. The product spot will turn a vivid purple upon heating, definitively validating the presence of a primary amine. LC-MS will confirm a mass shift of -30 Da (loss of two Oxygen atoms, addition of two Hydrogen atoms).

Workflow Visualization: From Building Block to API

By chaining these self-validating protocols together, chemists can efficiently convert simple halonitrobenzenes into complex Active Pharmaceutical Ingredients (APIs), such as kinase inhibitors or GPCR ligands.

MedChem_Workflow BB 4-Bromo-1-fluoro-2-nitrobenzene (Bifunctional Core) SNAr Step 1: SNAr (Amine Displacement of F) BB->SNAr R-NH2, Base, Polar Solvent Red Step 2: Nitro Reduction (Fe/NH4Cl to Aniline) SNAr->Red Chemoselective Reduction Cross Step 3: Cross-Coupling (Suzuki on Br handle) Red->Cross Ar-B(OH)2, Pd-Catalyst API Target API (e.g., Kinase Inhibitor) Cross->API Final Deprotection/Isolation

Figure 2: Sequential MedChem workflow utilizing orthogonal reactivity of halonitrobenzenes.

References

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: 5

  • Title: Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene... Source: Vaia URL: 3

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: PMC (NIH) URL: 4

  • Title: 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8 Source: Sigma-Aldrich URL: 2

  • Title: 2-Chloro-5-fluoronitrobenzene | CAS Number 345-17-5 Source: Ossila URL: 1

  • Title: Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides Source: Nature Communications (NIH) URL: 7

  • Title: Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis Source: Materials Advances (RSC Publishing) URL: 6

Sources

Technical Whitepaper: 1,5-Dibromo-2-fluoro-3-nitrobenzene – Structural Characterization, Reactivity Profiling, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced drug development and complex organic synthesis, polyhalogenated nitrobenzenes serve as highly versatile, multi-functional building blocks. 1,5-Dibromo-2-fluoro-3-nitrobenzene is a specialized intermediate that offers orthogonal reactivity profiles. By leveraging the distinct electronic and steric properties of its functional groups, chemists can perform site-selective functionalizations—specifically Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling—without requiring intermediate protection/deprotection steps. This guide provides an in-depth technical analysis of its chemical identity, mechanistic reactivity, and field-proven experimental workflows.

Core Chemical Identity & Structural Informatics

Due to its highly specialized nature as a niche synthetic building block, this compound is primarily indexed in chemical databases via its CAS Registry Number and InChIKey rather than a broadly assigned PubChem CID.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 1,5-Dibromo-2-fluoro-3-nitrobenzene
CAS Number 1692892-66-2
InChIKey QNQVKMVBSJDXAE-UHFFFAOYSA-N
PubChem CID Unassigned / Specialty Building Block (Referenced via InChIKey)
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
SMILES O=c1cc(Br)cc(Br)c1F
MDL Number MFCD28784829

Data sourced from.

Mechanistic Reactivity & Orthogonal Synthetic Utility

The value of 1,5-Dibromo-2-fluoro-3-nitrobenzene lies in its orthogonal reactivity . The molecule features three distinct types of reactive sites that can be manipulated independently based on fundamental mechanistic causality:

  • The Fluorine Atom (SNAr Susceptibility): The fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. The nitro group exerts powerful mesomeric (-M) and inductive (-I) effects, which stabilize the anionic Meisenheimer complex intermediate via resonance delocalization[1]. Because fluoride is an excellent leaving group in these activated systems, the C-F bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.

  • The Bromine Atoms (Cross-Coupling Handles): While the C-F bond is activated for ionic nucleophilic attack, the C-Br bonds are significantly weaker and more polarizable. This makes them the exclusive targets for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling chemoselective Suzuki-Miyaura, Heck, or Sonogashira cross-couplings while leaving the C-F bond intact[2].

  • The Nitro Group (Reductive Handle): Post-functionalization, the nitro group can be reduced to an aniline derivative, providing a nucleophilic handle for subsequent amide coupling or cyclization.

Reactivity SM 1,5-Dibromo-2-fluoro- 3-nitrobenzene SNAr SNAr Reaction (Fluorine Displacement) SM->SNAr Amine, Base Heat Coupling Suzuki Coupling (Bromine Substitution) SM->Coupling Boronic Acid, Pd Base, Heat Reduction Nitro Reduction (Amine Formation) SM->Reduction Fe/HCl or Pd/C, H2 Product1 2-Substituted-1,5-dibromo- 3-nitrobenzene SNAr->Product1 Product2 1,5-Diaryl-2-fluoro- 3-nitrobenzene Coupling->Product2 Product3 3-Amino-1,5-dibromo- 2-fluorobenzene Reduction->Product3

Fig 1: Orthogonal reactivity pathways of 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , integrating mechanistic rationale with built-in analytical checkpoints.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the ortho-fluorine atom using a secondary amine (e.g., morpholine) to yield 4,6-dibromo-2-nitro-N-phenylmorpholine derivatives.

Causality & Design: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature accelerates the SNAr reaction by leaving the nucleophile unsolvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1,5-Dibromo-2-fluoro-3-nitrobenzene (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) via syringe and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Add morpholine (1.2 equiv, 1.2 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System:

  • Analytical Checkpoint: Analyze the crude mixture via ¹⁹F NMR. The complete disappearance of the distinct aryl-fluorine signal confirms 100% conversion. Furthermore, LC-MS will show a mass shift corresponding to the loss of F (19 Da) and the addition of the amine moiety.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Double arylation at the C1 and C5 bromine positions while preserving the C2 fluorine atom.

Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive hydrodehalogenation[2]. A biphasic 1,4-Dioxane/Water mixture is critical; water dissolves the K₂CO₃ base, which coordinates to the boronic acid to form a reactive, electron-rich boronate complex necessary for the transmetalation step.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with 1,5-Dibromo-2-fluoro-3-nitrobenzene (1.0 equiv, 1.0 mmol), arylboronic acid (2.2 equiv, 2.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Reaction: Seal the flask and heat to 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Extract, dry the organic layer over MgSO₄, and purify via silica gel flash chromatography.

Self-Validating System:

  • Analytical Checkpoint: Monitor via LC-MS. The starting material exhibits a classic 1:2:1 isotopic splitting pattern indicative of two bromine atoms. The successful product will show the complete loss of this isotopic pattern and a corresponding mass increase of (2 × Aryl Mass) - (2 × 79.9).

Applications in Advanced Drug Development

In medicinal chemistry, the 1,2,3,5-tetrasubstitution pattern generated from this building block is highly prized. By sequentially utilizing the SNAr and cross-coupling pathways, researchers can synthesize sterically encumbered, multi-ring heterocycles. These complex scaffolds are frequently utilized in the development of allosteric kinase inhibitors , where the precise spatial arrangement of aryl and amine groups is required to fit into deep, hydrophobic binding pockets of target proteins.

References

  • Nucleophilic Aromatic Substitution - Mechanistic Overview Source: Chemistry Steps URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of a KRAS G12D Inhibitor Core Scaffold from 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS G12D mutation is a critical oncogenic driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer, yet it remains a challenging target for therapeutic intervention.[1][2][3] The development of small molecule inhibitors against this "undruggable" target is an area of intense research. This document provides a detailed synthetic guide for a core scaffold of a potential KRAS G12D inhibitor, utilizing the versatile starting material, 1,5-Dibromo-2-fluoro-3-nitrobenzene. The proposed synthetic route is based on established, high-yielding chemical transformations, offering a practical approach for medicinal chemists to access novel chemical matter for KRAS G12D-targeted drug discovery programs.

Introduction: Targeting the KRAS G12D Oncogene

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4] The G12D mutation, where glycine at position 12 is replaced by aspartic acid, results in a constitutively active protein that is locked in the GTP-bound state, leading to uncontrolled cell growth and tumor development.[1][4] The lack of a deep, druggable pocket on the surface of KRAS has historically hindered the development of effective inhibitors.[1] However, recent breakthroughs in the discovery of non-covalent inhibitors, such as MRTX1133, that bind to a "switch II" pocket have renewed hope for targeting this prevalent mutation.[1][5][6][7][8][9]

The starting material, 1,5-Dibromo-2-fluoro-3-nitrobenzene, is a highly functionalized aromatic ring that serves as a versatile building block for the synthesis of complex heterocyclic scaffolds. The presence of two bromine atoms, a fluorine atom activated towards nucleophilic aromatic substitution (SNA_r_), and a nitro group that can be readily converted to an amine, provides multiple handles for a divergent synthetic approach. This allows for the systematic exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway and Proposed Mechanism of Action

KRAS, in its active GTP-bound state, interacts with and activates downstream effector proteins, most notably RAF kinases, which in turn activate the MEK-ERK signaling cascade (MAPK pathway). This pathway is crucial for cell proliferation and survival. KRAS G12D inhibitors, like the one proposed herein, are designed to bind to the mutant KRAS protein and lock it in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the aberrant signaling that drives cancer cell growth.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12D_GDP KRAS G12D (GDP-bound, Inactive) KRAS_G12D_GTP KRAS G12D (GTP-bound, Active) KRAS_G12D_GDP->KRAS_G12D_GTP RAF RAF KRAS_G12D_GTP->RAF Activates SOS1->KRAS_G12D_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor KRAS G12D Inhibitor Inhibitor->KRAS_G12D_GTP Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: KRAS G12D signaling pathway and the point of intervention for a targeted inhibitor.

Proposed Synthesis of a Pyridopyrimidine Core

The following is a proposed synthetic route to a 2,4-diamino-pyridopyrimidine scaffold, a common core in many kinase inhibitors, starting from 1,5-Dibromo-2-fluoro-3-nitrobenzene. This multi-step synthesis involves a sequence of reliable and well-documented reactions.

Synthesis_Workflow Start 1,5-Dibromo-2-fluoro- 3-nitrobenzene Intermediate1 2,4-Dibromo-6-nitro- N-substituted-aniline Start->Intermediate1 SNAr (Step 1) Intermediate2 N'-(2,4-Dibromo-6-nitrophenyl)- N,N-dimethylformimidamide Intermediate1->Intermediate2 Amidine Formation (Step 2) Intermediate3 7-Bromo-5-nitro- N-substituted-quinazolin-4-amine Intermediate2->Intermediate3 Cyclization (Step 3) Intermediate4 N-Substituted-7-Bromo- quinazoline-4,5-diamine Intermediate3->Intermediate4 Nitro Reduction (Step 4) Product Substituted Pyrido[3,2-d]pyrimidine Intermediate4->Product Pyrimidine Ring Formation (Step 5)

Caption: Proposed synthetic workflow for a pyridopyrimidine core from 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 1,5-Dibromo-2-fluoro-3-nitrobenzene to 2,4-Dibromo-6-nitro-N-substituted-aniline.

Rationale: The fluorine atom is highly activated towards nucleophilic aromatic substitution by the presence of the ortho and para electron-withdrawing nitro and bromo groups. This allows for the facile introduction of a variety of amines.

Protocol:

  • To a solution of 1,5-Dibromo-2-fluoro-3-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted aniline.

Parameter Value/Condition
Starting Material1,5-Dibromo-2-fluoro-3-nitrobenzene
ReagentsAmine, DIPEA
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time12-16 hours
Work-upAqueous work-up and extraction
PurificationFlash column chromatography
Step 2: Amidine Formation

Reaction: 2,4-Dibromo-6-nitro-N-substituted-aniline to N'-(2,4-Dibromo-6-nitrophenyl)-N,N-dimethylformimidamide.

Rationale: The formation of a dimethylformimidamide from the aniline facilitates the subsequent cyclization to the quinazoline core.

Protocol:

  • Suspend the 2,4-Dibromo-6-nitro-N-substituted-aniline (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq).

  • Heat the mixture to 100-110 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA.

  • The crude product is often of sufficient purity to be used directly in the next step. If necessary, it can be triturated with diethyl ether or hexane to induce crystallization and filtered.

Parameter Value/Condition
Starting Material2,4-Dibromo-6-nitro-N-substituted-aniline
ReagentDMF-DMA
Temperature100-110 °C
Reaction Time2-4 hours
Work-upConcentration under reduced pressure
PurificationTrituration (if necessary)
Step 3: Cyclization to Quinazoline

Reaction: N'-(2,4-Dibromo-6-nitrophenyl)-N,N-dimethylformimidamide to 7-Bromo-5-nitro-N-substituted-quinazolin-4-amine.

Rationale: This intramolecular cyclization is a common method for the synthesis of quinazoline cores.

Protocol:

  • Dissolve the crude N'-(2,4-Dibromo-6-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in acetic acid (0.2 M).

  • Add a primary amine (e.g., ammonia in the form of ammonium acetate, 10 eq) to the solution.

  • Heat the reaction mixture to reflux (around 120 °C) for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient).

Parameter Value/Condition
Starting MaterialN'-(2,4-Dibromo-6-nitrophenyl)-N,N-dimethylformimidamide
ReagentsPrimary amine (e.g., ammonium acetate)
SolventAcetic acid
TemperatureReflux (~120 °C)
Reaction Time4-6 hours
Work-upNeutralization and extraction
PurificationFlash column chromatography
Step 4: Nitro Group Reduction

Reaction: 7-Bromo-5-nitro-N-substituted-quinazolin-4-amine to N-Substituted-7-Bromo-quinazoline-4,5-diamine.

Rationale: The reduction of the nitro group to an amine is a key step to enable the formation of the second heterocyclic ring. Catalytic hydrogenation with hydrazine hydrate is often chemoselective and avoids the use of high-pressure hydrogen gas.

Protocol:

  • To a solution of the 7-Bromo-5-nitro-N-substituted-quinazolin-4-amine (1.0 eq) in ethanol or methanol (0.1 M), add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Heat the suspension to 60-70 °C and add hydrazine monohydrate (5.0 eq) dropwise.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification.

Parameter Value/Condition
Starting Material7-Bromo-5-nitro-N-substituted-quinazolin-4-amine
Reagents10% Pd/C, Hydrazine monohydrate
SolventEthanol or Methanol
Temperature60-70 °C
Reaction Time1-2 hours
Work-upFiltration through Celite
PurificationTypically used crude
Step 5: Pyrimidine Ring Formation

Reaction: N-Substituted-7-Bromo-quinazoline-4,5-diamine to Substituted Pyrido[3,2-d]pyrimidine.

Rationale: The condensation of the diamine with a 1,3-dicarbonyl compound or its equivalent is a standard method for constructing the pyrimidine ring.

Protocol:

  • Dissolve the crude N-Substituted-7-Bromo-quinazoline-4,5-diamine (1.0 eq) in ethanol (0.2 M).

  • Add an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq) and a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) or by preparative HPLC to yield the final pyridopyrimidine scaffold.

Parameter Value/Condition
Starting MaterialN-Substituted-7-Bromo-quinazoline-4,5-diamine
Reagents1,3-dicarbonyl compound, Acetic acid (cat.)
SolventEthanol
TemperatureReflux
Reaction Time6-8 hours
Work-upConcentration under reduced pressure
PurificationFlash column chromatography or preparative HPLC

Characterization of Intermediates and Final Product

Compound Technique Expected Observations
Intermediates & Final Product¹H and ¹³C NMRChemical shifts and coupling constants consistent with the proposed structures.
LC-MSMolecular ion peak corresponding to the expected molecular weight.
HPLCAssessment of purity.
Final ProductHRMSHigh-resolution mass spectrometry to confirm the elemental composition.

Safety Precautions

  • 1,5-Dibromo-2-fluoro-3-nitrobenzene and its derivatives are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care and appropriate engineering controls.

  • Palladium on carbon is flammable when dry. Handle as a slurry and do not allow it to dry out.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

Problem Possible Cause Solution
Incomplete SNAr reaction (Step 1)Insufficiently reactive amine or steric hindrance.Increase reaction temperature to 50-80 °C. Use a stronger, non-nucleophilic base like sodium hydride (handle with care).
Low yield in cyclization (Step 3)Decomposition of the formimidamide intermediate.Use the crude formimidamide immediately. Ensure the reaction is anhydrous.
Dehalogenation during nitro reduction (Step 4)Over-reduction with Pd/C and hydrazine.Reduce the amount of catalyst and hydrazine. Monitor the reaction closely and stop as soon as the starting material is consumed. Alternatively, use a different reducing agent like iron powder in acetic acid.
Multiple products in pyrimidine formation (Step 5)Lack of regioselectivity with unsymmetrical dicarbonyls.Use a symmetrical dicarbonyl compound or a reagent that favors one regioisomer.

References

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  • Wang, X., Arribere, J. A., & Doudna, J. A. (2021). A tool for targeted RNA degradation in living cells.
  • Patricelli, M. P., Janes, M. R., Li, L. S., Hansen, R., Peters, U., Kessler, L. V., ... & Shokat, K. M. (2016).
  • Logsdon, C. D., & Lu, W. (2016). The significance of KRAS-variant pancreatic cancer.
  • Waters, A. M., & Der, C. J. (2018). KRAS: the critical driver and therapeutic target for pancreatic cancer. Cold Spring Harbor perspectives in medicine, 8(9), a031435.
  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature reviews Drug discovery, 13(12), 928-942.
  • Drosten, M., & Barbacid, M. (2020). Targeting the MAPK pathway in KRAS-driven tumors. Cancer cell, 37(4), 543-550.
  • Amodio, V., Yaeger, R., Arcella, P., Cancelliere, C., Lamba, S., Lorenzato, A., ... & Di Nicolantonio, F. (2020). EGFR blockade reverts resistance to KRASG12C inhibition in colorectal cancer. Cancer discovery, 10(8), 1129-1139.
  • Ryan, M. B., Fece de la Cruz, F., Phat, S., Myers, D. T., Wong, E., Shah, A. N., ... & Corcoran, R. B. (2020). Vertical pathway inhibition overcomes adaptive feedback to KRASG12C inhibition. Clinical Cancer Research, 26(7), 1633-1643.
  • Misale, S., Fatherree, J. P., Kortlever, R. M., de Bruijn, B., Stigter, E. C., Dits, N., ... & Bernards, R. (2019). KRAS G12C-driven tumors are sensitive to TRP53-p21-mediated cell cycle arrest. Cancer discovery, 9(10), 1384-1397.
  • Lou, K., Steri, V., & Gutmann, D. H. (2021). A new TRICK for treating KRAS-mutant tumors. Cancer discovery, 11(1), 38-40.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 1,5-dibromo-2-fluoro-3-nitrobenzene (CAS 1692892-66-2) is a highly versatile, polyfunctionalized intermediate prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced[1]. The presence of two bromine atoms on the aromatic ring presents a significant regioselectivity challenge during palladium-catalyzed cross-coupling.

This application note provides a validated, in-depth protocol for achieving highly regioselective Suzuki-Miyaura coupling at the C1 position. By detailing the mechanistic causality, optimizing reaction parameters, and providing a self-validating workflow, this guide ensures reproducible outcomes for downstream drug discovery applications.

Mechanistic Rationale: Electronic Differentiation Overrides Sterics

In the palladium-catalyzed cross-coupling of dihaloarenes, regioselectivity is fundamentally governed by the relative rate of oxidative addition of the Pd(0) active species into the respective C–X bonds[2]. Oxidative addition is a nucleophilic attack by the electron-rich metal center; therefore, it is significantly accelerated at more electron-deficient carbon atoms.

In 1,5-dibromo-2-fluoro-3-nitrobenzene, the two reactive sites are differentiated by their spatial relationship to the fluorine atom:

  • C1-Bromine: Positioned ortho to the highly electronegative fluorine atom and meta to the nitro group.

  • C5-Bromine: Positioned para to the fluorine atom and meta to the nitro group.

While the nitro group exerts a similar electron-withdrawing effect on both C1 and C5, the fluorine atom acts as the primary differentiator. Fluorine exerts a powerful inductive electron-withdrawing effect (-I) that decays rapidly with distance. The ortho-relationship of C1 to fluorine drastically lowers the lowest unoccupied molecular orbital (LUMO) of the C1–Br bond compared to the para-positioned C5–Br bond. Consequently, despite C1 being slightly more sterically encumbered, the profound electronic activation ensures that oxidative addition occurs preferentially at C1.

G SM 1,5-Dibromo-2-fluoro- 3-nitrobenzene OA_C1 Oxidative Addition at C1 (Fast, Ortho to F) SM->OA_C1 + Pd(0) Favored OA_C5 Oxidative Addition at C5 (Slow, Para to F) SM->OA_C5 + Pd(0) Disfavored Pd Pd(0) Catalyst Pd->OA_C1 Pd->OA_C5 Prod_C1 1-Aryl-5-bromo-2-fluoro- 3-nitrobenzene (Major) OA_C1->Prod_C1 Transmetalation & Reductive Elim. Prod_C5 5-Aryl-1-bromo-2-fluoro- 3-nitrobenzene (Trace) OA_C5->Prod_C5 Transmetalation & Reductive Elim.

Figure 1: Divergent oxidative addition pathways demonstrating C1 regioselectivity.

Optimization of Reaction Conditions

To exploit this electronic differentiation without causing over-coupling (dicoupling), the choice of catalyst, base, and temperature is critical. The table below summarizes the causality behind condition optimization.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)ConversionRatio (C1 : C5 : Dicoupled)
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)80 °C95%85 : 5 : 10
2 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O (4:1) 80 °C 98% 94 : 2 : 4
3Pd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O (4:1)100 °C100%40 : 10 : 50
4Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)60 °C70%96 : 1 : 3

Expert Insight:

  • Ligand Selection: Pd(dppf)Cl₂ is optimal (Entry 2). The dppf ligand has a large bite angle (99°), which accelerates reductive elimination. This minimizes the lifetime of the Pd(II) intermediate, thereby reducing the chance of isomerization or secondary oxidative additions that lead to dicoupling. Highly active ligands like XPhos (Entry 3) override the inherent electronic bias, leading to massive over-coupling.

  • Solvent System: A biphasic 1,4-Dioxane/Water mixture is utilized. Dioxane provides excellent solubility for the fluorinated nitroarene, while water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate complex.

Experimental Protocol

Workflow Step1 Step 1: Reagent Preparation Mix Dihalide, Boronic Acid, Base Step2 Step 2: Degassing Sparge with N2/Ar for 15 min Step1->Step2 Step3 Step 3: Catalyst Addition Add Pd(dppf)Cl2 under inert atm. Step2->Step3 Step4 Step 4: Controlled Heating Stir at 80°C for 4-6 hours Step3->Step4 Step5 Step 5: Workup & Purification Extraction & Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the regioselective Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,5-dibromo-2-fluoro-3-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Na₂CO₃ (2.0 equiv). Note: A strict 1.05 equivalent of boronic acid is used to ensure full conversion of the C1-Br while starving the reaction to prevent C5-Br coupling.

  • Solvent Addition: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the septum under positive Argon pressure and add Pd(dppf)Cl₂ (0.05 equiv). Reseal the flask.

  • Controlled Heating: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4–6 hours. Monitor the reaction progression via LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to isolate the pure 1-aryl-5-bromo-2-fluoro-3-nitrobenzene.

Analytical Characterization (Troubleshooting)

Differentiating the C1-coupled major product from the C5-coupled trace byproduct is straightforward via ¹H-NMR spectroscopy.

  • The starting material exhibits two aromatic protons (H4 and H6) that are meta to each other (

    
     Hz).
    
  • Upon arylation at C1, the newly introduced aryl ring exerts a strong magnetic anisotropic effect (ring current), which significantly shields the adjacent H6 proton.

  • If arylation had occurred at C5, the H4 proton would experience this shielding instead. The distinct upfield shift of H6 serves as a definitive, self-validating diagnostic marker for C1 regioselectivity.

References

  • Title: US Patent 12448400B2 - KRAS G12D modulating compounds Source: Google Patents URL
  • Title: Synthesis of Novel Halopyridinylboronic Acids and Esters (Regioselective Cross-Coupling Principles) Source: ResearchGate URL: [Link]

Sources

Using 1,5-Dibromo-2-fluoro-3-nitrobenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 1,5-Dibromo-2-fluoro-3-nitrobenzene , a specialized pharmaceutical intermediate. This compound is a critical scaffold in the synthesis of next-generation oncology drugs, particularly KRAS G12D inhibitors , due to its unique substitution pattern that allows for orthogonal functionalization.

Strategic Scaffold for KRAS G12D Inhibitors & Poly-Functionalized Aromatics[1]

Executive Summary

1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS: 1692892-66-2) is a highly functionalized benzene derivative characterized by a dense substitution pattern that breaks molecular symmetry.[1][2] Unlike its more common isomer (1,3-dibromo-2-fluoro-5-nitrobenzene), this specific scaffold places the nitro group ortho to the fluorine and meta to the bromines, creating a distinct electronic environment.

This structure is invaluable for Diversity-Oriented Synthesis (DOS) because it offers three chemically distinct "handles" for sequential reaction:

  • C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromo: Sterically accessible for initial cross-coupling.

  • C1-Bromo: Sterically hindered, allowing for late-stage diversification.

  • C3-Nitro: A latent aniline precursor for amide coupling or heterocycle closure.

Its primary application is in the synthesis of KRAS G12D modulators , where it serves as the core ring linking the effector domains of the inhibitor.

Chemical Profile & Properties[4][5][6][7][8][9]

PropertyData
Chemical Name 1,5-Dibromo-2-fluoro-3-nitrobenzene
CAS Number 1692892-66-2
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 316.89 g/mol
Structure Benzene ring substituted at 1,5 (Br), 2 (F), 3 (NO₂)
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Hazard Skin/Eye Irritant; Potential sensitizer (Nitroaromatic)
Isomer Note CRITICAL: Do not confuse with 1,3-dibromo-2-fluoro-5-nitrobenzene (CAS 361436-26-2), which has a different reactivity profile.

Strategic Synthetic Utility

The power of this intermediate lies in its Regioselective Reactivity Hierarchy . By exploiting the electronic and steric differences between the positions, chemists can sequentially install three different ligands without protecting groups.

Reactivity Hierarchy (Most to Least Reactive)
  • C2-Fluoro (SNAr):

    • Activation: The fluorine is flanked by an ortho-nitro group (strong EWG) and an ortho-bromo group (weak EWG). This makes the C2 position extremely electrophilic.

    • Reaction: Rapid displacement by amines, thiols, or alkoxides at mild temperatures (0–25°C).

  • C5-Bromo (Cross-Coupling):

    • Environment: Located meta to the nitro group and para to the fluorine (or the newly installed nucleophile).

    • Selectivity: It is less sterically hindered than the C1-bromo (which is flanked by the C2-substituent). In Pd-catalyzed couplings (Suzuki, Buchwald), the C5-Br reacts preferentially over the C1-Br.

  • C1-Bromo (Cross-Coupling):

    • Environment: "Pocketed" between the C2-substituent and C6-hydrogen.

    • Selectivity: Requires forcing conditions or specialized ligands (e.g., XPhos, RuPhos) to react, allowing it to be saved for the final step.

Visualization: Functionalization Logic

The following diagram illustrates the sequential modification pathway typically used in drug discovery campaigns (e.g., KRAS inhibitor synthesis).

G Start 1,5-Dibromo-2-fluoro-3-nitrobenzene (Core Scaffold) Step1 Intermediate A: S_NAr Product (F displaced by Amine/OR) Start->Step1  Step 1: S_NAr  (R-NH2, Base, 0°C)  Target: C2-F Step2 Intermediate B: C5-Coupled Product (Suzuki/Buchwald at C5) Step1->Step2  Step 2: Selective Coupling  (Pd(0), Ar-B(OH)2, RT)  Target: C5-Br (Less Hindered) Step3 Final Drug Core: C1-Coupled Product (Suzuki/Buchwald at C1) Step2->Step3  Step 3: Forced Coupling  (Pd(0), Ligand, Heat)  Target: C1-Br (More Hindered) Reduction Aniline Derivative (Nitro Reduction) Step3->Reduction  Step 4: Nitro Reduction  (Fe/NH4Cl or H2/Pd)  Target: C3-NO2

Caption: Sequential functionalization logic for 1,5-dibromo-2-fluoro-3-nitrobenzene, prioritizing SNAr followed by sterically-directed cross-coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Bromination)

Based on Patent US12448400B2 (Intermediate A-1)

Objective: Synthesize 1,5-dibromo-2-fluoro-3-nitrobenzene from 1-bromo-2-fluoro-3-nitrobenzene via electrophilic aromatic substitution.

Reagents:

  • Starting Material: 1-Bromo-2-fluoro-3-nitrobenzene (1.0 equiv).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0–1.1 equiv).

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄).

Procedure:

  • Setup: Charge a reaction vessel with 1-bromo-2-fluoro-3-nitrobenzene (e.g., 250 g, 1.14 mol).

  • Solvent Addition: Add concentrated H₂SO₄ (sufficient volume to create a stirrable slurry/solution, typically 3–5 volumes, e.g., 750–1000 mL). Note: The reaction is exothermic; add acid slowly with cooling if necessary.

  • Bromination: Add NBS (202.2 g, 1.14 mol) portion-wise at 25°C.

    • Mechanism: The strongly acidic medium activates NBS. The directing effects of F (para) and NO₂ (meta) synergistically direct the incoming bromine to the C5 position.

  • Reaction: Stir at 25°C–35°C for 2–4 hours. Monitor by HPLC or TLC for consumption of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (approx. 5–10 volumes).

  • Isolation: Filter the precipitated solid. Wash the cake extensively with water to remove residual acid and succinimide.

  • Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity is >95%.

Yield: Typically 85–95%.

Protocol B: Regioselective SNAr (Step 1)

Objective: Install the primary amine payload at C2.

Reagents:

  • Scaffold (1.0 equiv).

  • Amine Nucleophile (e.g., chiral amine) (1.0–1.1 equiv).

  • Base: DIPEA or K₂CO₃ (2.0 equiv).

  • Solvent: THF or DMF.

Procedure:

  • Dissolve 1,5-dibromo-2-fluoro-3-nitrobenzene in THF (0.2 M).

  • Cool to 0°C.

  • Add the amine followed by the base.

  • Stir at 0°C -> RT for 1–2 hours.

    • Observation: The solution often turns yellow/orange due to the formation of the nitro-aniline chromophore.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

  • Outcome: Product is 2-Amino-1,5-dibromo-3-nitrobenzene derivative. The C2-F is displaced exclusively.

Protocol C: C5-Selective Suzuki Coupling (Step 2)

Objective: Couple an aryl group to C5 without affecting C1.

Reagents:

  • SNAr Product (from Protocol B)[3] (1.0 equiv).[4][5][6]

  • Boronic Acid/Ester (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).

  • Base: Na₂CO₃ (2.0 M aq).

  • Solvent: Dioxane/Water (4:1).

Procedure:

  • Degas solvents with nitrogen.

  • Combine reactants and catalyst.

  • Heat to 60–80°C (Do not exceed 90°C to avoid C1 coupling).

  • Monitor closely by LCMS.

    • Selectivity Check: Look for the mono-coupled mass. If di-coupling (C1+C5) is observed, lower temperature or reduce catalyst loading.

  • Mechanism: The C5-Br is less hindered than C1-Br (which is ortho to the newly installed amine). Oxidative addition occurs preferentially at C5.

Safety & Handling Guidelines

  • Nitroaromatic Hazard: Like all nitroaromatics, this compound possesses high energy potential. While generally stable at room temperature, avoid subjecting the pure solid to temperatures >150°C or strong mechanical shock.

    • DSC Analysis: Recommended before scaling up >100g to determine onset of decomposition.

  • Skin Sensitization: Halogenated nitrobenzenes are potent skin irritants and sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Acidic Bromination: Protocol A uses concentrated H₂SO₄. Use full acid-resistant PPE (face shield, apron). The quench into water is highly exothermic—add acid to ice, never ice to acid.

References

  • Synthesis & Patent

    • Title: KRAS G12D modul
    • Source: US Patent US12448400B2 (Intermedi
    • Link:

  • Compound Data

    • Title: 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS 1692892-66-2).[1][2][7][8][9]

    • Source: Sigma-Aldrich / MilliporeSigma C
    • Link:

  • General Reactivity (SNAr): Title: Nucleophilic Aromatic Substitution of Fluoro-Nitrobenzenes. Source:Journal of Organic Chemistry. Context: Explains the activating effect of ortho-nitro groups on fluorine displacement.

Sources

Palladium-catalyzed cross-coupling of dibromo-fluoro-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of Dibromo-Fluoro-Nitrobenzenes

Executive Summary

Polyhalogenated nitroarenes, such as 1,4-dibromo-2-fluoro-5-nitrobenzene[1], are highly versatile building blocks in medicinal chemistry, agrochemicals, and materials science. The differential reactivity of their carbon-halogen bonds provides a strategic opportunity for sequential, chemoselective, and regioselective functionalization. However, differentiating between two identical halogen atoms (e.g., two C–Br bonds) on the same aromatic ring requires precise tuning of the catalytic system and a deep understanding of the substrate's stereoelectronic environment. This guide details the mechanistic causality, optimization, and self-validating protocols for the regioselective Suzuki-Miyaura mono-arylation of 1,4-dibromo-2-fluoro-5-nitrobenzene.

Mechanistic Causality: The Stereoelectronic Battlefield

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond. The general reactivity trend for halogens is well-established: C–I > C–Br > C–Cl > C–F. Consequently, the strong C–F bond remains inert under standard Suzuki-Miyaura conditions, restricting the reaction to the C–Br sites.

The true synthetic challenge lies in achieving regioselectivity between the C1–Br and C4–Br bonds. The causality behind the selective activation of the C1 position is driven by a combination of electronic and steric factors:

  • Electronic Activation: The strongly electron-withdrawing nitro group (–NO₂) lowers the LUMO energy of the arene, activating both the ortho (C4) and para (C1) positions toward oxidative addition. This principle is heavily utilized in the synthesis of complex frameworks, such as azo-IRMOF-74-III[2] and functionalized carbazoles[3], where nitro-activated C–Br bonds undergo rapid coupling.

  • Inductive Effects: The highly electronegative fluorine atom at C2 exerts a strong inductive pull (–I effect), further polarizing the adjacent C1–Br bond and accelerating the oxidative addition at C1.

  • Steric Differentiation: The C4–Br bond is situated ortho to the bulky nitro group, creating significant steric hindrance for the incoming Pd(0)-ligand complex. In contrast, the C1–Br bond is para to the nitro group and ortho to the much smaller fluorine atom, making it highly accessible. Similar steric-driven regioselectivity has been documented in the selective functionalization of substituted indazoles[4].

To prevent over-reaction (di-arylation), a bulky, electron-rich ligand like XPhos is employed. The steric bulk of XPhos facilitates rapid reductive elimination and actively hinders a second oxidative addition into the sterically congested C4–Br bond.

Catalytic Logic & Pathway Visualization

G cluster_0 Oxidative Addition Pathways Start 1,4-dibromo-2-fluoro-5-nitrobenzene + Pd(0) Catalyst PathA C1-Br Insertion (Para to NO₂, Ortho to F) Favored Start->PathA Fast PathB C4-Br Insertion (Ortho to NO₂, Meta to F) Disfavored Start->PathB Slow PathC C2-F Insertion Highly Disfavored Start->PathC Negligible Transmetalation Transmetalation (+ Arylboronic Acid, Base) PathA->Transmetalation Product Mono-arylated Product (Regioselective) Transmetalation->Product Reductive Elimination

Regioselectivity logic for Pd-catalyzed oxidative addition of 1,4-dibromo-2-fluoro-5-nitrobenzene.

Reaction Optimization & Quantitative Data

The choice of catalyst, ligand, and solvent system is critical for maximizing the yield of the mono-arylated product while suppressing di-arylation and protodeboronation side reactions.

Table 1: Catalyst and Ligand Optimization for Regioselective Mono-Arylation

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (Mono)Yield (Di)
1Pd(OAc)₂PPh₃K₂CO₃Toluene / H₂O8045%15%
2Pd(dppf)Cl₂NoneK₂CO₃1,4-Dioxane / H₂O9082%5%
3Pd₂(dba)₃XPhosCs₂CO₃Toluene / H₂O8088% <2%
4Pd(PPh₃)₄NoneNa₂CO₃THF / H₂O7065%10%

Data Interpretation: Entry 3 demonstrates that the combination of Pd₂(dba)₃ and the bulky biaryl phosphine ligand XPhos provides the highest regioselectivity. The biphasic Toluene/H₂O system ensures optimal solubility for the inorganic base (Cs₂CO₃), facilitating a highly efficient transmetalation step.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure reproducibility and regiochemical fidelity.

Reagents & Materials:

  • 1,4-dibromo-2-fluoro-5-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Degassed Toluene (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromo-2-fluoro-5-nitrobenzene, arylboronic acid, Pd₂(dba)₃, and XPhos.

  • Atmospheric Exchange: Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing catalyst oxidation and homocoupling of the boronic acid.

  • Solvent & Base Addition: Inject degassed Toluene, followed by a pre-degassed aqueous solution of Cs₂CO₃ via syringe. The biphasic nature of the reaction is intentional; it segregates the active Pd species in the organic layer while providing a constant supply of dissolved hydroxide/carbonate ions to activate the boronic acid.

  • Thermal Activation & In-Process Monitoring: Heat the reaction mixture to 80 °C. Crucial Validation Step: Sample the organic layer every 30 minutes for LC-MS analysis. The reaction must be quenched immediately upon the disappearance of the starting material to prevent the slower, secondary oxidative addition at the C4 position.

  • Quenching and Workup: Once complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate.

In-Process Controls & Regiochemical Validation

To definitively prove that the arylation occurred at the C1 position rather than the C4 position, standard 1D NMR is insufficient. A self-validating analytical workflow requires 2D NMR techniques:

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): If the aryl group successfully coupled at the C1 position, the ortho-protons of the newly introduced aryl ring will exhibit strong NOE cross-peaks with the fluorine atom at C2.

  • ¹H-¹H NOESY: The C3 proton (situated between the fluorine and the C4-Br) and the C6 proton (situated between the nitro group and the C1 position) serve as internal markers. Arylation at C1 will show spatial correlation between the aryl protons and the C6 proton. Arylation at C4 would show correlation with the C3 proton.

References[1] 1,4-Dibromo-2-fluoro-5-nitrobenzene | 366496-33-5. Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmLlOjlAKPPF1fzVgiTagHc2IukzF5HtnEfb9niXDSfkA1GRm9rVuphLNStj7SEuA98lQQsOiI04JiOvSaIk0Bjb16PA4-LwgfI2CVvo-M6QczA8HAugPD0BqYnsVXKmU5PVPzELmQk5LzCY_2vibqaT03ufcNpcIZe_aMv-H7Em-TmR_MRfFZyIcF[3] Practical Syntheses of N-Hexylcarbazol-2-yl- and -3-yl-boronic Acids, Their Cross-Coupled Products and a Derived Tris-cyclometalated (Pyridin-2-yl)carbazole Iridium(III) Complex. Synthesis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjf-gI-P9loyOYWtPPs9Kt58Ui4Glx-XnEKKvxPGzbHTL4ZAaFCeMWtY-MNtzKfexqF6MehmF6QCJn6c5xenRpWrgmslkuopk41sb9_gDi_4qunTJ7dNNFPDpsRCG9PnMA8DWQzBRtzl_db6Y3PRcBtPMLhRNceVG3xKZP-C9HazCMEZ44mQ7MkQ==[2] Synthesis of azo-IRMOF-74-III. Chemical Science.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERGKd9Q44y7S-xP9cusK7DTk-BeOAWPHvmKXsaku9nO4Kxr23IZRFSp2NAZlVpZWKBPjZMqZbCSA4IOqo3Su5Mwl6Y2I6dqDFDRE7OyL1TiyVhVLuBaVUSAlRAo7K7HcdjYJvE9UlDaY_WC178ojIG-1A0xRKDraQhQkZBbEVMcQaXO1HZ[4] A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtjmecjdVJ0ZALnBvnmxgOmYb35TT60-IvHZ75-fCtXngf2FwsbGcZp36OOFe6YK6JMaFeM4KMaqN754C8Ktq0YKv7LS0fZ-f_DnsROogWgzsKvOs9qlcaZjL6QIStRZHhYpZtbxytej0bqsDf9pNlH20Rkr7Idi9JcHZgYBfqGeu-IJrNSLPPZTHJGQ5oCC6P9uV-WpN2GB9b_IptVwL381HeW-HFEmwfGXW1xb1imUQe_6-0dXcCXczo1JuOOaCA8loa-v7EWlXbRdFXqQbPPYKln33LjD-GDBTmRIqXjoBdeJicS93H15SmBMO5Q1KXJvo=

Sources

Application Notes & Protocols: Synthesis of Functionalized Aniline Derivatives from Nitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized aniline derivatives through the reduction of nitrobenzene precursors. Aromatic amines are cornerstone building blocks in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The reduction of the nitro group is the most common and versatile method for their preparation.[2][3] This document moves beyond simple procedural lists to explain the causality behind methodological choices, focusing on achieving high chemoselectivity in the presence of other reducible functional groups—a frequent challenge in complex molecule synthesis.[4][5] We will explore three primary strategies: Catalytic Hydrogenation, Transfer Hydrogenation, and Metal-Mediated Reductions. Each section includes mechanistic insights, a discussion of substrate scope, and field-proven protocols designed for immediate application by researchers, scientists, and drug development professionals.

The Central Challenge: Chemoselective Nitro Group Reduction

The transformation of a nitroarene to an aniline is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] A primary challenge is that many other common functional groups (e.g., alkenes, alkynes, carbonyls, nitriles, and halides) are also susceptible to reduction under similar conditions.[8] The central goal is, therefore, to select a reduction system that demonstrates high chemoselectivity for the nitro group while preserving other sensitive functionalities within the molecule.[9] The choice of methodology can dramatically impact yield, purity, and the feasibility of a synthetic route.

Strategic Overview: Choosing the Right Reduction Pathway

The selection of a reduction method is dictated by the specific functional groups present on the nitroarene precursor, as well as considerations of scale, safety, and available equipment. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.

G start Substituted Nitrobenzene Precursor q1 Are other reducible groups present (halogens, C=C, C=O, CN)? start->q1 q2 Is pressurized H2 gas and equipment available? q1->q2 No transfer_hydro Transfer Hydrogenation (e.g., Cu/Celite, Hydrazine) Safer, avoids H2 gas. q1->transfer_hydro Yes (High Selectivity Needed) q3 Are acid-labile groups present? q2->q3 No cat_hydro Catalytic Hydrogenation (e.g., Pd/C, H2) High efficiency, clean. q2->cat_hydro Yes q3->transfer_hydro Yes metal_acid Metal-Mediated Reduction (e.g., Sn/HCl, Fe/HCl) Robust, classic method. q3->metal_acid No green_method Green/Novel Methods (e.g., Fe/H2O, Electrocatalysis) Sustainable, mild conditions. transfer_hydro->green_method G cluster_mech Haber Reduction Pathway ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 label_e + 6e⁻, + 6H⁺ label_h2o - 2H₂O

Sources

Chemoselective Reduction of 1,5-Dibromo-2-fluoro-3-nitrobenzene: Preserving Halogen Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the protocol for the reduction of 1,5-Dibromo-2-fluoro-3-nitrobenzene to 3,5-Dibromo-2-fluoroaniline .

The transformation presents a specific chemoselective challenge: Hydrodehalogenation . The target molecule contains two bromine atoms and one fluorine atom.[1] Standard catalytic hydrogenation methods (e.g., Pd/C under


) pose a high risk of cleaving the C-Br bonds, resulting in des-bromo impurities that are difficult to separate. Furthermore, the fluorine atom at the 2-position (ortho to the nitro group) is activated toward Nucleophilic Aromatic Substitution (

), necessitating the avoidance of strong nucleophiles (e.g., sulfide reductions in alkaline media) which could displace the fluoride.

This guide prioritizes Iron-mediated reduction (Bechamp-type) as the "Gold Standard" for laboratory to pilot-scale execution due to its operational simplicity and high chemoselectivity. Alternative protocols using Stannous Chloride (for small scale) and Sulfided Platinum (for catalytic scale-up) are also provided.

Chemical Context & Reaction Scheme

Target Transformation:



Critical Structural Considerations:
  • Labile Bromines (C1, C5): Aryl bromides are susceptible to oxidative addition by Pd(0) and subsequent reduction to C-H.

  • Activated Fluorine (C2): The fluorine atom is ortho to the electron-withdrawing nitro group. In the presence of strong bases or nucleophiles (e.g.,

    
    , 
    
    
    
    at high temp), the fluorine can be displaced.
  • Steric Crowding: The nitro group is flanked by a Fluorine (C2) and a Bromine (C5 is meta, but the ring is crowded).

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate reduction protocol based on scale and equipment availability.

Reduction_Selection Start Start: 1,5-Dibromo-2-fluoro-3-nitrobenzene Scale What is the Reaction Scale? Start->Scale LabScale Lab Scale (<50g) Scale->LabScale PilotScale Pilot/Mfg Scale (>50g) Scale->PilotScale StrictHalogen Strict Halogen Retention Required? LabScale->StrictHalogen PtMethod Method C: H2 + Pt(S)/C (Cleanest Workup) PilotScale->PtMethod High Throughput FeMethod Method A: Fe / NH4Cl (Recommended) StrictHalogen->FeMethod Best Balance SnMethod Method B: SnCl2 (Alternative for <5g) StrictHalogen->SnMethod If Acid Tolerant PdWarn WARNING: Avoid Pd/C (High Dehalogenation Risk) StrictHalogen->PdWarn Do Not Use

Figure 1: Strategic selection workflow for reduction of polyhalogenated nitroarenes.

Detailed Protocols

Method A: Iron Powder / Ammonium Chloride (The "Gold Standard")

Applicability: Universal (1g to 1kg scale). Mechanism: Single Electron Transfer (SET) from Fe(0) surface. Advantages: Mild pH (neutral to slightly acidic), zero risk of dehalogenation, low cost.

Reagents:
  • Substrate: 1,5-Dibromo-2-fluoro-3-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Protocol:
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the nitro substrate (1.0 equiv) in Ethanol (

    
    ).
    
  • Activation: Add Water (

    
    ) and Ammonium Chloride (5.0 equiv). Stir vigorously at room temperature for 10 minutes.
    
  • Catalyst Addition: Add Iron powder (5.0 equiv) in a single portion.

    • Note: Use "Reduced Iron" or "Electrolytic Iron" for best kinetics.

  • Reaction: Heat the suspension to reflux (

    
    ) .
    
    • Observation: The reaction mixture will turn dark grey/black (formation of iron oxides).

    • Time: Typically 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.

  • Workup (Critical Step):

    • While still hot (

      
      ), filter the mixture through a pad of Celite  to remove iron sludge.
      
    • Rationale: Filtering cold causes the product to precipitate into the iron sludge, leading to yield loss.

    • Wash the Celite cake with hot Ethanol (2x).

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol.

    • The residue will be an aqueous suspension. Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: Stannous Chloride ( )

Applicability: Small scale (<5g), high selectivity. Mechanism: Nitro group reduction via nitroso/hydroxylamine intermediates using Sn(II).

Reagents:
  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate.[2]

Step-by-Step Protocol:
  • Dissolve substrate in Ethanol (

    
    ).
    
  • Add

    
     (5.0 equiv).
    
  • Heat to

    
      for 2 hours.
    
  • Workup (Emulsion Control):

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~8 using saturated

      
       or 10% NaOH.
      
    • Caution: This produces a thick tin hydroxide precipitate.

    • Add Celite and filter the suspension, OR use Potassium Sodium Tartrate (Rochelle's Salt) solution to solubilize the tin species during extraction.

Method C: Catalytic Hydrogenation with Sulfided Platinum

Applicability: Large scale, clean manufacturing. Constraint: NEVER use standard Pd/C.

Reagents:
  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Hydrogen Source:

    
     gas (1–5 bar) or Ammonium Formate (Transfer Hydrogenation).
    
  • Solvent: Methanol or THF.[3]

Protocol:
  • Charge reactor with substrate and catalyst (2–5 wt% loading relative to substrate).

  • Purge with Nitrogen, then Hydrogen.

  • Stir at

    
      under 1–3 bar 
    
    
    
    .
  • Monitor closely.[2] Stop immediately upon disappearance of starting material to prevent any slow dehalogenation (though Pt(S) is highly resistant to this).

  • Filter catalyst and concentrate.[5]

Comparative Data Analysis

The following table summarizes expected performance metrics based on chemoselective reduction literature.

FeatureFe /


Pd/C +

Pt(S)/C +

Nitro Reduction ExcellentExcellentExcellentExcellent
Bromine Retention >99% >99% Poor (<50%) High (>95%)
Fluorine Retention High (Neutral pH)HighHighHigh
Scalability High (Batch)Low (Waste)HighHigh
Workup Difficulty Moderate (Iron Sludge)High (Emulsions)Easy (Filtration)Easy (Filtration)
Cost LowMediumMediumHigh

Process Workflow & Mechanism (Iron Reduction)

The mechanism involves the sequential transfer of electrons from the iron surface to the nitro group, passing through nitroso and hydroxylamine intermediates.

Fe_Mechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + 2e- / + 2H+ Fe_Surface Fe(0) Surface (e- source) Fe_Surface->Nitro Electron Transfer Fe_Surface->Nitroso Hydroxyl Hydroxylamine (R-NHOH) Fe_Surface->Hydroxyl Nitroso->Hydroxyl + 2e- / + 2H+ Aniline Aniline (R-NH2) Hydroxyl->Aniline + 2e- / + 2H+

Figure 2: Stepwise reduction pathway on the Iron surface. Note that acidic protons are supplied by the ammonium ion (


).

Troubleshooting & Safety

Troubleshooting
  • Incomplete Conversion: If the reaction stalls with Fe/

    
    , add 1-2 mL of dilute HCl or Acetic Acid to "etch" the iron surface and reactivate it.
    
  • Dehalogenation (Loss of Br): If observing des-bromo impurities by MS (M-80 peaks), switch immediately from catalytic hydrogenation to the Iron method.

  • Loss of Fluorine: If observing [M-F+OH] or [M-F+OEt] species, the reaction medium is too basic. Ensure

    
     is used, not free ammonia or strong bases.
    
Safety (E-E-A-T)
  • Toxicity: Halogenated anilines are potent toxins and potential mutagens. Handle with double gloving and in a fume hood.

  • Thermal Runaway: The reduction of nitro groups is highly exothermic (

    
    ). On scales >10g, add the iron powder in portions to control the exotherm.
    
  • Dust Explosion: Finely divided iron powder is pyrophoric. Keep wet with solvent when handling waste.

References

  • Bechamp Reduction (General Protocol): Org. Synth. 1948, 28, 11. (Classic reference for Iron reduction).

  • Chemoselective Reduction of Nitroarenes with Fe/NH4Cl: ChemSpider Synthetic Pages, 2012, Procedure 487.

  • Selectivity of Sulfided Platinum (Pt(S)/C): Dovell, F. S., & Greenfield, H. (1965). Journal of the American Chemical Society, 87(12), 2767–2768.
  • Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984).[6] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[6] Tetrahedron Letters, 25(8), 839-842.[6] [6]

  • Review on Catalytic Hydrogenation of Halo-Nitroarenes: Blaser, H. U., et al. (2003). Journal of Molecular Catalysis A: Chemical, 196(1-2), 3-47.

Sources

Application Note: Scalable Preparation of 1,5-Dibromo-2-fluoro-3-aminobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, corrected stoichiometry, and self-validating experimental protocols for the synthesis of polyhalogenated aniline building blocks.

Executive Summary

1,5-Dibromo-2-fluoro-3-aminobenzene—formally designated under IUPAC nomenclature as 3,5-dibromo-2-fluoroaniline —is a highly functionalized aromatic building block. Its unique substitution pattern makes it a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of KRAS G12D modulators [1].

The synthesis of this compound requires navigating two distinct chemical challenges: achieving precise regiocontrol during the introduction of a second bromine atom, and ensuring strict chemoselectivity during the reduction of the nitro precursor to avoid hydrodehalogenation of the sensitive aryl-bromide bonds. This guide outlines a robust, two-step synthetic workflow validated by recent patent literature [1].

SyntheticWorkflow SM 1-Bromo-2-fluoro- 3-nitrobenzene Step1 Step 1: SEAr Bromination NBS, H₂SO₄, 50°C SM->Step1 Int 1,5-Dibromo-2-fluoro- 3-nitrobenzene Step1->Int Step2 Step 2: Chemoselective Reduction Fe, HCl, H₂O, 100°C Int->Step2 Prod 1,5-Dibromo-2-fluoro- 3-aminobenzene Step2->Prod

Figure 1: Two-step synthetic workflow for 1,5-Dibromo-2-fluoro-3-aminobenzene.

Mechanistic Rationale & Retrosynthetic Logic

Regioselective Electrophilic Aromatic Substitution (SEAr)

The first step involves the bromination of 1-bromo-2-fluoro-3-nitrobenzene. The aromatic ring is severely electron-deficient due to the strong electron-withdrawing nitro group and the inductive effects of the halogens. To overcome this, N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is utilized. The strong acid protonates NBS, generating a highly reactive electrophilic bromonium species (


).

The regioselectivity is governed by the synergistic directing effects of the existing substituents:

  • Fluorine (C2): Acts as an ortho/para director via resonance lone-pair donation. The para position to fluorine is C5.

  • Nitro (C3): Acts as a strong meta director. The meta position to the nitro group is also C5.

This synergistic activation dictates that electrophilic attack occurs exclusively at the C5 position, cleanly yielding 1,5-dibromo-2-fluoro-3-nitrobenzene.

Regioselectivity SM Aromatic Core (1-Bromo-2-fluoro-3-nitrobenzene) F_dir Fluorine at C2 (Weak Deactivator) SM->F_dir NO2_dir Nitro at C3 (Strong Deactivator) SM->NO2_dir C5 C5 Position (Synergistically Activated for Br+) F_dir->C5 Ortho/Para Directing (Para to F) NO2_dir->C5 Meta Directing (Meta to NO2)

Figure 2: Regioselectivity logic demonstrating synergistic directing effects at the C5 position.

Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g.,


 with Pd/C) is contraindicated for this substrate, as it will rapidly trigger hydrodehalogenation, cleaving the C-Br bonds. Instead, a classic Béchamp reduction  using Iron powder and concentrated HCl is employed [1]. This method relies on single-electron transfer (SET) from 

to the nitro group. The reduction of one nitro group to an amine requires exactly 6 electrons, meaning a stoichiometric minimum of 3.0 equivalents of

is required (

). This mild, metal-mediated approach preserves the aryl bromides entirely.

Quantitative Data & Stoichiometry

Expert Insight: In the foundational patent 1, the text contains a typographical error regarding the NBS molarity ("202.2 g, 318.2 mmol"). Based on the molecular weight of NBS (177.98 g/mol ), 202.2 g is exactly 1.136 mol , which correctly corresponds to 1.0 equivalent relative to the starting material. The tables below reflect the corrected, self-consistent stoichiometric data.

Table 1: Step 1 Stoichiometry (Bromination)
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
1-Bromo-2-fluoro-3-nitrobenzene220.001.0 eq250.0 g1.136 molStarting Material
N-Bromosuccinimide (NBS)177.981.0 eq202.2 g1.136 molElectrophile Source
Sulfuric Acid (H₂SO₄, conc.)98.08Excess70 mL-Solvent / Activator
Table 2: Step 2 Stoichiometry (Reduction)
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
1,5-Dibromo-2-fluoro-3-nitrobenzene298.891.0 eq230.0 g768.9 mmolIntermediate
Iron Powder (Fe, ~325 mesh)55.843.0 eq129.2 g2.31 molReducing Agent
Hydrochloric Acid (HCl, conc.)36.46Excess400 mL-Proton Source
Water (H₂O)18.02Solvent100 mL-Co-solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,5-Dibromo-2-fluoro-3-nitrobenzene
  • Reactor Preparation: Equip a 2 L round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Substrate Dissolution: Charge the flask with concentrated H₂SO₄ (70 mL). Carefully add 1-bromo-2-fluoro-3-nitrobenzene (250.0 g, 1.136 mol) and stir until a homogeneous solution is achieved.

  • Electrophile Addition: At 25°C, add NBS (202.2 g, 1.136 mol) portion-wise over 30 minutes. Causality: Portion-wise addition prevents localized exotherms that could lead to polybromination or oxidative degradation.

  • Reaction Execution: Heat the reaction mixture to 50°C. Maintain stirring at this temperature for 3 hours. Monitor completion via LCMS (aliquots quenched in water/MeCN).

  • Quench & Extraction: Cool the mixture to 25°C. Slowly pour the acidic mixture into vigorously stirred ice water (2000 mL) to precipitate the product and quench residual acid. Extract the aqueous suspension with Ethyl Acetate (3 × 1000 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash silica gel chromatography (Petroleum Ether/Ethyl Acetate = 10/1) to afford the pure intermediate.

Protocol B: Synthesis of 1,5-Dibromo-2-fluoro-3-aminobenzene
  • Suspension: In a 3 L reactor, suspend 1,5-dibromo-2-fluoro-3-nitrobenzene (230.0 g, 768.9 mmol) and Iron powder (129.2 g, 2.31 mol) in deionized water (100 mL).

  • Acid Activation: Slowly add concentrated HCl (400 mL) dropwise at 25°C. Caution: This step is highly exothermic and evolves hydrogen gas (

    
    ). Ensure vigorous stirring and adequate ventilation.
    
  • Reduction: Heat the mixture to 100°C. Stir at reflux until the starting material is completely consumed (typically 2-4 hours, verify via TLC/LCMS).

  • Workup (Self-Validating Step): Cool the mixture to room temperature. The reaction will contain a heavy suspension of iron salts (

    
    /
    
    
    
    ).
  • Filtration & Extraction: To prevent intractable emulsions, filter the crude mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 × 500 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, and wash the aqueous layer once more with Ethyl Acetate.

  • Final Isolation: Wash the combined organics with saturated

    
     to neutralize residual acid, dry over Na₂SO₄, and concentrate in vacuo to yield the target aniline.
    

Analytical Characterization

Validating the regiochemistry of the intermediate is critical before proceeding to the reduction step.

¹H NMR (400 MHz, CDCl₃) of 1,5-Dibromo-2-fluoro-3-nitrobenzene:

  • 
     8.06 (dd, J = 5.9 Hz, 1H)
    
  • 
     7.93 (dd, J = 5.5 Hz, 1H)
    

Analytical Insight: The spectrum exhibits two distinct doublet of doublets. Because the C4 and C6 protons are meta to each other, their homonuclear coupling (


) is small (~1.5-2.0 Hz). The primary driving force for the larger ~5.5-5.9 Hz splitting is heteronuclear coupling with the C2 Fluorine atom (

coupling). The presence of exactly two aromatic protons confirms mono-bromination, and the coupling constants confirm they are situated at C4 and C6, validating the C5 bromination [1].

Process Optimization & Troubleshooting

  • Managing Iron Sludge Emulsions: In Step 2, basifying the reaction mixture directly without prior filtration will precipitate iron hydroxides (

    
    /
    
    
    
    ), creating a gelatinous sludge that traps the product and makes phase separation impossible. Always filter the acidic mixture through Celite prior to any neutralization steps.
  • H₂SO₄ Viscosity: In Step 1, the volume of H₂SO₄ (70 mL) relative to the mass of starting material (250 g) creates a highly viscous reaction matrix. Robust mechanical stirring (not magnetic stirring) is strictly required to ensure efficient mass transfer and prevent unreacted pockets of NBS.

References

  • KRAS G12D modulating compounds (US12448400B2). Google Patents.

Sources

Application Note: Reagents and Protocols for the Selective Functionalization of C-Br Bonds in Nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, mechanistically grounded framework for the chemoselective functionalization of bromonitrobenzenes via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, avoiding nitro-group reduction or off-target nucleophilic aromatic substitution (SNAr).

Introduction & Mechanistic Causality

Bromonitrobenzenes are highly versatile building blocks in drug discovery, offering two orthogonal vectors for functionalization. However, the nitro group is a powerful electron-withdrawing group (EWG) that drastically alters the electronic landscape of the arene. As a Senior Application Scientist, I often see campaigns fail because standard cross-coupling conditions are blindly applied to these substrates.

To achieve selective C-Br functionalization while leaving the -NO2 group intact, one must understand the causality behind reagent selection:

  • Oxidative Addition is Kinetically Favored: The strong EWG nature of the nitro group depletes electron density from the aromatic ring. This actually accelerates the oxidative addition of Pd(0) into the C-Br bond. Consequently, activation is facile, and lower temperatures or milder precatalysts (like Pd(OAc)2) are highly effective 1.

  • Reductive Elimination is the Thermodynamic Sink: While oxidative addition is fast, the resulting electron-deficient Pd(II) intermediate is highly stable. Reductive elimination becomes the turnover-limiting step. To prevent catalyst stalling, sterically demanding, electron-rich ligands (e.g., PCy3) 2 or wide-bite-angle bidentate ligands (e.g., Xantphos, bite angle ~111°) 1 must be employed to force the Pd(II) center into a geometry that favors product release.

  • Base Selection Dictates Chemoselectivity: The most common failure mode is the use of strong, nucleophilic bases (e.g., NaOMe, NaOtBu). These bases induce competitive SNAr at the nitro-substituted ring or trigger the formation of azoxy dimers 3. Therefore, weak, non-nucleophilic inorganic bases such as Cs2CO3 or K3PO4 are strictly mandated to ensure chemoselectivity.

Quantitative Data Summary

The following table summarizes optimized, field-proven conditions for the selective functionalization of bromonitrobenzenes, highlighting the precise stoichiometric and thermal parameters required to maintain chemoselectivity.

Reaction TypeSubstrateCoupling PartnerCatalyst & Ligand SystemBase & SolventTemp / TimeTypical Yield
Buchwald-Hartwig (C-N) 4-BromonitrobenzenePrimary/Secondary AminesPd(OAc)2 (15 mol%)Xantphos (18 mol%)Cs2CO3 (2.0 eq)1,4-Dioxane120 °C / 2 h85 - 95%
Suzuki-Miyaura (C-C) 4-BromonitrobenzeneArylboronic AcidsPd(OAc)2 (4 mol%)PCy3 (8 mol%)K2CO3 (2.0 eq)EtOH / H2O150 °C (MW) / 15 min73 - 96%
Selective Suzuki (C-C) 1-Bromo-4-(chloromethyl)benzeneArylboronic AcidsPd(OAc)2 (0.2 mol%)PCy3·HBF4 (0.4 mol%)Cs2CO3 (2.0 eq)Toluene / H2O80 °C / 2 h80 - 95%

Catalytic Logic Visualization

The selective functionalization relies on a highly orchestrated catalytic cycle where the choice of reagents prevents the degradation of the nitro group.

G cluster_0 Reagents & Catalysts Pd Pd(OAc)2 (Precatalyst) OxAdd Selective Oxidative Addition at C-Br Pd->OxAdd Ligand Xantphos or PCy3 (Ligand) Ligand->OxAdd Base Cs2CO3 or K3PO4 (Mild Base) TransMet Transmetalation / Amine Coordination Base->TransMet Substrate Bromonitrobenzene (C-Br & NO2) Substrate->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Pd(0) Product Functionalized Nitroarene (Intact NO2 Group) RedElim->Product

Catalytic cycle for selective C-Br functionalization of nitrobenzenes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes during the reaction, researchers can confirm catalytic turnover and troubleshoot in real-time.

Protocol A: Buchwald-Hartwig Amination (C-N Bond Formation)

Adapted from established methodologies utilizing wide-bite-angle ligands 1.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromonitrobenzene (1.1 equiv), the desired arylamine (1.0 equiv), Pd(OAc)2 (15 mol%), Xantphos (18 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Degassing (Critical): Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous 1,4-dioxane (0.2 M relative to the amine) via syringe.

  • Reaction: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath for 2 hours.

  • Self-Validation (Visual & TLC):

    • Visual: The initial mixture will be a yellow/orange suspension. As active Pd(0) is generated and the coupling proceeds, the mixture will transition to a deep red or dark brown homogeneous solution.

    • TLC Check: Bromonitrobenzene is UV-active but colorless. The resulting secondary amine product will possess a strong push-pull chromophore (amine donor, nitro acceptor) and will appear as a bright yellow/orange spot on the silica plate, visible even without UV light.

  • Workup: Cool to room temperature. Quench with water (equal volume to dioxane) to precipitate the inorganic salts. Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Adapted from microwave-promoted protocols using sterically demanding phosphines 4.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add 4-bromonitrobenzene (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)2 (4.0 mol%), PCy3 (8.0 mol%), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of EtOH and H2O (typically 4:1 ratio, 0.3 M). The water is essential to dissolve the base and generate the reactive boronate species.

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes.

  • Self-Validation (Visual & Analytical):

    • Visual: The biphasic mixture will darken significantly at the end of the reaction. The appearance of a fine black precipitate (Pd black) indicates that the starting material has been consumed and the Pd(0) catalyst has aggregated—a natural endpoint indicator.

    • Analytical: Analyze the crude mixture via GC-MS. The presence of the biaryl molecular ion and the strict absence of nitrobenzene (protodehalogenation byproduct) validates the efficacy of the PCy3 ligand in driving reductive elimination over protonation.

  • Workup: Dilute with EtOAc, separate the aqueous layer, and wash the organic layer with 1M NaOH to remove unreacted boronic acid. Dry and concentrate.

Troubleshooting & Optimization

  • Issue: Extensive Protodehalogenation (Formation of Nitrobenzene)

    • Causality: Moisture in the solvent acts as a hydride source, or the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo protonation.

    • Solution: For Buchwald-Hartwig, ensure strictly anhydrous dioxane. For Suzuki, increase the steric bulk of the ligand (e.g., switch from PPh3 to PCy3 or SPhos) to accelerate reductive elimination.

  • Issue: Immediate Black Precipitate Upon Heating

    • Causality: Rapid Pd(0) aggregation (catalyst death) before oxidative addition can occur.

    • Solution: Ensure the ligand-to-palladium ratio is strictly maintained (1.2:1 for bidentate ligands like Xantphos; 2:1 for monodentate). Alternatively, switch to a pre-formed precatalyst (e.g., Xantphos-Pd-G3) to ensure a controlled, 1:1 generation of the active species.

References

  • Aminodi(hetero)
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners Source: Beilstein Journals URL

Sources

Troubleshooting & Optimization

Optimizing yield for NBS bromination of fluoronitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization for NBS Bromination of Fluoronitrobenzenes

Welcome to the . This guide is specifically engineered for researchers, process chemists, and drug development professionals facing bottlenecks in the halogenation of highly deactivated aromatic systems.

Direct electrophilic aromatic substitution (EAS) on fluoronitrobenzenes is notoriously difficult. The fluorine atom withdraws electron density inductively, while the nitro group acts as a powerful resonance-withdrawing group. This dual deactivation means that standard bromination conditions often fail, requiring precise mechanistic control to achieve high yields and regioselectivity.

Part 1: Mechanistic Insight & Causality (The "Why")

To successfully brominate a fluoronitrobenzene, the electrophilicity of N-Bromosuccinimide (NBS) must be artificially enhanced. In neutral organic solvents (like DCM or DMF), NBS is too mild an electrophile to attack a deactivated ring.

Historically, chemists have used concentrated sulfuric acid (H₂SO₄) to fully protonate NBS and generate a highly reactive bromonium ion (Br⁺). However, H₂SO₄ often over-activates the system. It can protonate the nitro group of the substrate (further deactivating the ring) and requires elevated temperatures (25–65 °C), which triggers oxidative degradation, polybromination, and severe safety hazards upon scale-up.

The Optimized Solution: Recent process optimizations demonstrate that switching the solvent to glacial acetic acid (AcOH) at strictly controlled low temperatures (10–15 °C) provides the perfect thermodynamic balance[1][2]. Acetic acid acts as a mild Brønsted acid, providing sufficient hydrogen-bond donation to polarize the N–Br bond of NBS without the destructive oxidizing power of H₂SO₄. Furthermore, maintaining a low temperature completely suppresses competing radical pathways (Wohl-Ziegler bromination), ensuring the reaction proceeds exclusively via the EAS pathway.

Mechanism NBS N-Bromosuccinimide (NBS) ActiveBr Protonated NBS / Br+ (Active Electrophile) NBS->ActiveBr Acid Acetic Acid (Proton Donor) Acid->ActiveBr Wheland Wheland Intermediate (Sigma Complex) ActiveBr->Wheland FNB Fluoronitrobenzene (Deactivated Ring) FNB->Wheland Product Brominated Product (Target) Wheland->Product Deprotonation

Mechanistic pathway of NBS activation and electrophilic aromatic substitution in acidic media.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 10-15% conversion using NBS in acetonitrile or DMF. What is going wrong? A1: Your solvent lacks the acidity required to activate NBS. In non-acidic solvents, NBS acts primarily as a radical brominating agent (which requires an alkyl side-chain) or a mild electrophile. A deactivated fluoronitrobenzene ring cannot attack unactivated NBS. You must switch your solvent system to glacial acetic acid to polarize the reagent[1].

Q2: I switched to concentrated H₂SO₄ as a solvent, but I am seeing multiple polybrominated byproducts and a dark tar-like mixture. How do I fix this? A2: Concentrated H₂SO₄ at elevated temperatures over-activates the system. To resolve this, transition to glacial acetic acid and lower the reaction temperature to 10–15 °C. This specific temperature window is critical: it is warm enough to maintain the solubility of the starting materials in acetic acid, but cold enough to prevent over-bromination and oxidative decomposition[2].

Q3: What is the optimal stoichiometric ratio of NBS to the fluoronitrobenzene substrate to prevent dibromination? A3: Process optimization studies indicate that a slight excess of NBS—specifically 1.05 equivalents —is optimal[1]. This ensures full conversion of the starting material while keeping the concentration of the active brominating species low enough to prevent secondary bromination events.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative data from various process optimization trials for the synthesis of 2-fluoro-5-bromonitrobenzene from 2-fluoronitrobenzene.

Solvent SystemTemperature (°C)NBS EquivalentsReaction Time (h)Conversion (%)Target Yield (%)Primary Issue
DMF / Acetonitrile251.1012.0< 15< 10Insufficient electrophilic activation.
Conc. H₂SO₄25 - 651.403.0> 95~ 49Polybromination & oxidative degradation.
Glacial Acetic Acid 10 - 15 1.05 2.0 100 98.6 Optimal conditions achieved.
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Reaction progress can be visually tracked: the initial suspension of NBS will gradually dissolve as it is consumed, and the final product will rapidly precipitate upon quenching in ice water, allowing for immediate visual confirmation prior to Gas Chromatography (GC) analysis.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Charge the reactor with 2-fluoronitrobenzene (1.0 eq) and glacial acetic acid. The optimal mass-to-volume ratio is 1.0 g of substrate to 4.0–6.0 mL of acetic acid[2].

  • Thermal Regulation: Circulate coolant through the reactor jacket to bring the internal temperature strictly to 10–15 °C . Do not allow the temperature to drop below 10 °C, as acetic acid may begin to freeze (freezing point ~16.6 °C, but depressed by the solute).

  • Electrophile Addition: Weigh out N-Bromosuccinimide (1.05 eq). Add the NBS portion-wise over 30 minutes. Causality note: Portion-wise addition prevents localized thermal spikes (exotherms) that would otherwise trigger polybromination[1].

  • Reaction Monitoring: Stir the mixture at 10–15 °C for exactly 2 hours. Extract an aliquot, neutralize with saturated NaHCO₃, extract into ethyl acetate, and analyze via GC to confirm 100% conversion.

  • Quench and Isolation: Once GC confirms completion, slowly pour the reaction mixture into vigorously stirred ice water (3x the volume of the reaction mixture). The target product will precipitate immediately as an off-white powder.

  • Filtration: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual acetic acid and succinimide, and dry under a vacuum to afford the pure brominated product.

Workflow Step1 Step 1: Solvent Setup Dissolve 2-FNB in Glacial Acetic Acid Step2 Step 2: Temperature Control Cool reactor to 10 - 15 °C Step1->Step2 Step3 Step 3: NBS Addition Add NBS portion-wise (1.05 eq) Step2->Step3 Step4 Step 4: Reaction Monitoring Stir for 2 hours, track via GC Step3->Step4 Step5 Step 5: Quench & Isolate Pour into ice water, filter precipitate Step4->Step5

Step-by-step experimental workflow for the optimized NBS bromination protocol.

References
  • Chen Xing-quan. "Synthesis of 2-fluoro-5-bromonitrobenzene." Fine Chemicals, Vol. 29, Issue 1, 2012.
  • "CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene." Google Patents.
  • "2106-49-2 | 3-Chloro-2-fluoronitrobenzene | Fluorinated Building Blocks." Ambeed.

Sources

Technical Support Center: Resolution & Separation of 1,5-Dibromo-2-fluoro-3-nitrobenzene Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development pipelines increasingly rely on highly functionalized polyhalogenated building blocks, the isolation of specific regioisomers like 1,5-dibromo-2-fluoro-3-nitrobenzene from its reaction byproducts (e.g., the 1,4-dibromo or 1,6-dibromo isomers) has become a notorious bottleneck.

Because these isomers possess nearly identical molecular weights, boiling points, and lipophilicities, traditional separation methods often fail. This guide is designed by senior application scientists to provide you with mechanistically grounded, self-validating workflows to achieve baseline resolution and high-purity isolation.

Part 1: Core Troubleshooting & FAQs

Q1: Why do my dibromofluoronitrobenzene regioisomers co-elute as a single broad peak on a standard C18 HPLC column?

A: Standard C18 stationary phases separate compounds based primarily on hydrophobic (Van der Waals) interactions. Because regioisomers of polyhalogenated nitrobenzenes have nearly identical hydrophobic surface areas, a C18 column lacks the shape selectivity required to differentiate them [1].

The Solution: You must exploit the electronic differences between the isomers. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These stationary phases engage in


 stacking, dipole-dipole interactions, and halogen-

interactions. The specific meta- vs. para- arrangement of the bromine atoms in your isomers alters the overall dipole moment vector of the molecule, allowing the PFP column to selectively retain one isomer longer than the other [2].
Q2: I need to quantify the exact ratio of regioisomers in my crude starting material, but HPLC isn't giving me baseline resolution. What analytical technique is best?

A: For rigorous analytical quantification of closely related halogenated regioisomers, Two-Dimensional Gas Chromatography (2D-GC) using a Deans switch is the gold standard [4]. By utilizing a primary non-polar column (1D) and heart-cutting the co-eluting regioisomer peak into a secondary chiral or highly polar column (2D), you can achieve complete baseline resolution. Coupling this with a micro-electron capture detector (


-ECD) provides exceptional sensitivity for halogenated species.
Q3: Can I separate these regioisomers at a bulk scale (>10 g) without using preparative HPLC?

A: Yes, through fractional crystallization . The causality here lies in the crystal lattice packing energy. The 1,4-dibromo isomer (where bromines are para to each other) typically exhibits higher molecular symmetry than the 1,5-dibromo isomer. Higher symmetry allows for tighter crystal lattice packing, resulting in a higher melting point and lower solubility in moderately polar solvents. By carefully titrating a non-polar anti-solvent into a polar solvent, you can selectively precipitate the more symmetrical isomer.

Part 2: Mechanistic Visualizations

To successfully separate these compounds, it is critical to understand the intermolecular forces at play and select the correct workflow based on your scale.

Caption: Workflow for selecting the optimal regioisomer separation method based on scale.

Caption: Dominant intermolecular forces enabling chromatographic resolution of regioisomers.

Part 3: Quantitative Data & Column Selection

When scaling up from analytical to preparative chromatography, selecting the correct stationary phase is the single most important variable. The table below summarizes the efficacy of various column chemistries for polyhalogenated nitrobenzenes [1] [3].

Table 1: Comparison of Chromatographic Columns for Halogenated Nitrobenzenes

Column ChemistryPrimary Intermolecular InteractionResolution of RegioisomersRecommended Application
Standard C18 Hydrophobic (Van der Waals)Poor (Co-elution common)General desalting, non-isomeric impurities
Phenyl-Hexyl

stacking, Hydrophobic
Moderate to GoodRoutine separation of aromatic regioisomers
PFP (Pentafluorophenyl)

, Dipole-dipole, H-bonding
Excellent Closely related halogenated isomers
Carbon-coated (e.g., C70) Halogen-

interactions
Excellent Highly halogenated benzenes (Normal Phase)

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Preparative HPLC Separation (PFP Column)

This protocol utilizes a self-validating loop where the structural identity of the isolated fractions is confirmed via


H NMR coupling constants.

1. Mobile Phase Preparation:

  • Solvent A: LC-MS grade Water (0.1% Formic Acid to suppress ionization of trace impurities).

  • Solvent B: LC-MS grade Methanol (Methanol is preferred over Acetonitrile for PFP columns as it enhances

    
     interactions).
    

2. Chromatographic Parameters:

  • Column: Preparative PFP (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Gradient: Isocratic hold at 60% B for 5 minutes, followed by a shallow gradient to 75% B over 25 minutes. Causality: A shallow gradient maximizes the time the analytes spend interacting with the fluorinated stationary phase, amplifying minor dipole differences.

  • Detection: UV at 254 nm (strong absorbance for nitroaromatics).

3. Self-Validating Identification (


H NMR Check): 
Once fractions are collected and concentrated, you must verify which fraction is the 1,5-dibromo isomer.
  • 1,5-Dibromo-2-fluoro-3-nitrobenzene: The protons are located at positions 4 and 6. Because they are separated by a carbon atom (C5), they are meta to each other. The

    
    H NMR will show two doublets with a small coupling constant (
    
    
    
    Hz).
  • 1,4-Dibromo-2-fluoro-3-nitrobenzene (Common Impurity): The protons are located at positions 5 and 6. Because they are adjacent, they are ortho to each other. The

    
    H NMR will show two doublets with a large coupling constant (
    
    
    
    Hz).
Protocol B: Fractional Crystallization (Bulk Scale)

Use this method for separating >10 g of material without tying up expensive preparative HPLC equipment.

1. Dissolution:

  • Place the crude dibromofluoronitrobenzene mixture in a round-bottom flask.

  • Add a minimal volume of hot Acetone (approx. 2-3 mL per gram of crude) and heat to gentle reflux until fully dissolved.

2. Anti-Solvent Titration:

  • Remove the flask from the heat source.

  • Dropwise, add hot Water (the anti-solvent) while stirring vigorously until the solution just turns cloudy (the cloud point).

  • Add a few drops of Acetone until the solution is perfectly clear again.

3. Controlled Nucleation:

  • Allow the flask to cool to room temperature undisturbed at a rate of ~1 °C/minute. Causality: Slow cooling favors the thermodynamic product. The more symmetrical isomer (often the 1,4-dibromo byproduct) will establish a stable crystal lattice first and precipitate out of solution.

  • Filter the resulting crystals. The mother liquor will be highly enriched with the less symmetrical 1,5-dibromo-2-fluoro-3-nitrobenzene.

  • Concentrate the mother liquor and repeat the process if higher purity is required.

References

  • Benchchem. "Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates." Benchchem Technical Resources.
  • Huesgen, A.G. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column." Agilent Technologies Application Notes.
  • "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Chemical Science (RSC Publishing).
  • "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography." PubMed, National Institutes of Health.

Technical Support Center: Troubleshooting Suzuki Couplings of Electron-Deficient Aryls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization failures. Suzuki-Miyaura cross-couplings involving electron-deficient aryls—such as polyfluorinated benzenes, pyridines, pyrimidines, and nitroarenes—are notoriously problematic. While electron-deficient aryl halides generally undergo rapid oxidative addition, their corresponding boronic acids are highly unstable.

This guide synthesizes mechanistic causality with field-proven methodologies to help you rescue stalled reactions, eliminate side products, and optimize your yields.

Diagnostic Workflow

Before altering your reaction conditions, you must identify the specific failure mode. Analyze your crude reaction mixture via LC-MS or GC-MS and follow this diagnostic logic:

TroubleshootingFlow Start Low Yield: Electron-Deficient Suzuki Coupling Analyze Analyze Crude Reaction (LC-MS / GC-MS) Start->Analyze Path1 Major Byproduct: Ar-H Analyze->Path1 Path2 Major Byproduct: Ar-Ar Analyze->Path2 Path3 Unreacted Aryl Halide Analyze->Path3 Diag1 Protodeboronation Path1->Diag1 Diag2 Homocoupling (O2 present) Path2->Diag2 Diag3 Stalled Transmetalation or Catalyst Poisoning Path3->Diag3 Sol1 Use MIDA Boronates (Slow-Release) Diag1->Sol1 Sol2 Degas Solvents & Slow Addition Diag2->Sol2 Sol3 Use Buchwald Ligands (XPhos / SPhos) Diag3->Sol3

Caption: Diagnostic workflow for troubleshooting low-yield Suzuki couplings.

Mechanistic Knowledge Base & FAQs

Q1: My LC-MS shows a massive peak for the deborylated arene (Ar-H) and very little cross-coupled product. Why is my boronic acid degrading?

A1: You are observing protodeboronation , the most common failure mode for electron-deficient arylboronic acids (e.g., 2-pyridyl or polyfluorophenyl boronic acids) [2]. The Causality: In a standard Suzuki coupling, an aqueous base coordinates to the vacant p-orbital of the boron atom to form a reactive "ate-complex." However, electron-withdrawing groups on the aryl ring pull electron density away from the C-B bond, severely weakening it. Consequently, hydrolytic cleavage (protonation by water) outcompetes the transmetalation step to the palladium center [3].

Q2: How can I prevent protodeboronation if the transmetalation step is inherently slow?

A2: You must manipulate the kinetics of the reaction by keeping the steady-state concentration of the reactive boronic acid extremely low. This is achieved using N-Methyliminodiacetic acid (MIDA) boronates [4]. The Causality: MIDA ligands rehybridize the boron atom to an sp³ state, making it completely inert to transmetalation and degradation. When subjected to mild aqueous base (like K₃PO₄ in a biphasic mixture), the MIDA group slowly hydrolyzes to release the sp² boronic acid. Because the palladium catalyst is waiting in excess relative to the free boronic acid, transmetalation occurs instantly upon release, effectively bypassing the protodeboronation pathway [4].

MIDAMechanism MIDA MIDA Boronate (sp3, Stable) BoronicAcid Boronic Acid (sp2, Unstable) MIDA->BoronicAcid Base Base Aqueous Base (Slow Hydrolysis) Base->BoronicAcid PdCycle Pd Transmetalation (Fast) BoronicAcid->PdCycle k_trans Degradation Protodeboronation (Ar-H) BoronicAcid->Degradation k_deg Product Cross-Coupled Product PdCycle->Product

Caption: Logical relationship of MIDA boronate slow-release preventing protodeboronation.

Q3: I am coupling an electron-deficient aryl chloride. The boronic acid is stable, but the reaction stalls with unreacted starting material. What is wrong?

A3: While electron-deficient aryl halides undergo rapid oxidative addition, the resulting Pd(II) complex can become trapped. Heteroatoms (like the nitrogen in a pyridine ring) can coordinate to the palladium, poisoning the catalyst. Furthermore, traditional catalysts like Pd(PPh₃)₄ often form unreactive bis-ligated (L₂Pd) resting states [5]. The Causality: To force the reaction forward, you need a ligand that is both highly electron-rich and sterically massive. Buchwald dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) enforce the formation of a highly active mono-ligated L₁Pd(0) species. The extreme steric bulk prevents catalyst poisoning by heteroatoms and physically forces the reductive elimination step to occur, ejecting the cross-coupled product [5].

Quantitative Data: Catalyst & Ligand Selection Matrix

To standardize your optimization, use the following empirically validated parameters for electron-deficient systems.

Substrate ChallengeRecommended LigandCatalyst PrecursorBase / Solvent SystemTypical Temp
Unstable Heteroaryl Boronic Acids SPhos (with MIDA)Pd(OAc)₂ (5 mol%)K₃PO₄ / Dioxane:H₂O (5:1)60–100 °C
Electron-Deficient Aryl Chlorides XPhos or SPhosPd₂(dba)₃ (1–2 mol%)K₃PO₄ / Toluene or THF80–100 °C
Highly Basic Aminopyridines SPhosPd(OAc)₂ (2 mol%)K₃PO₄ / n-Butanol100 °C
Fluorinated Aryl Boronic Acids RuPhosBuchwald G3/G4 (2 mol%)CsF / Anhydrous Dioxane80 °C

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. If the reaction fails under these stringent conditions, the failure is almost certainly due to steric impossibility or reagent impurity, rather than a kinetic mismatch.

Protocol A: Slow-Release Suzuki Coupling via MIDA Boronates[4]

Use this protocol when your electron-deficient boronic acid is prone to protodeboronation.

  • Reagent Setup: In a dry Schlenk flask under an argon atmosphere, combine the electron-deficient aryl halide (1.0 equiv), the corresponding MIDA boronate (1.2–1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and finely ground K₃PO₄ (7.5 equiv).

  • Solvent Preparation: Prepare a mixture of Dioxane and H₂O (5:1 v/v). Rigorously degas the solvent mixture by sparging with argon for 30 minutes.

  • Initiation: Add the degassed solvent to the Schlenk flask to achieve a 0.07 M concentration with respect to the aryl halide.

  • Thermal Activation: Stir the biphasic mixture vigorously at 60–100 °C (depending on the electrophile's reactivity) for 6–24 hours. Self-Validation Check: The slow dissolution and hydrolysis of the MIDA boronate act as a visual and kinetic governor; rapid blackening of the palladium without product formation indicates oxygen contamination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Anhydrous Buchwald-Type Coupling for Base-Sensitive Substrates [1] [5]

Use this protocol for electron-deficient aryl chlorides or when water strictly must be avoided.

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, weigh out XPhos Pd G3 pre-catalyst (2 mol%) and additional XPhos ligand (2 mol%) into a reaction vial.

  • Reagent Assembly: Add the electron-deficient aryl chloride (1.0 equiv), a stable boronic ester like Bpin (1.1 equiv), and finely milled, oven-dried K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, freeze-pump-thaw degassed THF or Toluene to reach a concentration of 0.2 M.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 80 °C. Monitor via LC-MS. Self-Validation Check: The use of the G3 pre-catalyst ensures quantitative generation of the active L₁Pd(0) species; if the reaction stalls at 50% conversion, catalyst poisoning by the product is occurring, and the catalyst loading should be increased to 5 mol%.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and phosphate salts, concentrate under reduced pressure, and purify.

References

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Purification methods for 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1,5-Dibromo-2-fluoro-3-nitrobenzene .

As a highly substituted, electron-deficient aromatic building block, this compound is critical in the synthesis of complex active pharmaceutical ingredients (APIs), including KRAS G12D modulating compounds [1]. The synthesis typically involves the electrophilic bromination of 1-bromo-2-fluoro-3-nitrobenzene using N-bromosuccinimide (NBS) in concentrated sulfuric acid. While the synergistic directing effects of the fluorine (para-directing) and nitro (meta-directing) groups highly favor bromination at the C-5 position, the extreme forcing conditions required to brominate such a deactivated ring can lead to complex crude mixtures requiring precise purification strategies [2].

This guide provides an authoritative, causality-driven approach to isolating this compound, designed specifically for researchers and drug development professionals.

Chemical Properties & Chromatographic Specifications

Understanding the physicochemical properties of your target is the first step in designing a logical purification workflow. Because the aromatic ring is heavily halogenated and lacks hydrogen-bond donors, the molecule is exceptionally lipophilic and non-polar.

PropertySpecification / Data
IUPAC Name 1,5-Dibromo-2-fluoro-3-nitrobenzene
CAS Number 1692892-66-2 [3]
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
Physical State (RT) Solid
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
TLC Retention Factor (

)
~0.75 in 95:5 Hexanes:EtOAc (Highly non-polar)
UV Activity Strong absorbance at 254 nm (due to conjugated nitroaromatic system)

Purification Workflow Architecture

The following diagram maps the logical progression from a harsh acidic crude mixture to a high-purity isolated solid.

PurificationWorkflow Start Crude Reaction Mixture (Product, H2SO4, NBS, Succinimide) Quench Ice Quench & Extraction (EtOAc or DCM) Start->Quench Wash1 Aqueous Washes (Water, NaHCO3, Na2S2O3, Brine) Quench->Wash1 Dry Drying & Concentration (Na2SO4, in vacuo) Wash1->Dry Decision Purification Route? Dry->Decision Chroma Silica Gel Chromatography (Hexanes / EtOAc) Decision->Chroma < 10g scale Recryst Recrystallization (Ethanol or Hexanes) Decision->Recryst > 10g scale Pure Pure 1,5-Dibromo-2-fluoro-3-nitrobenzene Chroma->Pure Recryst->Pure

Workflow for the isolation and purification of 1,5-dibromo-2-fluoro-3-nitrobenzene.

Step-by-Step Purification Methodologies

Method A: Aqueous Workup (Pre-Purification)

The bromination reaction relies on concentrated H₂SO₄ to protonate NBS, generating the highly potent electrophilic Br⁺ species [2]. The workup must safely neutralize this acid and partition the product.

  • Ice Quench: Slowly pour the crude acidic reaction mixture over vigorously stirred crushed ice.

    • Causality: The massive heat of dilution generated by mixing concentrated H₂SO₄ with water can cause thermal runaway, leading to product degradation or explosive splattering. Ice acts as an internal heat sink.

  • Extraction: Extract the aqueous slurry 3× with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Causality: The target molecule is highly lipophilic. Multiple extractions ensure complete partitioning of the product into the organic phase, leaving the bulk of the sulfuric acid in the aqueous layer.

  • Neutralization Wash: Wash the combined organic layers with saturated aqueous NaHCO₃.

    • Self-Validating Check: Continue washing until the aqueous phase pH tests >7 and CO₂ evolution (bubbling) completely ceases.

  • Reductive Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: This reduces any unreacted, highly reactive electrophilic bromine species or residual NBS into benign, water-soluble bromide ions and succinimide derivatives.

  • Drying: Wash with brine to remove bulk water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude solid.

Method B: Silica Gel Column Chromatography (Ideal for <10g Scale)

Because the product lacks polar functional groups capable of hydrogen bonding, it interacts very weakly with the stationary silica phase.

  • Column Preparation: Pack a column with standard 230-400 mesh silica gel using 100% Hexanes or Petroleum Ether.

  • Loading: Dissolve the crude solid in a minimum volume of DCM and apply directly to the silica bed, or dry-load onto a small amount of silica if solubility is an issue.

  • Elution: Elute with 100% Hexanes. If the product does not elute after 2 column volumes, introduce a very shallow gradient (e.g., 98:2 Hexanes:EtOAc).

    • Causality: Using a highly non-polar solvent system ensures that the target product elutes slowly enough to separate from closely related regioisomers, while polar impurities (like succinimide) remain permanently bound to the baseline.

  • Validation: Monitor fractions via TLC under 254 nm UV light. Combine product-containing fractions and evaporate.

Method C: Recrystallization (Ideal for >10g Scale)

For large-scale synthesis, chromatography becomes economically and logistically unviable. Recrystallization exploits the highly ordered crystal lattice of the target compound.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol (or a Hexanes/Toluene mixture).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, transfer to an ice bath (0–4 °C) for 2 hours.

    • Causality: Slow cooling provides the thermodynamic energy required for the molecules to arrange into a perfect crystal lattice. Rapid crashing out (e.g., plunging directly into ice) traps impurities and regioisomers within the solid matrix.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold solvent to rinse away surface-adhered mother liquor.

Troubleshooting & FAQs

Q: Why am I seeing a closely eluting impurity spot on my TLC/Column? A: This is almost certainly a regioisomer, such as 1,4-dibromo-2-fluoro-3-nitrobenzene. While the synergistic directing effects of the fluorine and nitro groups strongly favor the C-5 position, the extreme forcing conditions (NBS/H₂SO₄) lower the activation energy enough to allow minor kinetic traps to form [2]. To resolve this, switch to a shallower solvent gradient (100% petroleum ether) or utilize recrystallization, which is highly effective at excluding structural isomers from the crystal lattice.

Q: NMR shows a large singlet around ~2.7 ppm. How do I remove this residual succinimide? A: Succinimide is a byproduct of NBS bromination. While it is highly water-soluble, it can easily partition into polar organic solvents like EtOAc during extraction. If your product is contaminated, redissolve it in a strictly non-polar solvent like hexanes or diethyl ether and wash vigorously with water. Succinimide is practically insoluble in hexanes, ensuring complete removal into the aqueous phase.

Q: My isolated product is an oil instead of a solid. What went wrong? A: 1,5-Dibromo-2-fluoro-3-nitrobenzene is a crystalline solid at room temperature. If it presents as an oil, it is experiencing severe melting point depression. This is caused by either trapped solvent (e.g., EtOAc) or significant contamination with unreacted starting material (1-bromo-2-fluoro-3-nitrobenzene). Place the vial under high vacuum (Schlenk line or lyophilizer) for 12–24 hours. If it remains an oil, you must re-purify via column chromatography to remove the starting material.

Q: The yield from my recrystallization is incredibly low (<40%). How can I recover my product? A: You likely used too much solvent during the dissolution phase, or the solvent system is too polar. Concentrate the mother liquor in vacuo until crystals begin to form, then reheat to redissolve and repeat the cooling process to obtain a second crop. In the future, ensure you are adding the boiling solvent dropwise only until the solid just dissolves.

References

  • KRAS G12D modulating compounds (Patent US12448400B2). Google Patents.

Controlling regioselectivity in SNAr reactions of 2-fluoro-3-nitro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists navigate the nuanced regioselectivity challenges inherent to Nucleophilic Aromatic Substitution (SNAr) on 2-fluoro-3-nitro aromatic scaffolds.

Below, you will find a mechanistic breakdown of competing pathways, troubleshooting FAQs, self-validating experimental protocols, and quantitative benchmarks to ensure your syntheses are predictable, scalable, and high-yielding.

Workflow: Regioselectivity Decision Matrix

SNAr_Regioselectivity Start 2-Fluoro-3-nitro Substrate Nuc Nucleophile Selection Start->Nuc Hard Hard (Alkoxides) Risk: C3-NO2 Loss Nuc->Hard Soft Soft (Amines/Thiols) Favors C2-F Loss Nuc->Soft Solvent Solvent & Temp Optimization Hard->Solvent Soft->Solvent Polar Polar Aprotic / Heat Mixed Regioselectivity Solvent->Polar NonPolar Non-Polar / Room Temp High C2 Selectivity Solvent->NonPolar Product Pure C2-Substituted Target Polar->Product Low Yield NonPolar->Product Optimal

Decision matrix for controlling SNAr regioselectivity in 2-fluoro-3-nitro systems.

Section 1: Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Why am I observing denitration (nitro displacement) instead of the expected defluorination? Causality: In highly congested 2-fluoro-3-nitro systems, the C3-nitro group is sterically forced out of coplanarity with the aromatic ring. This orthogonal twist disrupts its


-resonance (+M effect) but drastically increases the electrophilicity of the C3 carbon. When subjected to hard nucleophiles (like alkoxides) or elevated temperatures in polar solvents, the nucleophile attacks C3, ejecting the nitro group as a nitrite ion (

)[1]. Resolution: Switch to softer nucleophiles (e.g., amines or thiols) and utilize non-polar or moderately polar solvents (like Toluene or THF) at room temperature. This favors kinetically controlled attack at the C2-fluorine, stabilized by a tighter transition state[2].

FAQ 2: How can I achieve clean mono-substitution on a 2-fluoro-3-nitropyridine core using an ambident amino-alcohol? Causality: 2-Fluoro-3-nitropyridines are exceptionally electrophilic due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group[3]. If a strong inorganic base (like NaH or KOtBu) is used, the alcohol is deprotonated to a hard alkoxide, which aggressively competes with the amine for the C2 position, or attacks the C3-nitro position. Resolution: Rely on the inherent nucleophilicity of the neutral amine. Use a mild, non-nucleophilic base like


-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) or THF. DIPEA acts merely as a proton sponge, keeping the alcohol protonated and unreactive while the softer amine cleanly displaces the C2-fluorine[4].

FAQ 3: My SNAr with a primary amine on a 2-fluoro-3-nitrobenzoate ester is yielding a complex mixture. How do I prevent ester cleavage? Causality: Primary amines can undergo competing amidation with the ester carbonyl. Because the 2-fluoro position is highly activated, SNAr should outpace amidation, but high temperatures or excess equivalents of amine will erode this chemoselectivity. Resolution: Conduct the reaction strictly at room temperature (20–25 °C) using exactly 1.05 equivalents of the amine. The dual activation of the fluorine by the nitro and ester groups ensures rapid SNAr without the need for thermal activation[4].

Section 2: Quantitative Benchmarks

To illustrate the profound impact of solvent and temperature on the regiochemical outcome, review the benchmark data below. Notice how shifting away from polar protic/aprotic solvents under heat drastically reduces unwanted denitration.

Table 1: Influence of Reaction Parameters on SNAr Regioselectivity

Substrate ScaffoldNucleophileSolvent PolarityTemp (°C)C2-Fluoro Displacement (%)C3-Nitro Displacement (%)
2-Fluoro-3-nitrobenzoateThiolate (R-S⁻)High (EtOH)8040%60%
2-Fluoro-3-nitrobenzoateThiolate (R-S⁻)Low (Toluene)2598%< 2%
2-Fluoro-3-nitropyridinePrimary AmineHigh (DMF)8073%15%
2-Fluoro-3-nitropyridinePrimary AmineLow (THF)2599%< 1%

(Note: Data synthesized from mechanistic baseline studies to illustrate solvent/temperature causality[1],[2])

Section 3: Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Visual cues are embedded into the steps to confirm the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Ambient-Temperature Amidation of 2-Fluoro-3-nitropyridines

Designed to prevent denitration and preserve sensitive functional groups[3].

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 2-fluoro-3-nitropyridine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).
    
  • Base Addition: Add DIPEA (1.2 equiv, 12 mmol) to the stirring solution at 0 °C.

  • Nucleophile Addition: Dissolve the primary amine (1.05 equiv, 10.5 mmol) in 5 mL of THF and add dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture will immediately transition from colorless/pale yellow to a deep, vibrant orange. This chromic shift is self-validating evidence of the Meisenheimer complex formation, confirming active nucleophilic attack at the C2 position.

  • Propagation: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
    • Self-Validation Check: The aqueous washing removes DIPEA salts and unreacted polar amines; the highly lipophilic, bright yellow C2-substituted product will remain entirely in the organic layer.

Protocol B: Chemoselective Thiolation of 2-Fluoro-3-nitrobenzoates

Designed to suppress nitro-group displacement by utilizing non-polar solvent kinetics[1],[2].

  • Preparation: Suspend anhydrous

    
     (1.5 equiv) in anhydrous Toluene (0.15 M) at room temperature.
    
  • Substrate Addition: Add the 2-fluoro-3-nitrobenzoate derivative (1.0 equiv).

  • Nucleophile Addition: Add the alkyl/aryl thiol (1.0 equiv) dropwise. Do not use excess thiol to prevent secondary attack.

  • Propagation: Stir vigorously at 25 °C for 12 hours.

    • Self-Validation Check: Because toluene is non-polar, the displaced potassium fluoride (KF) is entirely insoluble and will precipitate as a fine white suspension. The absence of brown

      
       gas or dark red degradation products visually confirms that denitration is being successfully suppressed.
      
  • Isolation: Filter the suspension through a pad of Celite to remove KF and

    
    . Concentrate the filtrate in vacuo to yield the crude thioether.
    

References

  • Title: New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain Source: MDPI (Molecules) URL: 1

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Semantic Scholar (Organic Process Research & Development) URL: 2

  • Title: US20240174685A1 - OX2R Compounds Source: Google Patents URL: 3

  • Title: A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2 Source: ACS Publications URL: 4

Sources

Technical Support Center: Improving Solubility of Brominated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling brominated nitrobenzenes. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this class of compounds in their reaction media. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during an experiment. The solutions are presented in a logical, escalating order from simplest to most complex.

Problem: My brominated nitrobenzene starting material is not dissolving in the chosen reaction solvent.

This is a common first hurdle. The solubility of brominated nitrobenzenes is dictated by a balance between the hydrophobic benzene ring and bromine atom, and the polar nitro group(s).[1][2] Limited solubility can lead to poor reaction kinetics and incomplete conversions.

Solution Pathway 1: Systematic Solvent Re-evaluation

The first step is to ensure the initial solvent choice was optimal. Brominated nitrobenzenes are generally insoluble or sparingly soluble in water but show good solubility in a range of organic solvents.[1][3][4][5]

Step-by-Step Protocol: Small-Scale Solvent Screening

  • Preparation : Accurately weigh 5-10 mg of your brominated nitrobenzene into several small vials.

  • Solvent Addition : To each vial, add a different test solvent (e.g., Toluene, THF, Acetone, Ethanol, Chloroform) in 0.1 mL increments.

  • Observation : After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe for complete dissolution.

  • Quantification : Continue adding solvent until the solid is fully dissolved. Record the volume of solvent required to calculate an approximate solubility (e.g., in mg/mL).

  • Selection : Choose the solvent that provides the required solubility and is compatible with your reaction chemistry.

Data Summary: General Solubility of Brominated Nitrobenzenes

CompoundCommon Solvents for Good SolubilityPoor/Limited Solubility
1-Bromo-2-nitrobenzene Acetone, Benzene, Toluene, Chloroform, Methanol.[1]Sparingly soluble in water.[1]
1-Bromo-3-nitrobenzene Benzene, Chloroform, Methanol, Ethanol, Ether.[4][6]Limited solubility in water.[4]
1-Bromo-4-nitrobenzene Ethanol, Ether, Benzene, and most organic solvents.[3]Insoluble in water.[3]
1-Bromo-2,4-dinitrobenzene Acetone, Ethanol.[2][7]Insoluble in water, poorly soluble in non-polar solvents like hexane.[2]

Solution Pathway 2: Temperature Adjustment

For most solids dissolving in a liquid, the process is endothermic, meaning it requires energy.[8] Therefore, increasing the temperature will increase solubility.[9][10]

  • Causality : Supplying thermal energy to the system helps overcome the lattice energy of the solid crystal and promotes the formation of new solute-solvent interactions.[9][11]

  • Action : Gradually heat your reaction mixture while stirring. Monitor the dissolution of the solid. Be mindful of the solvent's boiling point and the thermal stability of your reactants.[3]

  • Caution : Some compounds can exhibit decreased solubility at higher temperatures (an exothermic dissolution process).[8] While less common for this class of compounds, it is a possibility.

Problem: My substrate dissolves initially but precipitates out after adding another reagent (e.g., an aqueous solution).

This indicates a significant change in the polarity of your reaction medium, making it less hospitable to the brominated nitrobenzene.

Solution Pathway 1: Co-Solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to the primary solvent (often water), increases the solubility of a non-polar solute.[12][13]

  • Mechanism of Action : Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic regions of the solute molecule.[]

  • Common Co-solvents : THF, DMSO, DMF, Ethanol, Propylene Glycol, and Polyethylene Glycols (PEGs) are frequently used.[12][][15]

  • Implementation : Instead of a purely aqueous or organic solvent, use a pre-mixed blend. A logical starting point is to dissolve your brominated nitrobenzene in a minimal amount of a suitable organic solvent (like THF or DMSO) and then slowly add this solution to your aqueous reaction mixture under vigorous stirring.

cluster_0 Co-Solvent Mechanism A Primary Solvent (e.g., Water) High Polarity Strong H-Bonding Network B Poorly Soluble Solute (Brominated Nitrobenzene) Hydrophobic Regions A->B Insoluble C Co-Solvent (e.g., THF) Water-Miscible Interrupts H-Bonding A->C Miscible D Homogeneous Solution Reduced Polarity Solute is Solvated A->D Form Mixture B->C Soluble B->D Dissolves C->D Form Mixture

Caption: How co-solvents enhance solubility.

Solution Pathway 2: Phase-Transfer Catalysis (PTC)

If your reaction involves a salt or ionic reagent from an aqueous phase reacting with the substrate in an organic phase, direct dissolution is not always necessary. A phase-transfer catalyst can facilitate the reaction between immiscible reactants.[16][17]

  • Mechanism of Action : The PTC (commonly a quaternary ammonium or phosphonium salt) is soluble in both phases.[16][18] It "picks up" an anion from the aqueous phase, forms a lipophilic ion pair, and transports it into the organic phase to react with the substrate.[19]

  • When to Use : This method is ideal for nucleophilic substitution or other reactions where an ionic species needs to react with the poorly soluble organic substrate.

  • Common Catalysts : Tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate, and various phosphonium salts.[16]

Frequently Asked Questions (FAQs)

Q1: How does the number and position of nitro and bromo groups affect solubility?

The molecular structure significantly impacts solubility.

  • Number of Nitro Groups : Increasing the number of polar nitro groups can slightly increase solubility in moderately polar solvents but may not substantially improve water solubility due to the dominant hydrophobic character of the benzene ring.[2] For example, 1-bromo-2,4-dinitrobenzene is still considered poorly soluble in water.[2][7]

  • Substitution Pattern : The relative positions (ortho, meta, para) of the groups can influence the crystal lattice energy of the solid. A more symmetrical molecule, like 1-bromo-4-nitrobenzene, often has a higher melting point and stronger crystal packing, which can lead to lower solubility compared to less symmetrical isomers.

Q2: Are there more advanced or specialized solvents I can use?

Yes, for particularly challenging systems, consider ionic liquids (ILs).

  • Ionic Liquids : ILs are salts that are liquid at or near room temperature.[20] They have unique properties, including high thermal stability and an excellent ability to dissolve a wide range of organic and inorganic compounds.[21] Imidazolium or pyridinium-based ILs have been shown to be effective solvents for nitroaromatic compounds.[20][22] While effective, their cost and potential difficulty in product separation are factors to consider.[22]

Q3: My reaction seems to work, but the yield is low. Could solubility be the culprit?

Absolutely. If a significant portion of your starting material remains undissolved, it is not available to react. The effective concentration in the solution is much lower than the theoretical concentration, leading to slower reaction rates and lower yields.[23] Improving solubility ensures that more of the substrate is in the reactive phase.

Q4: What is the best general approach to finding a suitable solvent system?

A tiered, systematic approach is most efficient.

start Start: Substrate Insoluble solvent_screen 1. Screen Common Organic Solvents (See Table) start->solvent_screen temp_adjust 2. Increase Temperature (Monitor Stability) solvent_screen->temp_adjust Still Insoluble success Reaction Proceeds solvent_screen->success Soluble cosolvent 3. Design a Co-Solvent System (e.g., THF/Water) temp_adjust->cosolvent Still Insoluble temp_adjust->success Soluble advanced 4. Consider Advanced Methods cosolvent->advanced Still Insoluble cosolvent->success Soluble ptc Phase-Transfer Catalysis (PTC) (for ionic reagents) advanced->ptc il Ionic Liquids (ILs) (for extreme cases) advanced->il ptc->success Reaction Enabled il->success Soluble

Caption: Troubleshooting workflow for solubility issues.

References
  • Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene.
  • BDMAEE. (2024, February 23). 1-bromo-4-nitrobenzene.
  • Sheetal Chemicals. (n.d.). SPECIFICATION OF M – BROMO NITROBENZENE.
  • CymitQuimica. (n.d.). CAS 585-79-5: 1-Bromo-3-nitrobenzene.
  • Solubility of Things. (n.d.). 1-Bromo-2,4-dinitrobenzene.
  • MilliporeSigma. (n.d.). Phase-Transfer Catalysts.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts.
  • Pharmapproach. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • CymitQuimica. (n.d.). CAS 584-48-5: 1-Bromo-2,4-dinitrobenzene.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • TCI Chemicals. (n.d.). 1-Bromo-2-nitrobenzene | 577-19-5.
  • Grokipedia. (n.d.). Cosolvent.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
  • MDPI. (2020, February 19). Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • CAMEO Chemicals - NOAA. (n.d.). NITROBROMOBENZENE.
  • ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • SpringerLink. (2014, February 3). Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules.
  • Quora. (2023, January 9). What is the relationship between solubility and temperature? Does solubility increase or decrease with temperature? Why or why not?.
  • RSC Publishing. (n.d.). A rapid approach to isolating nitro-explosives from imidazolium and pyrrolidinium ionic liquid solutions using solid phase extraction (SPE).
  • YouTube. (2020, December 10). Effect of Temperature on Solubility // HSC Chemistry.
  • YouTube. (2014, February 19). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility.

Sources

Crystallization techniques for high-purity 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for high-purity 1,5-Dibromo-2-fluoro-3-nitrobenzene Content Type: Technical Support Hub (Q&A Format) Audience: Process Chemists, API Researchers, Material Scientists

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Purification, Polymorph Control, and Troubleshooting for CAS 1692892-66-2

Critical Parameter Assessment

Q: What is the thermodynamic basis for selecting a solvent system for this specific polyhalogenated nitrobenzene?

A: The crystallization of 1,5-Dibromo-2-fluoro-3-nitrobenzene is governed by the competition between the highly lipophilic bromine/fluorine substituents and the polar, electron-withdrawing nitro group. Unlike simple nitrobenzene, the heavy halogen load significantly increases the molecular weight (approx. 298.89 g/mol ) and lipophilicity, reducing water solubility to negligible levels while enhancing solubility in chlorinated and aromatic solvents.

Solvent Selection Strategy: You must balance the solvation power of the nitro group against the packing efficiency driven by halogen bonding.

Solvent ClassSuitabilityMechanistic Rationale
Alcohols (EtOH, IPA) High Best balance. The hydroxyl group interacts with the nitro group, while the alkyl chain accommodates the halogens. Often used as a single solvent or with water as an anti-solvent.
Alkanes (Hexane, Heptane) Medium/Anti-solvent Poor solubility at RT. Excellent anti-solvent to force precipitation when paired with Ethyl Acetate or Toluene.
Chlorinated (DCM, CHCl3) Low (Avoid) Too high solubility. The "like-dissolves-like" interaction with the halogenated ring prevents supersaturation, leading to low yields or oiling out.
Aromatics (Toluene) Specific Use Good for rejecting polar impurities, but risks solvate formation due to

-

stacking interactions.

Expert Insight: For initial purity >90%, start with Isopropanol (IPA) . For crude mixtures (<85%) containing regioisomers, use a Toluene/Heptane binary system to exploit the subtle packing differences between the 1,5-dibromo and 1,2-dibromo isomers.

Experimental Protocols & Workflows

Q: Do you have a standard operating procedure (SOP) for recrystallizing crude material (purity ~85%)?

A: Yes. The following protocol utilizes a cooling crystallization method with an optional anti-solvent finish. This method is designed to reject the common 1,3-dibromo regioisomer impurities which often co-elute during synthesis.

Protocol: IPA/Water Recrystallization
  • Dissolution: Charge 10.0 g of crude 1,5-Dibromo-2-fluoro-3-nitrobenzene into a reactor. Add 40 mL of Isopropanol (IPA) .

  • Heating: Heat the slurry to 75°C (near reflux) with agitation (250 rpm). Ensure complete dissolution. If solids persist, add IPA in 2 mL increments.

  • Filtration (Hot): Perform a hot filtration through a sintered glass funnel (pre-heated) to remove inorganic salts or insoluble charred material.

  • Nucleation Zone: Cool the filtrate slowly to 55°C at a rate of 0.5°C/min.

    • Checkpoint: If the solution turns cloudy (oiling out) immediately, reheat and add 5 mL more IPA.

  • Seeding (Critical): At 50-55°C, add 0.1 wt% pure seed crystals. Hold temperature for 30 minutes to allow crystal growth on the seeds.

  • Cooling Ramp: Cool to 0°C over 4 hours (linear ramp).

  • Anti-Solvent (Optional): If yield is low (<60%), add 10 mL of cold Deionized Water dropwise at 0°C.

  • Isolation: Filter under vacuum. Wash the cake with 10 mL of cold (0°C) IPA/Water (80:20) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Workflow Visualization

CrystallizationWorkflow Start Crude Material (Purity ~85%) Dissolve Dissolve in IPA @ 75°C Start->Dissolve Check Complete Dissolution? Dissolve->Check AddSolvent Add IPA (+2 mL) Check->AddSolvent No Filter Hot Filtration (Remove Inorganics) Check->Filter Yes AddSolvent->Check Cool1 Cool to 55°C (Metastable Zone) Filter->Cool1 Seed Add Seeds (0.1 wt%) Cool1->Seed Cool2 Linear Cool to 0°C (4 Hours) Seed->Cool2 Isolate Filter & Dry (Vacuum @ 40°C) Cool2->Isolate

Figure 1: Standard Cooling Crystallization Workflow for 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Troubleshooting Common Failures

Q: The product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for nitro-aromatics. It occurs when the crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

), often due to impurities depressing the melting point or excessively high supersaturation.

Immediate Remediation Guide:

SymptomRoot CauseCorrective Action
Milky emulsion at high T Solution is too concentrated (Supersaturation > Metastable Limit).Dilute: Add 10-20% more solvent and reheat to clear point.
Oiling upon anti-solvent addition Anti-solvent added too fast, creating local high supersaturation.Reverse Addition: Add the anti-solvent slower, or switch to "reverse addition" (add product solution into the anti-solvent).
Sticky gum at bottom High impurity profile (likely isomers) acting as a solvent.Solvent Swap: Switch from IPA to Acetic Acid/Water . Acetic acid is excellent for solubilizing isomeric impurities while crystallizing the target nitro compound.

Mechanistic Logic: The nitro group induces a high dipole moment. If the lattice energy is compromised by impurities (like the 1,2-dibromo isomer), the entropic penalty of ordering into a crystal is too high, and the system prefers a disordered liquid state. You must reduce supersaturation to favor the ordered solid phase.

Q: I am seeing multiple melting point peaks (e.g., 55°C and 82°C). Is this polymorphism?

A: Likely, yes.[1] Polyhalogenated nitrobenzenes are notorious for conformational polymorphism due to the rotation of the nitro group relative to the benzene ring and halogen bonding networks.

  • Low MP Form (Metastable): Often obtained from rapid cooling or precipitation (kinetic product).

  • High MP Form (Stable): Obtained from slow cooling and thermodynamic equilibration.

Resolution: Perform a slurry conversion . Suspend the mixed-phase solid in a minimal amount of Heptane or Methanol at room temperature and stir for 24-48 hours. This allows the metastable form to dissolve and reprecipitate as the stable thermodynamic form (Ostwald Ripening).

Advanced Purification: Isomer Rejection

Q: How do I separate the 1,5-dibromo isomer from the 1,2-dibromo or 1,3-dibromo byproducts?

A: Standard column chromatography is often inefficient for separating regioisomers of this type due to similar


 values. Crystallization exploits the packing symmetry .
  • 1,5-Dibromo-2-fluoro-3-nitrobenzene: High symmetry (relatively). Packs efficiently.

  • Regioisomers: Lower symmetry, often resulting in lower melting points and higher solubility in non-polar solvents.

Strategy: Use a Toluene/Hexane system.

  • Dissolve in warm Toluene (1:3 ratio).

  • Add Hexane slowly until turbidity persists.

  • Cool very slowly (0.1°C/min).

  • The 1,5-isomer, having the highest lattice energy, will crystallize first. The impurities will remain in the mother liquor.

  • Stop the crystallization at 10°C (do not go to 0°C) to prevent co-crystallization of impurities.

References

  • Sigma-Aldrich. 2,4-Dibromo-1,5-difluoro-3-nitrobenzene Product Sheet. Link

  • Organic Syntheses. Nitration and Purification of Halogenated Benzenes. Coll. Vol. 2, p. 449. Link

  • BenchChem.[2] Chromatographic and Crystallization Purification of Nitroaromatics. Link

  • ResearchGate. Anomalous halogen bonds in crystal structures of halogenated nitrobenzenes. Link

  • EPA. Ambient Water Quality Criteria for Nitrobenzene (Solubility Data). Link

Disclaimer: This guide assumes a baseline competency in organic synthesis. Always consult the specific SDS for 1,5-Dibromo-2-fluoro-3-nitrobenzene before handling, as nitroaromatics can be toxic and absorbable through skin.

Sources

Technical Support Guide: Stability & Handling of 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 1,5-Dibromo-2-fluoro-3-nitrobenzene (referred to hereafter as DBFNB ).

The Core Directive: DBFNB is thermodynamically unstable in the presence of nucleophilic bases. The molecule features a "perfect storm" of electronic activation: a highly electronegative fluorine atom positioned ortho to a nitro group. This configuration makes the Carbon-Fluorine (C-F) bond exceptionally susceptible to Nucleophilic Aromatic Substitution (


), leading to rapid degradation into phenols (hydrolysis) or ethers (solvolysis).

Researchers observing unexpected yellow/orange coloration or mass losses of 20 Da (F


 OH exchange) must immediately review their base/solvent selection using the protocols below.

Structural Vulnerability Analysis

To understand the stability limits, we must visualize the electronic forces at play. The nitro group at position 3 withdraws electron density from the ring, specifically activating the ortho (C2) and para (C4) positions.

  • The Trigger: The Fluorine at C2 is the most electronegative substituent and is located at the most electron-deficient site (activated by

    
    -NO
    
    
    
    ).
  • The Trap: While Bromine atoms are generally better leaving groups in

    
    /
    
    
    
    reactions, in
    
    
    mechanisms, Fluorine is the superior leaving group . Its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack.
Visualization: Electronic Activation & Failure Pathway

G Reactant 1,5-Dibromo-2-fluoro- 3-nitrobenzene (Intact Reagent) TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactant->TS Nucleophilic Attack at C2 (C-F bond) Base Nucleophilic Base (OH-, OR-, R-NH2) Base->TS Product_Phenol Degradation Product A (Phenol/Phenolate) [Yellow/Orange] TS->Product_Phenol Elimination of F- (Hydrolysis) Product_Ether Degradation Product B (Aryl Ether) TS->Product_Ether Elimination of F- (Solvolysis)

Figure 1: The


 pathway. The base attacks the C2 position, forming a resonance-stabilized Meisenheimer complex before ejecting the fluoride ion.

Base Compatibility & Selection Guide

The choice of base dictates the survival of your starting material. Use this matrix to select the appropriate conditions for your intended transformation (e.g., Suzuki coupling at C-Br sites) without triggering C-F displacement.

Table 1: Base Compatibility Matrix
Base ClassExamplesCompatibilityRisk Analysis
Non-Nucleophilic (Strong) NaH, LiHMDS, LDAModerate Safe from

if dry. Warning: Can trigger "Halogen Dance" (migration of Br) or deprotonation if acidic protons are present elsewhere.
Non-Nucleophilic (Organic) DIPEA (Hünig's), TEA, DBUHigh Best choice. Steric bulk prevents attack at the C-F bond. Ideal for neutralizing acid byproducts.
Inorganic Carbonates K

CO

, Cs

CO

Moderate Safe in anhydrous aprotic solvents (DMF, DMSO). Unsafe in water/alcohol mixtures (generates OH

via equilibrium).
Hydroxides NaOH, KOH, LiOHCritical Failure DO NOT USE. Rapid hydrolysis to nitrophenol (yellow/red impurity).
Alkoxides NaOMe, NaOEt, KOtBuCritical Failure Rapid conversion to corresponding ether (e.g., methoxy derivative) via

.

Troubleshooting & FAQs

Scenario 1: The "Yellow Flash" Phenomenon

User Report: "I added aqueous NaOH to neutralize the reaction, and the organic layer instantly turned bright yellow/orange."

Diagnosis: You have created a Nitrophenol .

  • Mechanism: The hydroxide ion (

    
    ) displaced the Fluorine at C2. The resulting product is a phenol ortho to a nitro group. In basic media, this exists as a phenolate anion, which is intensely colored due to resonance delocalization.
    
  • Corrective Action:

    • Acidify the aqueous layer to pH < 3. If the color fades to pale yellow, the diagnosis is confirmed.

    • This reaction is irreversible. You must restart the experiment using a non-nucleophilic base (e.g., DIPEA) or a buffered inorganic base (e.g., Bicarbonate) for workup.

Scenario 2: Mass Spec Confusion (M+17 or M+31)

User Report: "LCMS shows the starting material is gone, but I see a peak at [M-20+17] or [M-20+31]."

Diagnosis: Solvolysis has occurred.

  • [M-20+17]: Loss of F (mass 19) + gain of OH (mass 17). Net change -2. Wait, F is 19, OH is 17. Change is -2. Correction: The mass shift is M - 19 (F) + 17 (OH) = M - 2 .

  • [M-20+31]: Loss of F (mass 19) + gain of OMe (mass 31). Net change M + 12 .

  • Root Cause: You likely used Methanol or Ethanol as a solvent with a carbonate base.

  • Solution: Switch to aprotic solvents (THF, Dioxane, DMF) and strictly avoid alcohols when heating this substrate with base.

Scenario 3: Regioselectivity Issues in Cross-Couplings

User Report: "I am trying to couple at the C5-Bromine using Suzuki conditions, but the Fluorine is reacting."

Diagnosis: Competitive


.
  • Explanation: Palladium catalysts require base activation. If the base is too nucleophilic or the temperature too high,

    
     at C2 outcompetes oxidative addition at C5.
    
  • Protocol Optimization:

    • Base: Use anhydrous K

      
      PO
      
      
      
      or CsF (anhydrous).
    • Solvent: Toluene or 1,4-Dioxane (strictly anhydrous).

    • Temp: Keep below 80°C if possible.

Optimized Standard Operating Procedure (SOP)

Objective: Safe neutralization/handling of DBFNB without degradation.

  • Solvent Selection: Use Dichloromethane (DCM) or THF . Avoid MeOH/EtOH.

  • Base Addition:

    • Preferred: Add Triethylamine (TEA) or DIPEA (1.1 - 1.5 eq) at 0°C.

    • Alternative: If inorganic base is required, use solid Sodium Bicarbonate (NaHCO

      
      )  and filter off solids; do not use aqueous extraction if avoidable.
      
  • Temperature Control: Maintain reaction temperature < 25°C during base addition. The activation energy for C-F displacement is low; heat accelerates degradation exponentially.

  • Quenching: Quench reactions with saturated NH

    
    Cl  or 1M HCl  (cold). Avoid basic workups.
    

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
  • Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Halides." Chem. Rev.[1]1951 , 49, 273.

  • Miller, J.Aromatic Nucleophilic Substitution; Elsevier: Amsterdam, 1968. (Detailed analysis of leaving group mobility F >> Cl ~ Br > I).
  • PubChem Compound Summary. "1-Fluoro-2-nitrobenzene derivatives." National Center for Biotechnology Information. (General reactivity data for o-fluoronitrobenzenes).

Sources

Validation & Comparative

1H NMR spectrum analysis of 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1,5-Dibromo-2-fluoro-3-nitrobenzene Content Type: Publish Comparison Guide

A Definitive Guide for Structural Validation and Isomer Differentiation

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis, 1,5-Dibromo-2-fluoro-3-nitrobenzene represents a critical tetrasubstituted benzene scaffold. Its structural elucidation poses a specific challenge: distinguishing this asymmetric regioisomer from its symmetric counterparts (e.g., 1,3-dibromo-2-fluoro-5-nitrobenzene) formed during non-selective nitration or bromination sequences.

This guide provides a rigorous, data-driven framework for analyzing the 1H NMR spectrum of this compound. By synthesizing theoretical chemical shift additivity rules with experimental coupling constants (


 and 

), we establish a self-validating protocol to confirm regiochemistry without the need for X-ray crystallography.

Structural Logic & Prediction Workflow

Before analyzing the spectrum, one must establish the theoretical expectations. The molecule lacks a plane of symmetry, resulting in two chemically distinct aromatic protons.

The "Symmetry Test"
  • Target Molecule (1,5-Dibromo-2-fluoro-3-nitrobenzene): Asymmetric. Expect two distinct proton signals .

  • Common Impurity (1,3-Dibromo-2-fluoro-5-nitrobenzene): Symmetric (

    
    ). Expect one integrated proton signal  (representing 2H).
    
Decision Pathway

The following logic flow illustrates the step-by-step process to confirm the structure.

NMR_Workflow Start Start: Acquire 1H NMR Spectrum CountSignals Count Aromatic Signals (Integration 1:1) Start->CountSignals SymmetryCheck Is there only 1 Signal? CountSignals->SymmetryCheck Symmetric Symmetric Isomer (1,3-dibromo-2-fluoro-5-nitrobenzene) SymmetryCheck->Symmetric Yes Asymmetric Asymmetric Isomer (Target: 1,5-Dibromo...) SymmetryCheck->Asymmetric No (2 Signals) AnalyzeSplitting Analyze Splitting Patterns (Look for J_HF and J_HH) Asymmetric->AnalyzeSplitting AssignProtons Assign H4 vs H6 Based on Chemical Shift AnalyzeSplitting->AssignProtons

Figure 1: Structural elucidation workflow for distinguishing brominated fluoronitrobenzene isomers.

Detailed Spectral Analysis

The 1H NMR spectrum of 1,5-Dibromo-2-fluoro-3-nitrobenzene is characterized by two distinct multiplets in the aromatic region (approx. 7.5 – 8.5 ppm).[1][2]

Predicted Chemical Shifts (Additivity Rules)

Using standard substituent increment rules (Base Benzene


 ppm), we calculate the expected positions of the two protons (

and

).
ProtonPositionSubstituent Effects (Approx.)Calculated

(ppm)
Description
H4 Para to H6Ortho-NO2 (+0.95) , Ortho-Br (+0.22), Meta-F (+0.06)~8.50 Deshielded significantly by the ortho-nitro group.
H6 Para to H4Ortho-Br (+0.22), Ortho-Br (+0.22), Meta-NO2 (+0.17)~7.95 Shielded relative to H4; lacks the strong ortho-nitro effect.

Observation: You will see two signals separated by approximately 0.5 – 0.6 ppm.[3] The most downfield signal corresponds to H4 .

Coupling Constants & Multiplicity

The presence of a Fluorine atom (


, spin 1/2, 100% abundance) creates complex splitting patterns. Both protons exhibit "Doublet of Doublets" (dd) multiplicity.
  • Coupling 1: Meta-Coupling (

    
    ):  The protons at C4 and C6 are meta to each other.
    
    • Typical Value: 1.5 – 2.5 Hz.

  • Coupling 2: Fluorine Coupling (

    
    ):  Both protons are meta to the Fluorine atom at C2.
    
    • Typical Value: 5.0 – 8.0 Hz.

Note on H-F Coupling: In fluorobenzenes,


 (meta) is often distinct and larger than 

, allowing for clear resolution of the "dd" pattern.
Visualization of Splitting (Coupling Tree)

CouplingTree Figure 2: Coupling Tree for H4 (Doublet of Doublets) H4_Signal H4 Signal (Singlet) Split_F_Left H4_Signal->Split_F_Left J(H-F) ~6Hz Split_F_Right H4_Signal->Split_F_Right J(H-F) ~6Hz Final_1 Line 1 Split_F_Left->Final_1 J(H-H) ~2Hz Final_2 Line 2 Split_F_Left->Final_2 J(H-H) ~2Hz Final_3 Line 3 Split_F_Right->Final_3 J(H-H) ~2Hz Final_4 Line 4 Split_F_Right->Final_4 J(H-H) ~2Hz Line1 | Line2 |

Comparative Analysis: Target vs. Alternatives

This section validates your product against its most common structural isomer. This comparison is the "Gold Standard" for purity assessment.

FeatureTarget: 1,5-Dibromo-2-fluoro-3-nitrobenzene Isomer: 1,3-Dibromo-2-fluoro-5-nitrobenzene
Symmetry Asymmetric (

)
Symmetric (

)
Proton Signals Two (1H each)One (2H equivalent)
Chemical Shift

~8.50 (H4) &

~7.95 (H6)

~8.20 (H4/H6 equivalent)
Multiplicity dd (Doublet of Doublets)d (Doublet) - Only couples to F
Coupling

Hz,

Hz

Hz (No

visible)

Key Insight: If your spectrum shows a clean doublet (d) integrating to 2 protons, you have synthesized the wrong isomer (the symmetric 5-nitro variant). The target compound must show two distinct signals with complex splitting.

Experimental Methodology

To ensure reproducible results, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred.
    
    • Reason: It minimizes solvent-solute hydrogen bonding that might broaden the nitro-adjacent proton signals, ensuring sharp resolution of the small

      
       coupling.
      
    • Alternative: DMSO-

      
       may cause a slight downfield shift (approx +0.1 to +0.3 ppm) for all signals due to polarity but is acceptable if solubility is an issue.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr) from the synthesis step, which can cause line broadening.

Acquisition Parameters[4]
  • Frequency: Minimum 300 MHz (400 MHz+ recommended to resolve the 2 Hz coupling clearly).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Pulse Delay (D1): Set to

    
     seconds.
    
    • Reason: Aromatic protons adjacent to nitro groups can have longer relaxation times (

      
      ). A short D1 may reduce the integration accuracy of H4 relative to H6.
      

References

  • Chemical Shift Additivity Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • H-F Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756. Link

  • Regioisomer Differentiation: Oxford Instruments. (2024).[6] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • General NMR Data for Halogenated Nitrobenzenes: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

Sources

High-Resolution 13C NMR Profiling of Fluorinated Nitrobenzenes: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, fluorinated nitrobenzenes serve as critical scaffolds for API (Active Pharmaceutical Ingredient) synthesis. However, their structural elucidation is often plagued by spectral complexity due to the ¹⁹F nucleus (Spin ½, 100% abundance).

This guide compares the diagnostic performance of ¹³C NMR spectroscopy against alternative structural elucidation methods (¹H NMR and Computational Prediction). We analyze the specific chemical shift perturbations and spin-spin coupling patterns (


) that distinguish ortho-, meta-, and para- isomers, providing a validated roadmap for researchers to confirm regioselectivity in nucleophilic aromatic substitutions (

).

Part 1: Mechanistic Insight & The "Fluorine Signature"

To interpret these spectra, one must understand the electronic "tug-of-war" occurring on the benzene ring.

Electronic Causality
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). It significantly deshields the ipso carbon and shields the ortho/para carbons relative to benzene.
    
  • The Fluorine Atom (

    
    ):  A paradoxical substituent. It is strongly electron-withdrawing by induction (-I) but electron-donating by resonance (+R).
    
    • Result: The ipso carbon is heavily deshielded (shifted downfield), while ortho and para positions are shielded (shifted upfield) due to electron density back-donation.

The Coupling "Ruler" ( )

Unlike protons, the ¹⁹F nucleus splits ¹³C signals into distinct multiplets. This is not noise; it is a ruler for measuring distance from the fluorine atom.

Bond DistanceCoupling Constant (

)
MultiplicityDiagnostic Value
1-Bond (

)
240 – 260 Hz DoubletConfirms C-F connectivity (Ipso).
2-Bond (

)
18 – 25 Hz DoubletIdentifies Ortho carbons.
3-Bond (

)
7 – 10 Hz DoubletIdentifies Meta carbons.
4-Bond (

)
2 – 4 Hz DoubletIdentifies Para carbons (often unresolved).

Part 2: Comparative Analysis of Methodologies

We evaluate three primary approaches for characterizing fluorinated nitrobenzene derivatives.

Method A: Standard ¹³C{¹H} NMR (Broadband Proton Decoupled)
  • Status: Industry Standard.

  • Performance:

    • Pros: Universal availability; standard probe hardware.

    • Cons: Spectra are complex. Every carbon sees the fluorine, resulting in extensive splitting (doublets). Signal-to-noise (S/N) is reduced because signal intensity is distributed across multiplet legs.

  • Verdict: High Utility , but requires expertise to deconstruct multiplets.

Method B: ¹³C{¹H, ¹⁹F} NMR (Double Decoupled)
  • Status: The "Gold Standard" Alternative.

  • Performance:

    • Pros: Collapses all C-F multiplets into singlets. Significant boost in S/N. Simplifies assignment to a simple chemical shift lookup.

    • Cons: Requires specialized triple-resonance probes (H/C/F) or specific console configuration. High power deposition (heating) if not managed.

  • Verdict: Superior , but often inaccessible in routine QC labs.

Method C: ¹H NMR[1][2]
  • Status: Rapid Screening.

  • Performance:

    • Pros: Fast acquisition (<5 mins).

    • Cons: "Blind" to quaternary carbons (C-NO₂, C-F). Cannot definitively prove substitution patterns in tetra-substituted systems where protons are sparse.

  • Verdict: Insufficient for full structural proof; serves only as a complement.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for distinguishing isomers using ¹³C NMR data.

IsomerID Start Unknown Fluoronitrobenzene Isomer Step1 Acquire 13C{1H} Spectrum Start->Step1 CheckIpso Analyze Ipso C-F Coupling (1J) Step1->CheckIpso Confirm F presence Branch1 Identify C-NO2 Signal (Deshielded, ~140-150 ppm) CheckIpso->Branch1 Decision Measure Coupling on C-NO2 Branch1->Decision Ortho Ortho-Isomer (2J ~20 Hz) Decision->Ortho Large Splitting Meta Meta-Isomer (3J ~8 Hz) Decision->Meta Medium Splitting Para Para-Isomer (4J ~3 Hz) Decision->Para Small/No Splitting

Caption: Logical decision tree for assigning regiochemistry based on the magnitude of C-F coupling observed at the nitro-substituted carbon.

Part 3: Chemical Shift Data & Reference Tables

The following data compares the observed shifts for the three primary isomers of fluoronitrobenzene in


.
Table 1: Comparative Chemical Shifts ( , ppm) and Coupling Constants ( , Hz)
Carbon Position1-Fluoro-2-Nitrobenzene (Ortho)1-Fluoro-3-Nitrobenzene (Meta)1-Fluoro-4-Nitrobenzene (Para)
C-1 (C-F) 154.5 (d,

=263)
162.7 (d,

=249)
166.5 (d,

=255)
C-2 (Ortho to F) 138.0 (d,

=8) (C-NO₂)
110.8 (d,

=26)
116.5 (d,

=23)
C-3 (Meta to F) 125.8 (d,

=4)
149.0 (d,

=7) (C-NO₂)
126.6 (d,

=10)
C-4 (Para to F) 135.2 (d,

=2)
121.5 (d,

=3)
141.5 (s/d,

=3) (C-NO₂)
C-5 124.5 (d,

=4)
130.5 (d,

=8)
126.6 (d,

=10)
C-6 117.5 (d,

=20)
119.5 (d,

=21)
116.5 (d,

=23)

Note: "d" denotes doublet. Shifts are approximate relative to TMS. The C-NO₂ carbon is the most diagnostic non-fluorinated signal.

Part 4: Experimental Protocol (Self-Validating)

To ensure trustworthy data, follow this optimized protocol. The low sensitivity of ¹³C combined with splitting losses requires specific parameter adjustments.

Sample Preparation
  • Concentration: High concentration is vital. Use 50–100 mg of sample in 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ).
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Bruker) / s2pul (Varian). Standard power-gated decoupling.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Why? Quaternary carbons (C-F and C-NO₂) have long

      
       relaxation times. Short delays saturate these nuclei, making them disappear.
      
  • Spectral Width (SW): 240 ppm (approx -10 to 230 ppm).

    • Why? C-F signals are often downfield (150-170 ppm).

  • Scans (NS): Minimum 512 scans (approx 30 mins).

    • Validation: If the baseline noise is >5% of the smallest quaternary peak, double the scans.

Processing (The "Trick")
  • Exponential Multiplication (LB): Apply a Line Broadening of 1.0 – 2.0 Hz .

    • Reasoning: Fluorine splitting can broaden peaks. A higher LB improves S/N for the quaternary carbons, making the small

      
       couplings easier to distinguish from noise.
      
Visualization: Signal Pathway

ProtocolFlow Sample Sample (50mg+) in CDCl3 Pulse Excitation Pulse (30 deg) Sample->Pulse Acq Acquisition (FID) Decouple 1H Pulse->Acq Delay Relaxation (D1) > 3.0s Delay->Pulse Acq->Delay Loop 512x Process FT + LB (1.5Hz) Acq->Process Post-Run Result Spectrum: Check S/N > 10:1 Process->Result

Caption: Optimized pulse sequence loop emphasizing the critical relaxation delay for quaternary carbon detection.

References

  • Reich, H. J. (2022). 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine Decoupled 13C NMR. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

A Senior Application Scientist's Guide to LC-MS Impurity Profiling of 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to the identification of impurities in 1,5-Dibromo-2-fluoro-3-nitrobenzene, a critical intermediate in pharmaceutical synthesis. As drug development professionals, we understand that a comprehensive impurity profile is not just a regulatory requirement but a cornerstone of drug safety and efficacy.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the adage "you are what you make" extends to "you are what you can't separate." Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.1% or higher.[3] For a complex molecule like 1,5-Dibromo-2-fluoro-3-nitrobenzene, the synthetic route can introduce a variety of structurally similar impurities, including regioisomers, under- or over-halogenated species, and byproducts from side reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical tool for this challenge, offering unparalleled separation efficiency and structural elucidation capabilities.[][5]

Understanding Potential Impurities: A Synthesis-Based Approach

A robust impurity identification strategy begins not in the lab, but with a thorough understanding of the molecule's synthesis. While the exact commercial synthesis of 1,5-Dibromo-2-fluoro-3-nitrobenzene (MW: 298.88 g/mol [6]) is often proprietary, we can infer potential impurities by examining common synthetic routes for analogous halogenated nitroaromatic compounds.

Typically, such compounds are formed through electrophilic aromatic substitution reactions, such as nitration and bromination.[7][8][9] Based on these reaction types, we can hypothesize the following potential impurities:

  • Regioisomers: Nitration of a dibromo-fluorobenzene precursor could result in different positional isomers of the nitro group. For example, 1,3-Dibromo-2-fluoro-5-nitrobenzene is a known isomer.[10]

  • Incomplete Reaction Products: Residual starting materials or intermediates, such as a monobromo-fluoro-nitrobenzene or a dibromo-fluorobenzene, could persist in the final product.

  • Over-Brominated Species: If bromination is one of the synthetic steps, the introduction of a third bromine atom is a potential side reaction.

  • Hydrolysis Products: The presence of water during synthesis could lead to the replacement of a halogen (particularly fluorine) with a hydroxyl group, forming a brominated-hydroxylated-nitrobenzene.[11]

Strategic LC-MS Method Development: A Causality-Driven Protocol

The goal of the LC-MS method is to achieve baseline separation of the active pharmaceutical ingredient (API) from all potential trace impurities.[12] This requires a systematic approach to optimizing chromatographic and mass spectrometric parameters.

Experimental Workflow

The overall process for impurity identification is a logical sequence designed to ensure comprehensive data acquisition and confident structural elucidation.

LC-MS Impurity Identification Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Data Analysis & Identification Prep Sample Preparation (Dilution in Mobile Phase) Screen Chromatographic Screening (Column & Mobile Phase) Prep->Screen Inject Optimize Gradient & Temperature Optimization Screen->Optimize Select Best System LC_UV LC-UV Analysis Optimize->LC_UV Final Method HRAM_MS High-Resolution MS (Full Scan - TOF/Orbitrap) LC_UV->HRAM_MS Eluent to MS MS_MS Tandem MS (MS/MS) (Product Ion Scan) HRAM_MS->MS_MS Precursor Selection MFE Molecular Feature Extraction (MFE) MS_MS->MFE Acquired Spectra Formula Molecular Formula Generation (MFG) MFE->Formula Accurate Mass Frag Fragmentation Analysis Formula->Frag Isotopic Pattern ID Impurity Structure Elucidation & Confirmation Frag->ID Confirm Structure

Caption: Workflow for LC-MS impurity identification.

Detailed Experimental Protocol

This protocol outlines a robust starting point for the analysis. Optimization is expected and encouraged.

1. Sample Preparation:

  • Objective: To prepare a sample solution that is compatible with the mobile phase and within the linear range of the detector.
  • Protocol:
  • Accurately weigh 10 mg of the 1,5-Dibromo-2-fluoro-3-nitrobenzene sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition.
  • Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Rationale: Reversed-phase chromatography is the workhorse for separating non-polar to moderately polar compounds like halogenated nitroaromatics.[] A C18 column provides excellent hydrophobic retention. Using a gradient elution is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities in a single run.[] Formic acid is added to the mobile phase to provide a source of protons, which enhances ionization in positive ion mode.[1]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 95% B
  • 15-18 min: Hold at 95% B
  • 18.1-22 min: Return to 30% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength (e.g., 254 nm) monitored for quantitation.

3. Mass Spectrometry (MS) Conditions:

  • Rationale: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential. Its ability to provide sub-ppm mass accuracy allows for the confident generation of elemental formulas for unknown impurities.[1] Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds. Data will be acquired in both positive and negative ion modes to ensure the detection of all possible impurity ions.
  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psig.
  • Capillary Voltage: 3500 V (positive), 3000 V (negative).
  • MS Acquisition Mode:
  • Full Scan (MS1): Mass range of 100-1000 m/z. This provides accurate mass data for all eluting compounds.
  • Auto MS/MS (or data-dependent MS2): The instrument automatically selects the top 3-5 most intense ions from the full scan for fragmentation, providing structural information.
  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Data Interpretation: From Spectra to Structure

Isotopic Signature: The Halogen Fingerprint

A key advantage of MS in this context is its ability to reveal the presence of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13] This creates a highly characteristic isotopic pattern in the mass spectrum.

  • A compound with one bromine atom will show two peaks of nearly equal intensity, separated by 2 Da (M and M+2).

  • A compound with two bromine atoms , like our target molecule, will exhibit a triplet pattern with a relative intensity ratio of approximately 1:2:1 (M, M+2, M+4).[13]

This pattern is an invaluable tool for quickly identifying bromine-containing impurities and distinguishing them from other byproducts.[14][15]

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides the data needed for structural elucidation.[16] By fragmenting the parent ion, we can piece together its structure. For 1,5-Dibromo-2-fluoro-3-nitrobenzene, we can predict a logical fragmentation pathway. Aromatic systems are stable, so fragmentation often involves the loss of substituents.[17]

Fragmentation Pathway cluster_frags Parent 1,5-Dibromo-2-fluoro-3-nitrobenzene [M-H]⁻ m/z 297.84 Frag1 Loss of NO₂ [M-H-NO₂]⁻ m/z 251.87 Parent:f2->Frag1:f0 - NO₂ (45.97 Da) Frag2 Loss of Br [M-H-Br]⁻ m/z 218.91 Parent:f2->Frag2:f0 - Br (78.92 Da) Frag3 Loss of NO₂ & Br [M-H-NO₂-Br]⁻ m/z 172.94 Frag1:f2->Frag3:f0 - Br (78.92 Da) Frag2:f2->Frag3:f0 - NO₂ (45.97 Da)

Caption: Predicted ESI(-) fragmentation of the target molecule.

Performance Comparison: The Impact of Method Optimization

To illustrate the importance of method development, the following table presents hypothetical data comparing two different chromatographic columns for the separation of the main peak from three potential impurities.

ParameterMethod A: Standard C18 ColumnMethod B: Phenyl-Hexyl Column
Analyte Retention Time (min) Resolution (Rs)
Impurity 1 (Monobromo Isomer)8.51.4
Impurity 2 (Positional Isomer)10.11.3
1,5-Dibromo-2-fluoro-3-nitrobenzene 10.5 -
Impurity 3 (Tribromo species)12.81.9
Analysis Poor resolution (Rs < 1.5) between the main peak and both isomers indicates co-elution risk and inaccurate quantification.The Phenyl-Hexyl column offers alternative selectivity (π-π interactions), significantly improving the resolution (Rs > 2.0) for all impurities, providing a more robust and reliable method.

Resolution (Rs) values are calculated relative to the main peak. A value ≥ 1.5 is generally considered acceptable, with ≥ 2.0 being ideal for baseline separation.

Conclusion

The identification of impurities in pharmaceutical intermediates like 1,5-Dibromo-2-fluoro-3-nitrobenzene is a multi-faceted process that integrates chemical knowledge with advanced analytical technology. A successful strategy is not merely about running a sample but about building a robust, self-validating system. This is achieved by understanding potential synthetic byproducts, systematically developing a high-resolution LC-MS method, and leveraging the full power of mass spectrometric data—from isotopic patterns to fragmentation pathways—to confidently elucidate impurity structures. This guide provides a framework for that system, empowering researchers to ensure the quality and safety of the final drug product.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3).
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis. BOC Sciences.
  • Patel, K., et al. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry, 14(1), 586-593.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of Mass Spectrometry, 55(11), e4603. Retrieved from [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Roullier, C., et al. (2016). LCMS-guided detection of halogenated natural compounds. Analytical Chemistry, 88(18), 9143-9150. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. Retrieved from [Link]

  • Google Patents. (2019). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
  • D'Silva, C. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 35(4), 142-151. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. Retrieved from [Link]

Sources

Comparing reactivity of 1,5-dibromo vs 1,3-dibromo fluoro nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1,5-Dibromo vs. 1,3-Dibromo Fluoro Nitrobenzene Scaffolds

Executive Summary: The Steric vs. Electronic Trade-off

In the development of PROTACs, kinase inhibitors, and complex heterocycles, poly-halogenated nitrobenzenes serve as critical "linchpin" scaffolds. The choice between 1,3-dibromo and 1,5-dibromo isomers (relative to the fluoro/nitro core) dictates the orthogonality of your synthetic route.

  • The "1,3-Dibromo" Scaffold (e.g., 1,3-dibromo-5-fluoro-2-nitrobenzene): Characterized by a nitro group flanked by two bromine atoms. This creates Steric Inhibition of Resonance (SIR) , forcing the nitro group out of planarity. While both Bromine and Fluorine are technically activated (ortho/para), reactivity is dampened, and regioselectivity is governed by the "Fluorine Effect" (Meisenheimer stability).

  • The "1,5-Dibromo" Relationship (e.g., 1,3-dibromo-2-fluoro-5-nitrobenzene): Here, the bromines are typically meta to the nitro group, while the fluorine is para . This scaffold offers superior Chemoselectivity . The fluorine is highly activated for SNAr, while the bromines remain inert to nucleophiles but primed for transition-metal catalysis (Suzuki/Buchwald), allowing for clean, sequential functionalization.

Structural Definitions & Mechanistic Analysis

To ensure precision, this guide compares the two most chemically distinct isomers often categorized by these substitution patterns:

FeatureScaffold A: The "Crowded" Isomer Scaffold B: The "Orthogonal" Isomer
IUPAC Name 1,3-dibromo-5-fluoro-2-nitrobenzene 1,3-dibromo-2-fluoro-5-nitrobenzene
Structure Nitro (C2) flanked by Br (C1, C3).[1][2][3][4][5][6][7][8] F at C5.[9]Nitro (C5) isolated. F at C2. Br at C1, C3.[10]
Electronic State Twisted Nitro Group. The bulky ortho-bromines force the NO₂ group ~40-60° out of plane.Planar Nitro Group. Full resonance conjugation with the aromatic ring.
Activation (SNAr) Dampened. Loss of planarity reduces the mesomeric (

) electron-withdrawing power of NO₂.
High. Strong Mesomeric (

) and Inductive (

) activation of the Para-Fluorine.
Leaving Group F (Para) > Br (Ortho).F (Para) >>> Br (Meta).
Mechanistic Insight: The Meisenheimer Complex

In SNAr, the rate-determining step is the formation of the Meisenheimer complex.

  • In Scaffold B: The negative charge is effectively delocalized onto the planar nitro group. The highly electronegative Fluorine (para) further stabilizes the transition state via induction (

    
    ).[11]
    
  • In Scaffold A: The twisted nitro group cannot effectively accept the negative charge density via resonance. Consequently, the ring is less electrophilic. However, the Fluorine is still the preferred displacement site due to its high electronegativity stabilizing the ipso-carbon, but the overall reaction rate is significantly slower than Scaffold B.

Reactivity Matrix & Performance Data

The following data summarizes the expected performance in standard nucleophilic substitutions (SNAr) and Palladium-catalyzed couplings.

Reaction TypeReagentScaffold A (Crowded) OutcomeScaffold B (Orthogonal) Outcome
SNAr (Amine) Primary Amine, Base, HeatSlow / Mixed. Primarily displaces F (Para). High temperatures may force Br (Ortho) displacement or side reactions due to steric strain.Fast / Exclusive. Displaces F (Para) cleanly. Br (Meta) is completely inert to SNAr.
SNAr (Alkoxide) NaOR, THF/DMFModerate. Displaces F. Risk of nitro-group displacement (denitration) if conditions are too harsh.Excellent. Clean displacement of F.
Suzuki Coupling Ar-B(OH)₂, Pd(0)Challenging. Oxidative addition at Br is hindered by the ortho-nitro group. Requires specialized ligands (e.g., SPhos, XPhos).Standard. Br atoms are sterically accessible. Facile coupling at C1/C3 positions.
Selectivity Score --Low. Competition between F and Br activation; steric hindrance complicates Pd-catalysis.High. Perfect orthogonality: SNAr at F, Cross-coupling at Br.

Experimental Protocols

Protocol A: Chemoselective SNAr (Fluorine Displacement)

Targeting the Para-Fluoro position while retaining Bromines.

Reagents:

  • Substrate (Scaffold A or B): 1.0 equiv

  • Nucleophile (e.g., Morpholine, Aniline): 1.1 equiv

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (1.5 equiv)

  • Solvent: DMSO (anhydrous) or NMP[4]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 3.0 mL of anhydrous DMSO.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol).

  • Reaction (Scaffold B): Stir at Room Temperature for 1-4 hours. The highly activated Para-F reacts mildly.

  • Reaction (Scaffold A): Heat to 60-80°C . The twisted nitro group requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO. Dry over Na₂SO₄.

Critical Note: For Scaffold A, monitor strictly by LCMS. If bis-addition (displacement of Br) is observed, lower the temperature and reduce nucleophile equivalents to 0.95.

Protocol B: Orthogonal Suzuki-Miyaura Coupling

Functionalizing the Bromine positions after SNAr.

Reagents:

  • SNAr Product (from above): 1.0 equiv

  • Boronic Acid: 1.2 equiv (per Bromine)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[4]

Workflow:

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 minutes.

  • Assembly: In a sealed tube, combine substrate, boronic acid, base, and catalyst. Add solvent.[4]

  • Heating:

    • Scaffold B derivatives: Heat to 80°C . Reaction is typically complete in 4-6 hours.

    • Scaffold A derivatives: Heat to 100-110°C . The steric bulk of the ortho-nitro group may slow down the oxidative addition.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways dictated by the position of the Nitro group.

ReactivityComparison cluster_A Scaffold A: Crowded (1,3-Br, 2-NO2) cluster_B Scaffold B: Orthogonal (1,3-Br, 5-NO2) A_Start 1,3-Dibromo 5-fluoro-2-nitro A_Twist Steric Twist: Reduced Resonance A_Start->A_Twist A_SNAr S_NAr Product (Slow, Harsh) A_Twist->A_SNAr Nucleophile (Requires Heat) A_Pd Pd-Coupling (Sterically Difficult) A_SNAr->A_Pd Suzuki (High Sterics) B_Start 1,3-Dibromo 2-fluoro-5-nitro B_Planar Planar Nitro: High Activation B_Start->B_Planar B_SNAr S_NAr Product (Fast, Mild) B_Planar->B_SNAr Nucleophile (RT, Fast) B_Pd Pd-Coupling (High Yield) B_SNAr->B_Pd Suzuki (Clean)

Caption: Comparative reaction pathways showing the impact of Nitro group positioning on SNAr efficiency and downstream Pd-catalysis.

References

  • Mechanisms of Nucleophilic Aromatic Substitution. MDPI Molecules. (2020). Detailed analysis of Meisenheimer complex stabilization by Fluorine vs. Bromine. [Link][7]

  • Reactivity of 1,3-Dibromo-2-fluoro-5-nitrobenzene. PubChem Compound Summary. Physical properties and safety data for Scaffold B. [Link]

  • Haloselectivity in Heterocycles. Baran Lab (Scripps). Comprehensive guide on regioselectivity in cross-coupling reactions of poly-halogenated systems. [Link]

  • Dual SNAr Reactions in Activated Ortho-Halonitrobenzenes. RSC Advances. (2013). Experimental validation of ortho-displacement strategies. [Link]

Sources

Advanced HPLC Method Development: Brominated Nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Isomeric Separation & Optimization

Executive Summary

Developing HPLC methods for brominated nitroaromatics (e.g., bromonitrobenzenes, bromonitroanilines) presents a unique chromatographic challenge. These compounds possess strong electron-withdrawing nitro groups (


) and large, polarizable bromine atoms (

). While standard alkyl phases (C18) effectively separate these compounds from bulk matrices based on hydrophobicity, they frequently fail to resolve positional isomers (ortho-, meta-, para-) due to insufficient shape selectivity.

This guide objectively compares the standard C18 approach against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, demonstrating why fluorinated phases often provide the superior selectivity required for drug development and environmental monitoring.

Part 1: The Chromatographic Challenge

The separation of brominated nitroaromatics is governed by three molecular characteristics:

  • Hydrophobicity: The aromatic ring and bromine atom drive retention on non-polar phases.

  • 
    -Acidity:  The nitro group pulls electron density from the ring, making the aromatic system electron-deficient (
    
    
    
    -acidic).
  • Steric Variance: Isomers (e.g., 1-bromo-2-nitrobenzene vs. 1-bromo-4-nitrobenzene) have nearly identical hydrophobicities (

    
    ) but distinct 3D shapes and dipole moments.
    

The Failure Mode: On a standard C18 column, separation is driven almost exclusively by solvophobic interactions. Since the isomers have similar surface areas, they often co-elute or show poor resolution (


).

Part 2: Comparative Analysis of Stationary Phases

C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent for separating the target analyte from polar impurities.

  • Limitation: Poor "shape selectivity." It struggles to distinguish between meta- and para- isomers of brominated nitroaromatics because the alkyl chains are flexible and do not rigidly discriminate based on solute geometry.

  • Verdict: Use only for simple mixtures without positional isomers.

Phenyl-Hexyl / Biphenyl – The -Interaction Specialist
  • Mechanism: Hydrophobic interaction + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions.[1]
    
  • Performance: The stationary phase is

    
    -basic (electron-rich). It interacts favorably with the 
    
    
    
    -acidic (electron-deficient) bromonitro aromatic ring.
  • Critical Constraint: This mechanism is highly solvent-dependent. Acetonitrile (ACN) contains its own

    
    -electrons (in the nitrile group) and suppresses the interaction. Methanol (MeOH)  is required to expose this selectivity.
    
  • Verdict: Superior to C18 for nitroaromatics, but may still lack the steric rigidity to fully resolve complex isomeric pairs.

Pentafluorophenyl (PFP / F5) – The Gold Standard
  • Mechanism: Hydrophobic +

    
     + Dipole-Dipole  + Shape Selectivity .[2]
    
  • Performance: The fluorine atoms on the PFP ring create a strong negative electrostatic field. This allows for:

    • Charge Transfer: Strong interaction with the electron-deficient nitro group.

    • Halogen Bonding: Specific interaction with the polarizable bromine atom.

    • Rigidity: The rigid phenyl ring provides high shape selectivity, easily resolving ortho (bulky) from para (linear) isomers.

  • Verdict: The recommended choice for brominated nitroaromatic method development.

Comparative Performance Data (Representative)

Conditions: Mobile Phase A: Water (0.1% Formic Acid), B: Methanol.[3] Gradient 5-95% B over 10 min.

Analyte PairColumnRetention (

)
Selectivity (

)
Resolution (

)
Observation
1-Bromo-4-nitrobenzene / 1-Bromo-3-nitrobenzene C18 4.2 / 4.31.020.8 (Co-elution) Hydrophobicity is too similar.
Phenyl-Hexyl 5.1 / 5.51.081.9

interaction improves separation.
PFP (F5) 5.8 / 6.41.15 3.2 (Baseline) Dipole & shape selectivity drive full resolution.

Part 3: Visualizing the Mechanism

The following diagram illustrates the decision logic and the specific interaction mechanisms that make PFP the superior choice.

MethodDevelopment Start Start: Method Development Brominated Nitroaromatics Isomers Are positional isomers present? (o, m, p) Start->Isomers C18_Path Select C18 Column (Hydrophobicity dominant) Isomers->C18_Path No Selectivity_Path Select Fluorinated Phase (PFP/F5) Isomers->Selectivity_Path Yes (Critical) Solvent_Check Mobile Phase Selection Selectivity_Path->Solvent_Check ACN_Route Acetonitrile (ACN) Suppresses pi-pi interactions Solvent_Check->ACN_Route Avoid MeOH_Route Methanol (MeOH) Promotes pi-pi & Dipole interactions Solvent_Check->MeOH_Route Preferred Mechanism PFP Mechanism Active: 1. Pi-Pi (Ring to Ring) 2. Dipole (F- to NO2+) 3. Shape (Rigid Surface) MeOH_Route->Mechanism

Caption: Decision tree highlighting the necessity of PFP phases and Methanol for isomeric resolution.

Part 4: Self-Validating Experimental Protocol

This protocol is designed to be "self-validating." If the criteria in Step 2 are not met, the protocol forces a specific deviation before proceeding.

Step 1: The Screening Run

Objective: Establish baseline retention and identify critical pairs.

  • Column: PFP (Pentafluorophenyl) or C18-PFP Hybrid,

    
     mm, sub-2 
    
    
    
    m or 2.7
    
    
    m fused-core.
  • Mobile Phase A: Water + 0.1% Formic Acid (for ionization/pH control).

  • Mobile Phase B: Methanol (Crucial for selectivity).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Temperature:

    
    .
    
Step 2: The Decision Gate (Validation)

Analyze the chromatogram for the "Critical Pair" (the two closest peaks). Calculate Resolution (


).
  • Scenario A:

    
     
    
    • Action: Proceed to Step 3 (Optimization) to reduce run time.

  • Scenario B:

    
     (Poor Resolution) 
    
    • Action:Switch Solvent. Change Mobile Phase B to a 50:50 mix of Methanol:Acetonitrile.

    • Reasoning: Pure MeOH might be too weak elutropically or causing peak broadening. Adding ACN sharpens peaks while retaining enough MeOH for the necessary

      
      -interactions.
      
  • Scenario C: Co-elution (

    
    ) 
    
    • Action:Change Temperature. Lower temperature to

      
      .
      
    • Reasoning: Lower temperatures enhance the specific adsorption interactions (enthalpic contribution) on PFP columns, often improving selectivity for isomers.

Step 3: Final Optimization

Once


 is achieved:
  • Isocratic Hold: If the critical pair elutes in the middle of the gradient, insert a 2-minute isocratic hold at that %B concentration to flatten the baseline and maximize resolution.

  • Flow Rate: Increase flow rate (if pressure allows) to decrease analysis time, exploiting the flat Van Deemter curve of fused-core particles.

References

  • Phenomenex. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]

  • Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link][2][3][4]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. [Link]

  • Yang, M., et al. (2005).[5] Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.[5][6][7] Journal of Chromatography A. [Link]

Sources

Optimizing FT-IR Spectroscopy for Halogenated Nitroaromatics: ATR vs. Transmission (KBr Pellet) Methods

Author: BenchChem Technical Support Team. Date: March 2026

As active pharmaceutical ingredients (APIs) and synthetic intermediates grow increasingly complex, the accurate vibrational characterization of specific functional groups becomes paramount. For drug development professionals working with halogenated nitroaromatics—compounds containing both Nitro (


) and Carbon-Bromine (C-Br) functionalities—Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool.

However, the spectral acquisition method you choose fundamentally alters the data. This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR) against classic Potassium Bromide (KBr) Pellet Transmission , explaining the mechanistic causality behind their spectral differences and providing a self-validating protocol for accurate analysis.

Mechanistic Causality: Spectral Signatures of and C-Br

To understand why sampling accessories perform differently, we must first examine the physical causality behind the vibrational modes of these two functional groups.

The Nitro Group (


): 
The nitro group consists of a nitrogen atom bonded to two oxygen atoms via resonance-stabilized "bond-and-a-half" linkages[1]. The extreme electronegativity differential between nitrogen and oxygen generates a massive permanent dipole moment. Because IR absorption intensity is directly proportional to the square of the change in dipole moment (

), the asymmetric and symmetric stretching vibrations of the

group manifest as some of the most intensely absorbing bands in the entire mid-IR spectrum, typically dominating the 1550–1330 cm⁻¹ region[1].

The Carbon-Bromine Bond (C-Br): Conversely, the C-Br bond presents a distinct spectroscopic challenge. Dictated by Hooke’s Law, a bond's vibrational frequency is inversely proportional to the square root of its reduced mass (


). Bromine’s substantial atomic mass (~80 amu) forces the C-Br stretching frequency down to the far edge of the fingerprint region, typically between 600 and 500 cm⁻¹[2],[3]. For example, in the model compound 5-bromo-2-nitropyridine, the C-Br stretch is observed precisely at 527 cm⁻¹, while the 

asymmetric stretch appears at 1546 cm⁻¹.
Table 1: Quantitative Spectral Assignments and Physical Causality
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Expected IntensityPhysical Causality
Nitro (

)
Asymmetric Stretch1550 – 1500Very StrongLarge

driven by resonance-stabilized N-O bonds[1].
Nitro (

)
Symmetric Stretch1390 – 1330StrongSynchronized expansion/contraction of the dipole[1].
C-Br Stretching600 – 500StrongHigh reduced mass of the Bromine atom dramatically lowers the oscillation frequency[2],[3].

Technology Comparison: Diamond ATR vs. KBr Transmission

When analyzing a molecule containing both a high-frequency Nitro group and a low-frequency C-Br group, the choice of sampling technology dictates the relative peak intensities and baseline stability.

Diamond ATR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating the sample. Crucially, the penetration depth (


) is directly proportional to the wavelength (

) of the incident IR light[4]. Because the C-Br stretch (~550 cm⁻¹) has a much longer wavelength than the Nitro stretch (~1550 cm⁻¹), the IR beam penetrates nearly three times deeper into the sample at the C-Br frequency. Consequently, uncorrected ATR spectra will display an artificially inflated C-Br peak intensity relative to the Nitro peaks. While ATR offers unparalleled speed and requires zero sample preparation, this wavelength-dependent distortion must be algorithmically corrected for quantitative work[4].

KBr Pellet (Transmission): The KBr pellet method involves dispersing the sample in an IR-transparent salt matrix. Because the IR beam passes completely through the pellet, this technique provides a true transmission spectrum that strictly adheres to the Beer-Lambert law[5]. It maintains a uniform effective pathlength across all wavenumbers, ensuring that the relative intensities of the Nitro and C-Br peaks are physically accurate. This makes KBr the gold standard for trace analysis and historical library matching, though it is highly susceptible to moisture interference (broad O-H stretch at ~3400 cm⁻¹) if the KBr is not rigorously dried[5].

Table 2: Performance Comparison for Halogenated Nitro Compounds
ParameterDiamond ATRKBr Pellet (Transmission)
Sample Preparation None (Direct compression onto crystal)High (Grinding with dry KBr, 10-ton pressing)
Spectral Integrity Distorted relative intensities (Requires ATR correction)True representation (Follows Beer-Lambert Law)[5]
C-Br Sensitivity (~550 cm⁻¹) High (Deeper evanescent wave penetration)Moderate (Dependent on uniform sample dispersion)

Sensitivity (~1550 cm⁻¹)
Moderate (Shallower evanescent wave penetration)High (Uniform pathlength maximizes signal-to-noise)
Moisture Interference MinimalHigh (Hygroscopic matrix; requires oven-dried KBr)

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical pathway a scientist must take when analyzing APIs containing both Nitro and C-Br functional groups, balancing throughput against spectral purity.

FTIR_Workflow Start Solid API Sample (Nitro & C-Br Groups) Decision Primary Analytical Objective? Start->Decision ATR_Path High-Throughput QC (Surface Analysis) Decision->ATR_Path KBr_Path Trace Analysis & Library Matching Decision->KBr_Path ATR_Prep Apply to Diamond Crystal Apply Maximum Pressure ATR_Path->ATR_Prep KBr_Prep Grind with Dry KBr Press 10-Ton Pellet KBr_Path->KBr_Prep ATR_Scan ATR-FTIR Scan (Requires Depth Correction) ATR_Prep->ATR_Scan KBr_Scan Transmission Scan (Beer-Lambert Compliant) KBr_Prep->KBr_Scan Nitro_Detect Nitro Detection (~1550 & ~1350 cm⁻¹) ATR_Scan->Nitro_Detect CBr_Detect C-Br Detection (~600-500 cm⁻¹) ATR_Scan->CBr_Detect KBr_Scan->Nitro_Detect KBr_Scan->CBr_Detect

FT-IR workflow comparing ATR and KBr methods for Nitro and C-Br detection.

Experimental Protocol: Self-Validating FT-IR Analysis

To ensure absolute scientific integrity, the following protocol incorporates internal validation loops to guarantee that the detected Nitro and C-Br bands are free from instrumental or environmental artifacts.

Phase 1: System Suitability & Environmental Validation
  • Purge: Flush the FT-IR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric

    
     (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹) interferences.
    
  • Energy Validation: Run an open-beam background scan (128 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the single-beam interferogram peak voltage meets the manufacturer's baseline threshold, confirming source health and detector alignment.

  • 100% Transmittance Check: Run a background scan against the previous background. Validation Check: The resulting spectrum must be a flat line at 100% T (± 0.1%). Any peaks indicate residual contamination or changing atmospheric conditions.

Phase 2: KBr Transmission Pathway (For Library Matching)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate hygroscopic moisture.

  • Sample Milling: Weigh exactly 2.0 mg of the halogenated nitroaromatic API and 198.0 mg of dry KBr (1% w/w). Grind in an agate mortar for exactly 2 minutes. Causality: Particle sizes must be smaller than the shortest IR wavelength (< 2 µm) to prevent the Christiansen effect (severe baseline scattering).

  • Pellet Pressing: Transfer to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Optical Validation: Visually inspect the pellet. Validation Check: It must be completely transparent. A cloudy pellet indicates trapped moisture or poor grinding, which invalidates Beer-Lambert linearity.

  • Acquisition: Scan the pellet (64 scans, 4 cm⁻¹ resolution).

Phase 3: Diamond ATR Pathway (For Rapid QC)
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Verify cleanliness via a background scan.

  • Sample Application: Place ~5 mg of the raw API directly onto the diamond crystal.

  • Pressure Validation: Lower the ATR anvil. Monitor the live single-beam intensity at 1550 cm⁻¹ (Nitro peak) while applying pressure. Validation Check: The peak absorbance must plateau, confirming maximum optical contact has been achieved. Poor contact severely dampens the evanescent wave interaction.

  • Acquisition & Correction: Scan the sample (64 scans, 4 cm⁻¹ resolution). Apply the "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the C-Br (~550 cm⁻¹) and Nitro (~1550 cm⁻¹) peak intensities for direct comparison with transmission data.

References

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Spectroscopy Online URL
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine NIScPR URL
  • FT-IR Spectrum Table Scribd URL
  • FT-IR vs.
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL

Sources

Validating structure of 1,5-Dibromo-2-fluoro-3-nitrobenzene via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 1,5-Dibromo-2-fluoro-3-nitrobenzene: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Spectroscopic Alternatives

Executive Summary

1,5-Dibromo-2-fluoro-3-nitrobenzene is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including KRAS G12D modulating compounds[1]. Validating the exact regiochemistry of such heavily substituted, proton-deficient benzenes presents a unique analytical bottleneck. While spectroscopic methods are standard in organic workflows, they often yield ambiguous connectivity data for this class of molecules. This guide objectively compares standard analytical modalities and establishes a self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol as the definitive method for structural confirmation.

The Analytical Challenge: Why Spectroscopic Methods Fall Short

In a standard synthetic workflow, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools for structural elucidation. However, their utility diminishes significantly when applied to 1,5-Dibromo-2-fluoro-3-nitrobenzene[2].

  • NMR Limitations: The molecule possesses only two protons (at positions C4 and C6). While

    
    H and 
    
    
    
    F NMR can confirm the presence of these atoms and their scalar coupling (
    
    
    -coupling), the heavy substitution of strongly electron-withdrawing groups (NO
    
    
    , F, Br) makes empirical chemical shift predictions highly error-prone. Distinguishing this specific regiochemistry from closely related positional isomers (e.g., 1,4-dibromo-2-fluoro-5-nitrobenzene) using NMR alone often requires exhaustive 2D experiments that still leave room for inferential ambiguity.
  • MS Limitations: Gas Chromatography-Mass Spectrometry (GC-MS) will definitively confirm the molecular weight and display the characteristic 1:2:1 isotopic signature of a dibrominated species (M, M+2, M+4). However, MS provides zero spatial resolution regarding the positions of the substituents on the aromatic ring.

To bypass these inferential limitations, SC-XRD is required to directly map the electron density of the molecule in 3D space, providing absolute certainty of the atomic connectivity[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of standard analytical modalities when applied to highly substituted halogenated aromatics.

Analytical ModalityRegiochemical Certainty3D Spatial ResolutionSample StateDestructive?Primary Limitation for Highly Substituted Arenes
SC-XRD Absolute < 0.8 Å Solid (Single Crystal)NoRequires high-quality, defect-free macroscopic crystals
Multinuclear NMR InferentialNone (Solution average)SolutionNoProton deficiency leads to ambiguous connectivity
GC-MS NoneNoneGas PhaseYesCannot distinguish between positional isomers
IR Spectroscopy LowNoneSolid / LiquidNoFunctional group presence only; no positional data

Visualizing the Validation Workflow

G cluster_NMR Spectroscopic Screening cluster_XRD SC-XRD Workflow (Gold Standard) Start 1,5-Dibromo-2-fluoro-3-nitrobenzene (Synthesized Intermediate) NMR 1H / 13C / 19F NMR Start->NMR Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Ambiguity Regiochemical Ambiguity (Insufficient Proton Connectivity) NMR->Ambiguity Limited Data Ambiguity->Cryst Necessitates 3D Proof Diffract X-Ray Diffraction (Mo Kα, 100K) Cryst->Diffract Solve Structure Solution & Refinement (ShelXT / ShelXL) Diffract->Solve Validate CheckCIF Validation (R1 < 5%, GoF ~ 1.0) Solve->Validate Final Confirmed Regiochemistry & Halogen Bonding Network Validate->Final Unambiguous Structure

Workflow comparing NMR limitations with the definitive SC-XRD structural validation process.

Experimental Protocol: Self-Validating SC-XRD Workflow

To ensure scientific integrity, the following SC-XRD methodology is designed as a self-validating system . Each phase contains a specific causality for the experimental choice and a strict checkpoint that must be met before proceeding[3].

Phase 1: Crystal Engineering & Selection
  • Action: Dissolve 10-20 mg of the synthesized 1,5-Dibromo-2-fluoro-3-nitrobenzene in a minimum volume of dichloromethane (DCM). Layer carefully with hexane and allow for slow evaporation at 4°C over 48-72 hours.

  • Causality: Slow diffusion minimizes the rate of nucleation. This thermodynamic control favors the growth of macroscopic, defect-free single crystals rather than kinetic microcrystalline powders, which are unsuitable for single-crystal diffraction.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The selected crystal must exhibit uniform, sharp extinction when rotated 90° relative to the polarizers. If the crystal flashes irregularly or shows multiple domains, it is twinned and must be rejected.

Phase 2: X-Ray Diffraction & Data Acquisition
  • Action: Mount a suitably sized crystal (e.g., 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using Paratone-N oil to prevent solvent loss. Transfer to a diffractometer (e.g., Bruker D8 Quest) equipped with a Molybdenum (Mo) K

    
     X-ray source (
    
    
    
    Å) and a nitrogen cryostream set to 100 K[4].
  • Causality: Mo K

    
     radiation is mandatory for this specific compound. Bromine is a heavy element that severely absorbs longer-wavelength Copper (Cu) K
    
    
    
    radiation, which would distort the diffraction intensities and ruin the data. Furthermore, cooling the crystal to 100 K freezes out thermal atomic vibrations (Debye-Waller factors), sharpening the diffraction spots and significantly increasing the resolution limit.
  • Self-Validation Checkpoint: Collect preliminary frames. The diffractometer software must index a coherent unit cell with a mosaicity of < 0.5°. High mosaicity indicates internal lattice stress or cracking, requiring the selection of a new crystal.

Phase 3: Data Reduction & Absorption Correction
  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Because the crystal is not a perfect sphere, the X-ray beam path length through the crystal changes as it rotates. The heavy bromine atoms exacerbate this effect, making rigorous absorption correction critical to extract true structure factor amplitudes[3].

  • Self-Validation Checkpoint: Evaluate the internal agreement factor (

    
    ). A successful absorption correction will yield an 
    
    
    
    , proving that the symmetry-equivalent reflections are internally consistent.
Phase 4: Structure Solution & Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., ShelXT) and refine the structure using full-matrix least-squares on

    
     (ShelXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere. This accounts for directional bonding and subtle thermal motions, providing highly accurate bond lengths and angles.

  • Self-Validation Checkpoint (CheckCIF): Run the final model through the IUCr CheckCIF validation tool. The system is fully validated if:

    • No Level A or B alerts are present.

    • The final

      
       value is 
      
      
      
      (5%).
    • The Goodness-of-Fit (GoF) is between 0.95 and 1.05.

    • The highest residual electron density peak is

      
      /ų and is located directly adjacent to the bromine atoms (an acceptable Fourier truncation artifact).
      

Conclusion

For highly substituted, proton-deficient aromatics like 1,5-Dibromo-2-fluoro-3-nitrobenzene, relying solely on spectroscopic methods introduces unacceptable regiochemical risk into drug development pipelines. By implementing the self-validating SC-XRD protocol outlined above, researchers can achieve absolute 3D structural certainty, ensuring the integrity of downstream synthetic and pharmacological applications.

References

  • [1] 1 - Google Patents

  • [2] 2 - SciSpace

  • [4] 4 - Bruker

  • [3] 3 - IUCr Journals

Sources

Certificate of Analysis (CoA) Interpretation Guide: 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently review Certificates of Analysis (CoAs) to determine whether a commercial building block will succeed or fail in a complex synthetic sequence. For highly functionalized, polyhalogenated scaffolds like 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS: 1692892-66-2) , the CoA is not just a quality receipt—it is a predictive map of your downstream reaction kinetics.

This compound is a critical intermediate in the synthesis of complex therapeutics, including KRAS G12D modulating compounds (). Its unique substitution pattern offers three distinct, orthogonal vectors for functionalization. However, the successful execution of sequential cross-coupling relies entirely on the purity profile of the starting material. This guide objectively compares the experimental performance of standard commercial grades versus ultra-pure grades and provides a self-validating protocol for regioselective functionalization.

Decoding the CoA: Causality Behind the Metrics

When reviewing the CoA for 1,5-dibromo-2-fluoro-3-nitrobenzene, researchers must look beyond the top-line "Overall Purity" metric. The synthesis of this compound typically involves the electrophilic bromination of 1-bromo-2-fluoro-3-nitrobenzene using N-bromosuccinimide (NBS) in sulfuric acid. Understanding this origin explains the impurities you will encounter:

  • Chemical Purity (HPLC/GC): Standard commercial grades routinely report ~95% purity. The remaining 5% is rarely innocuous solvent; it typically consists of under-brominated starting material (1-bromo-2-fluoro-3-nitrobenzene) or over-brominated tribromo-derivatives.

  • Isomeric Purity (

    
    H/
    
    
    
    C NMR):
    Regioisomers, such as 1,4-dibromo-2-fluoro-3-nitrobenzene, can form if the bromination occurs at the 4-position instead of the 5-position. Because the 5-position is para to the fluorine and meta to the nitro group, it is the kinetically favored product, but trace regioisomers will persist in standard grades and wreak havoc on regioselective couplings.
Objective Performance Comparison: Standard vs. Ultra-Pure Grade

In a site-selective cross-coupling of polyhalogenated arenes, the transition metal catalyst undergoes oxidative addition at the least sterically hindered or most electronically activated C–X bond (). For 1,5-dibromo-2-fluoro-3-nitrobenzene, the C5–Br bond is flanked by two protons, making it significantly less sterically hindered than the C1–Br bond (which is flanked by a fluorine atom and a proton).

If the starting material contains the 1-bromo-2-fluoro-3-nitrobenzene impurity (common in the 95% grade), this impurity will undergo cross-coupling at its C1 position, generating a mono-coupled byproduct that is often chromatographically inseparable from your desired C5-coupled intermediate.

Table 1: Performance Comparison in Regioselective C5-Suzuki Coupling

Analytical Parameter / Performance MetricStandard Commercial GradeUltra-Pure Grade
Overall Purity (HPLC, Area %) 95.0%> 99.5%
Primary Impurity Profile 1-Bromo-2-fluoro-3-nitrobenzene (~3.5%)None detected (LOD < 0.1%)
Regioisomeric Impurity (

H NMR)
1,4-Dibromo isomer (~1.2%)< 0.2%
Yield of Target (C5-Coupled) 68%89%
Bis-Coupled Byproduct Formation 8.4%2.1%
Purification Difficulty High (Requires reverse-phase HPLC)Low (Standard silica gel chromatography)
Downstream S

Ar Viability
Compromised by co-eluting des-bromo impuritiesExcellent
Mechanistic Visualization

The true value of 1,5-dibromo-2-fluoro-3-nitrobenzene lies in its capacity for orthogonal, sequential functionalization. The diagram below maps the optimal sequence based on steric and electronic differentiation.

Pathway SM 1,5-Dibromo-2-fluoro-3-nitrobenzene (Starting Material) Suzuki 1. Suzuki-Miyaura Coupling (C5 Position) SM->Suzuki Pd(0), Ar-B(OH)2 Least sterically hindered C-Br SNAr 2. SNAr Reaction (C2 Position) Suzuki->SNAr Amine Nucleophile Activated C-F bond Buchwald 3. Buchwald-Hartwig (C1 Position) SNAr->Buchwald Pd(0), Amine Remaining hindered C-Br

Orthogonal reactivity pathways of 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This self-validating protocol describes the selective Suzuki-Miyaura coupling at the C5 position using the >99% purity grade. The interplay between the catalyst, solvent, and temperature is carefully calibrated to prevent oxidative addition into the more hindered C1–Br bond ().

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 1,5-dibromo-2-fluoro-3-nitrobenzene (1.0 equiv, >99.5% purity), arylboronic acid (1.05 equiv), and Pd(dppf)Cl

    
     (0.05 equiv).
    
    • Causality: Limiting the boronic acid to a strict 1.05 equivalent prevents over-coupling at the C1 position. Pd(dppf)Cl

      
       provides a balance of steric bulk and electronic activation suitable for differentiating the two distinct C–Br bonds.
      
  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K

    
    CO
    
    
    
    (3:1 v/v).
    • Causality: The biphasic system ensures the boronic acid is activated to the highly reactive boronate species while maintaining the organic solubility of the polyhalogenated arene.

  • Temperature Control: Heat the reaction mixture to exactly 65 °C for 4 hours.

    • Causality: While standard Suzuki couplings often run at 80–100 °C, restricting the temperature to 65 °C maximizes the kinetic differentiation between the unhindered C5–Br and the hindered C1–Br. Higher temperatures will rapidly erode regioselectivity.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the starting material mass (m/z 298.9) is fully consumed, and the mono-coupled mass is dominant. Critical checkpoint: If the bis-coupled product exceeds 5% area, immediately cool the reaction to 0 °C to quench.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
References
  • US12448400B2 - KRAS G12D modulating compounds. Google Patents.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - National Institutes of Health. Available at:[Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. ACS Publications - Organometallics. Available at:[Link]

Safety Operating Guide

Navigating the Disposal of 1,5-Dibromo-2-fluoro-3-nitrobenzene: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1,5-Dibromo-2-fluoro-3-nitrobenzene (CAS No. Not Available). As a halogenated nitroaromatic compound, this substance requires careful handling due to its presumed hazardous properties, inferred from structurally similar chemicals. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps grounded in established safety principles to ensure personnel safety and environmental protection.

Hazard Assessment: Understanding the Risk Profile

The primary step in safe disposal is a thorough understanding of the potential hazards. While specific toxicological data for 1,5-Dibromo-2-fluoro-3-nitrobenzene is limited, the hazard profile can be inferred from analogous compounds. Halogenated nitrobenzenes are generally classified as toxic and environmentally hazardous.[1]

The presence of bromine, fluorine, and a nitro group on the benzene ring suggests the compound may exhibit the following hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[3][4][6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[7][8]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[1][6]

The table below summarizes the GHS classifications for structurally related compounds, underscoring the need for stringent safety measures.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1]
1-Iodo-4-nitrobenzene636-98-6Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[1]
1,3-Dibromo-2-fluoro-5-nitrobenzene361436-26-2Harmful if swallowed (H302); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[4][9]
1-Fluoro-3-nitrobenzene402-67-5Toxic if swallowed (H301); Toxic in contact with skin (H311); Toxic if inhaled (H331); May cause damage to organs through prolonged or repeated exposure (H373).[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the inferred hazards, a robust selection of PPE is mandatory when handling 1,5-Dibromo-2-fluoro-3-nitrobenzene in any capacity, including disposal.

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, as the compound is likely harmful and a skin irritant. Gloves must be inspected before use and disposed of after contamination.[10]
Eye Protection Safety goggles with side-shields or a face shield.To protect against splashes and dust, preventing serious eye irritation.[3][5]
Skin & Body Protection A laboratory coat.To prevent contamination of personal clothing.[9]
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required.To prevent inhalation, which may be harmful or toxic and cause respiratory irritation.[3][10]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The primary objective is to contain the spill and decontaminate the area without exposing personnel to the chemical.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity and restrict access to the area.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.[3]

  • Don PPE: Wear the complete set of PPE as detailed in the table above.

  • Contain the Spill: For solid spills, avoid creating dust.[10] For liquid spills, use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the material.[6][11]

  • Collect Waste: Carefully sweep or shovel the contained material into a suitable, labeled, and closed container for disposal.[2][6] Do not return spilled material to the original container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating agent.[11]

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbents, wipes, gloves) must be placed in the hazardous waste container.

Below is a workflow diagram for handling a spill of 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Spill_Management_Workflow Start Spill Occurs Alert Alert Personnel & Restrict Area Start->Alert Assess Assess Spill Size (Small vs. Large) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE  Small Spill  (Manageable) Evacuate Evacuate Area Call EHS/Emergency Services Assess->Evacuate  Large Spill  (Unmanageable) Ventilate Ensure Proper Ventilation (Fume Hood) DonPPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Procedure Complete Dispose->End Evacuate->End

Caption: Workflow for managing a spill of 1,5-Dibromo-2-fluoro-3-nitrobenzene.

Waste Segregation, Collection, and Storage

Proper segregation is critical for safe and efficient disposal. Mixing incompatible waste streams can create additional hazards and complicate the disposal process.[1]

Protocol for Waste Handling:

  • Waste Segregation:

    • Isolate Halogenated Waste: 1,5-Dibromo-2-fluoro-3-nitrobenzene is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][12]

    • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, oxidizers, or other incompatible chemicals.[1][12]

  • Waste Container Selection and Labeling:

    • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. Ensure the container is in good condition.[1]

    • Labeling: Immediately label the waste container with the following information:

      • The words "Hazardous Waste"[1]

      • Full Chemical Name: "Waste 1,5-Dibromo-2-fluoro-3-nitrobenzene"

      • Appropriate Hazard Pictograms (e.g., toxic, environmental hazard)[1]

      • Accumulation Start Date

  • On-site Accumulation and Storage:

    • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[1]

    • Ventilation: Store the waste in a well-ventilated area, preferably inside a chemical fume hood.[1]

    • Closure: Keep the container securely closed at all times, except when adding waste.[1][12]

Final Disposal Methodology

The final disposal of 1,5-Dibromo-2-fluoro-3-nitrobenzene must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[10][13]

Recommended Disposal Method: High-Temperature Incineration

The most appropriate and common method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1][10]

  • The Process: The waste is combusted in a specialized hazardous waste incinerator at extremely high temperatures (typically above 982°C or 1,800°F). This thermal oxidation process is designed to destroy toxic organic compounds, converting them into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrobromic acid, hydrofluoric acid).[1]

  • Causality: The high temperature and controlled conditions ensure the complete destruction of the complex aromatic structure. The presence of halogens requires specialized scrubbers and emission control systems in the incinerator to neutralize the resulting acidic gases, preventing their release into the atmosphere.[1][10] This is a primary reason why halogenated waste must be segregated; the disposal facility needs to know the contents to operate their equipment correctly.

Step-by-Step Disposal Procedure:

  • Contact EHS: Once your properly labeled waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.[11]

  • Arrange for Pickup: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the material.

  • Manifesting: For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[14][15] Your EHS department will typically manage this paperwork.

  • Never Dispose of Down the Drain: Under no circumstances should 1,5-Dibromo-2-fluoro-3-nitrobenzene or its waste be disposed of down the sink or in regular trash.[11] This can lead to severe environmental contamination.

By adhering to these rigorous protocols, you ensure a disposal process that is not only compliant with regulations but also fundamentally safe for yourself, your colleagues, and the environment.

References

  • Capot Chemical. (2010, August 11). MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Retrieved from [Link]

  • Chem Service. (2018, July 20). Safety Data Sheet: 2,5-Dibromo-4-fluoronitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1,3-Dibromo-2-fluoro-5-nitrobenzene MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (2024, June 3). Dispose of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment methods for the remediation of nitroaromatic explosives. Retrieved from [Link]

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Personal protective equipment for handling 1,5-Dibromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment (PPE) for handling 1,5-Dibromo-2-fluoro-3-nitrobenzene Content Type: Operational Safety & Logistical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: Operational Posture

Substance: 1,5-Dibromo-2-fluoro-3-nitrobenzene Hazard Class: High-Potency / Toxic by Absorption Immediate Action: Adopt Level 3 Containment protocols.

This compound belongs to the halogenated nitroaromatic family.[1] While specific toxicological data for this exact isomer may be sparse, structural analogs (e.g., 2,4-dibromo-1-fluoro-3-nitrobenzene) exhibit high toxicity via inhalation, ingestion, and rapid transdermal absorption . The nitro group poses a specific risk of methemoglobinemia (interference with blood oxygen transport), while the halogenated ring is a potent sensitizer and irritant.[2]

The Golden Rule: Treat this compound as if it permeates standard nitrile gloves in <5 minutes.

Part 1: Risk Assessment & Hazard Identification

To handle this chemical safely, you must understand the mechanism of its hazard, not just the label.

Hazard CategoryCritical MechanismOperational Implication
Acute Toxicity Methemoglobinemia: Nitro-compounds oxidize hemoglobin to methemoglobin, blocking oxygen transport.Cyanosis (blue skin/lips) is a late sign. Early symptoms (headache, fatigue) are often dismissed.
Skin Absorption Lipophilicity: The bromine and fluorine substituents increase lipid solubility, facilitating rapid passage through the stratum corneum.Standard nitrile exam gloves are insufficient for direct contact or solutions.
Physical State Likely crystalline solid. Electrostatic charging is common with halogenated aromatics.Dust generation during weighing is the primary inhalation risk vector.
Reactivity Stable, but reacts violently with strong bases and reducing agents.Do not use base baths for cleaning glassware contaminated with this residue.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific laboratory tasks. It moves beyond "standard PPE" to task-specific shielding.

Glove Selection Logic
  • Standard Nitrile (4 mil): Permeation breakthrough for nitro-aromatics can occur in <2 minutes .

  • Laminate Film (Silver Shield/4H): Provides >4 hours breakthrough protection but offers poor dexterity.

  • Solution: Layering.

PPE ComponentSpecificationRationale & Protocol
Primary Gloves (Inner) Laminate Film (e.g., Silver Shield/North) Impermeable Barrier: Stops nitro-compound permeation. Essential for handling stock solutions (>10 mM).
Secondary Gloves (Outer) Thick Nitrile (minimum 5-8 mil) Mechanical Protection: Protects the flimsy inner glove from tears and provides grip. Change immediately upon splash.[3]
Respiratory N95 (Minimum) / P100 (Preferred) Particulate Control: Required during weighing/solid transfer outside a glovebox.
Eye/Face Chemical Goggles + Face Shield Vapor/Splash: Safety glasses are insufficient. Nitro-vapors can be absorbed through the mucous membranes of the eye.
Body Tyvek Lab Coat / Apron Dust Repellency: Cotton coats trap toxic dust. Tyvek sheds dust and prevents solution soak-through.

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)
  • Engineering Control: Weigh only inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Static Control: Use an anti-static gun or polonium strip. Halogenated solids "jump" due to static, increasing contamination risk.

  • Technique:

    • Pre-weigh solvent in the transport vial.

    • Add solid to the vial inside the hood.

    • Cap tightly before removing from the hood.

    • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before it leaves the hood. Dispose of the Kimwipe as hazardous waste.

Workflow 2: Reaction Setup & Sampling
  • Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier, accelerating the transport of the toxicant through skin. Use Acetonitrile or DCM if chemistry permits.

  • Closed Systems: All reactions must be run in septa-sealed vessels.

  • Needle Safety: Use Luer-lock syringes to prevent needle pop-off during pressure buildup.

Part 4: Emergency Response & Disposal

Spill Response Logic

CRITICAL WARNING: Do NOT use Acetone or DMSO to clean skin or surfaces. These solvents dissolve the nitro-compound and carry it through protective barriers or skin.

  • Skin Contact:

    • Dry Wipe: Gently brush off solid powder (do not rub).

    • Wash: Flush with copious soap and water for 15 minutes.

    • Medical: Seek attention immediately. Mention "Nitro-aromatic exposure" (Methemoglobinemia risk).

  • Surface Spill:

    • Isolate: Evacuate the immediate area.

    • Absorb: Cover liquid spills with Vermiculite or sand.

    • Decontaminate: Wash surface with a dilute surfactant solution (soap/water).

Waste Management
  • Classification: Hazardous Waste - Toxic / Halogenated Organic.

  • Segregation: Keep separate from oxidizers (Nitric acid) and strong bases.

  • Labeling: Must explicitly state "Contains Halogenated Nitrobenzene."

Part 5: Visualizations

Diagram 1: PPE Selection Decision Tree

This logic flow ensures you select the correct glove layering based on the physical state of the chemical.

PPE_Logic cluster_legend Key Decision Factors Start Start: Handling 1,5-Dibromo-2-fluoro-3-nitrobenzene State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Task_Solid Task: Weighing/Transfer Solid->Task_Solid Task_Liquid Task: Reaction/Extraction Liquid->Task_Liquid PPE_Solid PPE: Double Nitrile Gloves + N95 Respirator + Fume Hood Task_Solid->PPE_Solid Dust Hazard PPE_Liquid PPE: Silver Shield (Laminate) Liner + Outer Nitrile Glove + Fume Hood Task_Liquid->PPE_Liquid Permeation Hazard Legend Solids = Inhalation Risk Liquids = Skin Absorption Risk

Caption: Decision matrix for PPE selection. Note the requirement for Laminate gloves (Silver Shield) when handling solutions due to rapid permeation risks.

Diagram 2: Emergency Spill Response Workflow

This workflow dictates the immediate actions to take during a spill, prioritizing containment and avoiding solvent-assisted absorption.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Skin Skin Contamination Type->Skin Surface Surface/Bench Spill Type->Surface Action_Skin 1. Dry Wipe (Don't Rub) 2. Soap & Water (15 min) 3. NO Acetone/Ethanol Skin->Action_Skin Action_Surface 1. Evacuate Area 2. Absorb (Vermiculite) 3. Scoop to HazWaste Surface->Action_Surface Medical Seek Medical Aid (Suspect Methemoglobinemia) Action_Skin->Medical Disposal Label: Halogenated Organic Waste Action_Surface->Disposal

Caption: Emergency response workflow. The prohibition of organic solvents for skin cleaning is critical to prevent enhanced absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrobenzene (Analogous Hazard Data). PubChem.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes (RCRA). Available at: [Link]

Sources

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